molecular formula C28H47N2NaO8S B8022787 Sodium tauroglycocholate

Sodium tauroglycocholate

Cat. No.: B8022787
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-QZWBFCFVSA-M
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Description

Sodium tauroglycocholate is a useful research compound. Its molecular formula is C28H47N2NaO8S and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-[[2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODKHBECQMSKY-QZWBFCFVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N2NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41945-48-6
Record name Sodium N-(N-choloylglycyl)taurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Sodium Tauroglycocholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile acid, plays a pivotal role in a multitude of physiological and pharmacological processes. Its amphipathic nature allows it to act as a potent surfactant, facilitating the digestion and absorption of lipids and fat-soluble vitamins. Beyond its digestive functions, this compound is a key signaling molecule, modulating intricate cellular pathways through the activation of nuclear and G-protein coupled receptors. Furthermore, its ability to enhance the permeability of biological membranes has positioned it as a valuable excipient in drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Physicochemical Properties and Surfactant Action

As a bile salt, this compound possesses both hydrophobic (the steroid nucleus) and hydrophilic (the conjugated amino acid and hydroxyl groups) regions. This amphipathic characteristic drives its self-aggregation in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate lipophilic molecules, thereby increasing their solubility in aqueous environments. This is the fundamental mechanism by which it aids in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.

Quantitative Data: Critical Micelle Concentration (CMC)

The CMC of this compound is influenced by environmental factors such as temperature, pH, and the presence of other molecules.

MediumTemperature (°C)MethodCMC (mM)Reference
Water25Fluorescence9-11[1]
Maleic Buffer (pH 6.5, I = 120 mM)25FluorescenceNot explicitly stated, but micellization is favored[1]

Enhancement of Drug Permeability

This compound is widely recognized for its ability to enhance the permeability of drugs across biological membranes, including the intestinal epithelium and skin. This property is particularly beneficial for improving the oral bioavailability of poorly permeable drugs (BCS Class III and IV). The mechanisms underlying this enhancement are multifaceted and include:

  • Micellar Solubilization: By forming mixed micelles with drug molecules, it increases the concentration of the drug in the aqueous layer adjacent to the cell membrane, thereby creating a steeper concentration gradient that drives passive diffusion.

  • Membrane Fluidization: It can insert into the lipid bilayer of cell membranes, disrupting the ordered structure and increasing membrane fluidity. This makes the membrane more permeable to drug molecules.

  • Opening of Tight Junctions: Evidence suggests that bile salts can modulate the proteins that form tight junctions between epithelial cells, such as claudins and occludin, leading to a transient and reversible increase in paracellular permeability. While direct quantitative data for this compound's effect on specific tight junction proteins is limited, studies on similar compounds like sodium caprate show a displacement of claudin-4, -5, and occludin from lipid rafts, leading to increased paracellular flux[2]. Disruption of ZO-1 and occludin has been observed in response to high concentrations of sodium taurocholate[3].

Quantitative Data: Permeability Enhancement

The enhancing effect of this compound is concentration-dependent.

DrugModelThis compound ConcentrationPermeability Increase (Fold)Reference
Various ParabensCaco-2 cells3.02 mMSignificant increase for lipophilic compounds[4]

Signaling Pathways

This compound acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Farnesoid X Receptor (FXR) Signaling

Mechanism of FXR Activation and Downstream Effects:

  • Ligand Binding: this compound binds to the ligand-binding domain of FXR in the cytoplasm.

  • Nuclear Translocation and Heterodimerization: The ligand-bound FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding and Gene Regulation: The FXR/RXR heterodimer binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Transcriptional Regulation: This binding recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.

Key Downstream Target Genes and Physiological Consequences:

  • Small Heterodimer Partner (SHP): Upregulation of SHP, which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels.

  • Bile Salt Export Pump (BSEP): Increased expression of BSEP, a transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.

  • Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19 (FGF15 in rodents), which is secreted into the portal circulation and signals to the liver to suppress CYP7A1 expression.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium Tauroglycocholate_ext Sodium Tauroglycocholate FXR FXR Sodium Tauroglycocholate_ext->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates BSEP_gene BSEP Gene FXRE->BSEP_gene Activates FGF19_gene FGF19 Gene (Intestine) FXRE->FGF19_gene Activates SHP_protein SHP Protein SHP_gene->SHP_protein Transcription & Translation BSEP_protein BSEP Protein BSEP_gene->BSEP_protein Transcription & Translation FGF19_protein FGF19 Protein FGF19_gene->FGF19_protein Transcription & Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Inhibits FGF19_protein->CYP7A1_gene Inhibits (in liver)

Figure 1: Farnesoid X Receptor (FXR) Signaling Pathway.

G-protein Coupled Bile Acid Receptor 1 (TGR5) Signaling

Mechanism of TGR5 Activation and Downstream Effects:

  • Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

  • G-protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

Key Downstream Targets and Physiological Consequences:

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety[8].

  • Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3)[7].

  • Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress the production of pro-inflammatory cytokines[7].

  • Downstream Gene Targets: TGR5 activation leads to the modulation of various downstream genes through the PKA and Epac pathways, including those involved in cell proliferation, apoptosis, and metabolism. Specific targets include the transcription factor CREB and the subsequent regulation of genes like miR-26a[3][9][10].

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium Tauroglycocholate_ext Sodium Tauroglycocholate TGR5 TGR5 Sodium Tauroglycocholate_ext->TGR5 Binds G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates & Activates Target_Genes Target Genes (e.g., GLP-1, miR-26a) Epac->Target_Genes Modulates CREB->Target_Genes Regulates Transcription

Figure 2: G-protein Coupled Bile Acid Receptor 1 (TGR5) Signaling Pathway.

Experimental Protocols

Protocol 1: Determination of In Vitro Drug Permeability using Caco-2 Cell Monolayers

This protocol outlines a general procedure to assess the effect of this compound on the permeability of a test compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (passage 55-70)

  • Transwell® cell culture inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer

  • Test compound

  • This compound

  • Lucifer yellow or a similar marker for monolayer integrity

  • Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)

  • TEER meter

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a TEER meter. Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are considered suitable for the experiment[9].

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability indicates good monolayer integrity.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS.

    • Prepare the transport medium: HBSS containing a non-toxic concentration of the test compound, with and without this compound (e.g., 3.02 mM)[4].

    • Add the transport medium to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the compound in the apical chamber (μg/mL).

    • Compare the Papp values obtained with and without this compound to determine the permeability enhancement.

Caco2_Permeability_Assay cluster_setup Experimental Setup cluster_assay Permeability Assay cluster_analysis Data Analysis start Start culture_cells Culture Caco-2 cells on Transwell inserts (21 days) start->culture_cells check_integrity Assess Monolayer Integrity (TEER measurement) culture_cells->check_integrity prepare_solutions Prepare Transport Media: Test compound ± This compound check_integrity->prepare_solutions add_apical Add transport media to apical side prepare_solutions->add_apical add_basolateral Add buffer to basolateral side prepare_solutions->add_basolateral incubate Incubate at 37°C with shaking add_apical->incubate add_basolateral->incubate sample_basolateral Sample from basolateral side at time points incubate->sample_basolateral sample_apical Sample from apical side at end sample_basolateral->sample_apical analyze_samples Quantify compound concentration (LC-MS/MS) sample_apical->analyze_samples calculate_papp Calculate Apparent Permeability (Papp) analyze_samples->calculate_papp compare_results Compare Papp values (with vs. without STGC) calculate_papp->compare_results end End compare_results->end

References

The Role of Sodium Tauroglycocholate in the Inhibition of Biliary Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of sodium tauroglycocholate in the context of biliary acid transport inhibition. While primarily recognized as a major physiological substrate for key bile acid transporters, its interactions with these transport systems can be characterized by competitive dynamics, providing insights into the mechanisms of cholestasis and drug-induced liver injury. This document details the core transporters involved in the enterohepatic circulation of bile acids—the Na+-Taurocholate Cotransporting Polypeptide (NTCP), the Bile Salt Export Pump (BSEP), and the Apical Sodium-Dependent Bile Acid Transporter (ASBT). We present a summary of the kinetic parameters of taurocholate transport, detailed experimental protocols for assessing transporter inhibition, and an overview of the key signaling pathways, namely the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) pathways, that govern bile acid homeostasis.

Introduction to Biliary Acid Transport

The enterohepatic circulation of bile acids is a highly efficient physiological process crucial for the absorption of dietary fats and fat-soluble vitamins, as well as the elimination of cholesterol. This process involves the synthesis of bile acids in the liver, their secretion into bile, storage in the gallbladder, release into the small intestine, and subsequent reabsorption and return to the liver via the portal circulation. The movement of bile acids across hepatocytes and enterocytes is mediated by a coordinated system of transport proteins. Disruption of this finely tuned transport system can lead to an accumulation of cytotoxic bile acids within hepatocytes, resulting in cholestatic liver injury.

This compound, a conjugated bile acid, is a primary component of the bile acid pool and serves as a key substrate for the transporters involved in their circulation. Understanding its interaction with these transporters is fundamental to elucidating the mechanisms of bile acid-related pathophysiology and for the development of novel therapeutics targeting these pathways. While not a classical inhibitor, at high concentrations, this compound can compete with other substrates for transporter binding, effectively leading to a reduction in their transport.

Key Biliary Acid Transporters

The transport of this compound and other bile acids is predominantly handled by three key transporters: NTCP, BSEP, and ASBT.

  • Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the liver. This process is sodium-dependent and constitutes the first-pass clearance of bile acids from the circulation.

  • Bile Salt Export Pump (BSEP; ABCB11): An ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, BSEP is responsible for the ATP-dependent efflux of monovalent bile acids, including taurocholate, from the hepatocyte into the bile canaliculi. This is the rate-limiting step in the biliary secretion of bile salts.

  • Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the sodium-dependent reabsorption of bile acids from the intestinal lumen back into the systemic circulation.

Quantitative Data: Transport Kinetics of Taurocholate

Direct inhibitory constants (Ki) for this compound are not widely reported in the literature, as it is primarily considered a substrate. However, its interaction with the transporters can be characterized by its transport kinetics, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insight into the affinity of the transporter for taurocholate and its transport capacity.

TransporterSpeciesSystemSubstrateKm (µM)Vmax (pmol/mg protein/min)
NTCP HumanCHO cellsTaurocholate261,100
RatHEK293 cellsTaurocholate251,500
BSEP HumanSf9 vesiclesTaurocholate5.31,230
RatSf9 vesiclesTaurocholate3.5980
ASBT HumanCaco-2 cellsTaurocholate38Not Reported
RatCHO cellsTaurocholate48Not Reported

Note: The provided values are approximations derived from various published studies and can vary depending on the experimental system and conditions.

Experimental Protocols

In Vitro NTCP Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on NTCP-mediated uptake of a probe substrate, such as [3H]-taurocholate.

Materials:

  • HEK293 or CHO cells stably expressing human NTCP

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)

  • Poly-D-lysine coated 24-well plates

  • Hanks' Balanced Salt Solution (HBSS) with and without Na+

  • [3H]-Taurocholate (radiolabeled probe substrate)

  • Unlabeled taurocholate

  • Test compound (potential inhibitor)

  • Scintillation cocktail and counter

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed NTCP-expressing cells onto poly-D-lysine coated 24-well plates at a density that yields a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Pre-incubation: Wash the cell monolayer twice with pre-warmed Na+-free HBSS.

  • Inhibition: Add Na+-containing HBSS containing the test compound at various concentrations and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Uptake: Initiate the uptake reaction by adding Na+-containing HBSS containing a fixed concentration of [3H]-taurocholate (typically at or below the Km value) and the test compound.

  • Termination: After a predetermined incubation time (e.g., 5 minutes, within the linear range of uptake), aspirate the uptake solution and rapidly wash the cells three times with ice-cold Na+-free HBSS to stop the transport process.

  • Lysis: Lyse the cells with cell lysis buffer.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Determination: Use the remaining cell lysate to determine the total protein concentration using a BCA protein assay for normalization of uptake data.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

In Vitro BSEP Inhibition Assay (Vesicular Transport)

This protocol utilizes inside-out membrane vesicles prepared from Sf9 insect cells overexpressing human BSEP to assess the inhibitory effect of a test compound on the ATP-dependent uptake of a probe substrate.

Materials:

  • BSEP-expressing Sf9 cell membrane vesicles

  • Control Sf9 cell membrane vesicles (not expressing BSEP)

  • Assay buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)

  • [3H]-Taurocholate

  • ATP and AMP solutions (in assay buffer)

  • Test compound

  • Scintillation cocktail and counter

  • Filter plates (e.g., 96-well glass fiber filters)

  • Vacuum manifold

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing BSEP vesicles, [3H]-taurocholate, and the test compound at various concentrations in the assay buffer.

  • Pre-incubation: Pre-incubate the reaction mixture for 5-10 minutes at 37°C.

  • Initiation: Initiate the transport reaction by adding ATP solution. For control wells (to measure passive diffusion), add AMP solution instead of ATP.

  • Termination: After a defined incubation time (e.g., 5 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound substrate.

  • Quantification: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity.

  • Data Analysis: Subtract the counts from the AMP-containing wells (passive uptake) from the ATP-containing wells (total uptake) to determine the ATP-dependent (BSEP-mediated) uptake. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

In Vitro ASBT Inhibition Assay (Cell-Based)

This protocol uses Caco-2 cells, which endogenously express ASBT, to evaluate the inhibitory effect of a test compound on bile acid uptake.

Materials:

  • Caco-2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 24-well format)

  • HBSS (with and without Na+)

  • [3H]-Taurocholate

  • Unlabeled taurocholate

  • Test compound

  • Scintillation cocktail and counter

  • Cell lysis buffer

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with apical expression of ASBT.

  • Pre-incubation: Wash the apical side of the monolayer with pre-warmed Na+-free HBSS.

  • Inhibition: Add Na+-containing HBSS with the test compound at various concentrations to the apical chamber and pre-incubate for 15-30 minutes at 37°C.

  • Uptake: Initiate uptake by adding [3H]-taurocholate to the apical chamber.

  • Termination: After the desired incubation time, aspirate the apical solution and wash the monolayer rapidly with ice-cold Na+-free HBSS.

  • Lysis and Quantification: Cut out the filter membrane, place it in a scintillation vial with lysis buffer, and measure radioactivity.

  • Data Analysis: Determine the IC50 value of the test compound as described for the NTCP assay.

Signaling Pathways in Biliary Acid Transport Regulation

The expression and activity of bile acid transporters are tightly regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). Bile acids themselves are the natural ligands for these receptors.

Farnesoid X Receptor (FXR) Signaling

FXR is considered the master regulator of bile acid homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

FXR_Signaling cluster_nucleus Nucleus BileAcids Bile Acids (e.g., Tauroglycocholate) FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Upregulates BSEP BSEP (Efflux) FXR_RXR->BSEP Upregulates LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits NTCP NTCP (Uptake) SHP->NTCP Inhibits ASBT ASBT (Reabsorption) SHP->ASBT Inhibits LRH1->CYP7A1 Activates

Caption: FXR signaling pathway in the hepatocyte.

FXR activation leads to:

  • Upregulation of BSEP: This enhances the efflux of bile acids from the liver into the bile.

  • Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that in turn downregulates:

    • CYP7A1: The rate-limiting enzyme in bile acid synthesis, thus reducing the production of new bile acids.

    • NTCP: The uptake transporter, limiting the entry of bile acids into hepatocytes.

    • ASBT: The intestinal reabsorption transporter, reducing the return of bile acids to the liver.

Pregnane X Receptor (PXR) Signaling

PXR is another nuclear receptor activated by a variety of xenobiotics and endobiotics, including some bile acids. PXR plays a role in the detoxification and clearance of bile acids.

PXR_Signaling cluster_nucleus Nucleus BileAcids Bile Acids / Xenobiotics PXR PXR BileAcids->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR CYP3A4 CYP3A4 (Metabolism) PXR_RXR->CYP3A4 Upregulates OATP2 OATP2 (Uptake) PXR_RXR->OATP2 Upregulates MRP2 MRP2 (Efflux) PXR_RXR->MRP2 Upregulates

Caption: PXR signaling pathway in the hepatocyte.

PXR activation results in:

  • Upregulation of CYP3A4: A key phase I metabolizing enzyme that hydroxylates bile acids, making them more hydrophilic and less toxic.

  • Upregulation of OATP2 (Organic Anion Transporting Polypeptide 2): A basolateral uptake transporter that can contribute to bile acid uptake.

  • Upregulation of MRP2 (Multidrug Resistance-Associated Protein 2): A canalicular efflux transporter that aids in the elimination of conjugated bile acids and other metabolites.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the inhibitory effect of a compound on a specific bile acid transporter.

Experimental_Workflow Start Start CellCulture Cell Culture/ Vesicle Preparation Start->CellCulture AssaySetup Assay Setup (Plate Seeding/Vesicle Aliquoting) CellCulture->AssaySetup Preincubation Pre-incubation with Test Compound AssaySetup->Preincubation Uptake Initiate Uptake with Radiolabeled Substrate Preincubation->Uptake Termination Terminate Transport & Wash Uptake->Termination Quantification Quantify Uptake (Scintillation Counting) Termination->Quantification DataAnalysis Data Analysis (IC50 Determination) Quantification->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro transport inhibition assays.

Conclusion

This compound is a central molecule in the study of biliary acid transport. While it functions as a primary substrate for NTCP, BSEP, and ASBT, its competitive interaction at high concentrations provides a valuable tool for investigating the mechanisms of transport inhibition. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory potential of test compounds on these critical transporters. Furthermore, understanding the intricate regulation of these transporters through the FXR and PXR signaling pathways is essential for the development of targeted therapies for cholestatic liver diseases and for predicting potential drug-induced liver injury. This guide serves as a comprehensive resource for researchers and drug development professionals working in the field of hepatobiliary transport.

The Role of Sodium Tauroglycocholate in Fat Emulsification and Absorption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of sodium tauroglycocholate, a primary conjugated bile salt, in the emulsification and subsequent absorption of dietary fats. The document details the physicochemical mechanisms, relevant biological signaling pathways, and experimental methodologies used to investigate these processes.

Introduction: The Challenge of Lipid Digestion

Dietary fats, primarily in the form of triglycerides, are hydrophobic molecules that present a significant challenge for digestion and absorption within the aqueous environment of the gastrointestinal tract.[1] Large fat globules have a limited surface area accessible to water-soluble digestive enzymes.[2] The process of emulsification, driven by the amphipathic properties of bile salts like this compound, is essential to overcoming this challenge.[3]

This compound is synthesized in the liver from cholesterol and conjugated with the amino acids taurine (B1682933) and glycine. This conjugation increases its water solubility and lowers its pKa, ensuring it remains ionized in the duodenum's acidic environment. Its primary role is to act as a biological detergent, breaking down large lipid droplets into smaller, more manageable emulsion droplets. This guide will delve into the multifaceted functions of this compound in this vital physiological process.

Mechanism of Action: From Emulsification to Absorption

The function of this compound in fat digestion and absorption can be conceptualized as a multi-step process involving emulsification, enzymatic digestion, micellar solubilization, and cellular uptake.

Emulsification of Dietary Fats

Upon entry of chyme into the duodenum, the gallbladder releases bile containing this compound. The amphipathic nature of this compound allows it to adsorb at the oil-water interface of large fat globules. The hydrophobic sterol nucleus of the bile salt molecule intercalates into the lipid phase, while the hydrophilic hydroxyl, carboxyl, and sulfonyl groups remain oriented towards the aqueous phase. This reduces the interfacial tension, and with the mechanical churning of the intestine, breaks down the large globules into a fine emulsion of smaller lipid droplets.[2][3] This process dramatically increases the surface area available for the action of pancreatic lipase (B570770).[4]

Facilitation of Enzymatic Digestion

Pancreatic lipase, the primary enzyme responsible for triglyceride digestion, is water-soluble and can only act at the surface of the emulsion droplets. By increasing the surface area-to-volume ratio of the lipid phase, this compound significantly enhances the efficiency of lipase-mediated hydrolysis of triglycerides into fatty acids and monoglycerides.[4]

Micellar Solubilization and Transport

Following enzymatic digestion, the resulting lipolytic products—long-chain fatty acids and monoglycerides—are themselves poorly soluble in water. This compound, above its critical micelle concentration (CMC), forms mixed micelles that incorporate these products, along with other lipids like cholesterol and fat-soluble vitamins.[4] These micelles are small, water-soluble aggregates with a hydrophobic core and a hydrophilic exterior, which act as a transport system, ferrying the digested lipids across the unstirred water layer of the intestinal lumen to the apical membrane of the enterocytes for absorption.[4]

Quantitative Data on this compound Function

The effectiveness of this compound in fat emulsification and absorption is quantifiable through various physicochemical parameters.

ParameterValue/RangeConditionsSignificance
Critical Micelle Concentration (CMC) 3-11 mMAqueous solutionConcentration at which micelle formation begins, crucial for solubilization of lipolytic products.[5]
Effect on Lipid Droplet Size Reduction from >10 µm to <1 µmIn vitro emulsification assaysDemonstrates the efficiency of emulsification and increased surface area for lipase action.
Solubility of Stearic Acid Insoluble in water-Stearic acid is a common saturated fatty acid.[6][7][8]
Solubility of Oleic Acid Sparingly soluble in aqueous buffers-Oleic acid is a common monounsaturated fatty acid.

Experimental Protocols

Investigating the role of this compound in fat digestion and absorption involves a variety of in vitro and ex vivo experimental models.

In Vitro Fat Emulsification Assay

Objective: To quantify the emulsifying capacity of this compound by measuring the reduction in lipid droplet size.

Materials:

  • Triglyceride source (e.g., olive oil, tristearin)

  • This compound solution (various concentrations)

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., sonicator or high-shear mixer)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a coarse emulsion by mixing the triglyceride source (e.g., 5% v/v) with PBS.

  • Add this compound solution to achieve the desired final concentrations.

  • Homogenize the mixture for a standardized time and power setting.

  • Immediately analyze the particle size distribution of the resulting emulsion using DLS.

  • Repeat for different concentrations of this compound and a control without the bile salt.

Analysis: Compare the mean droplet diameter and polydispersity index across the different conditions to quantify the effect of this compound on emulsification.

In Vitro Lipid Digestion Model

Objective: To measure the rate and extent of triglyceride digestion in the presence of this compound.[9]

Materials:

  • Triglyceride source

  • This compound

  • Pancreatic lipase

  • Colipase

  • Simulated intestinal fluid (SIF) buffer (containing CaCl2 and NaCl), pH 7.0

  • pH-stat autotitrator

  • NaOH solution (standardized)

Procedure:

  • Prepare a substrate emulsion of the triglyceride in SIF with a defined concentration of this compound.

  • Equilibrate the emulsion to 37°C in the reaction vessel of the pH-stat.

  • Initiate the digestion by adding a mixture of pancreatic lipase and colipase.

  • Maintain the pH at 7.0 by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release.

  • Record the volume of NaOH added over time to determine the kinetics of lipolysis.

Analysis: Calculate the rate and extent of fatty acid release to assess the impact of this compound on the efficiency of enzymatic digestion.

Everted Gut Sac Model for Fatty Acid Absorption

Objective: To measure the transport of fatty acids across the intestinal epithelium in the presence of this compound micelles.[10][11][12]

Materials:

  • Rat small intestine segment (jejunum or ileum)

  • Krebs-Ringer bicarbonate buffer

  • Radiolabeled fatty acid (e.g., [14C]-oleic acid)

  • This compound

  • Scintillation counter

Procedure:

  • Evert a segment of the rat small intestine and tie one end to form a sac.[10][13]

  • Fill the sac with fresh Krebs-Ringer buffer (serosal fluid).

  • Incubate the everted sac in a flask containing Krebs-Ringer buffer (mucosal fluid) with the radiolabeled fatty acid solubilized in this compound micelles at 37°C, with continuous oxygenation.[14]

  • At various time points, collect samples from both the mucosal and serosal fluids.

  • Measure the radioactivity in the samples using a scintillation counter to determine the amount of fatty acid transported into and across the intestinal tissue.

Analysis: Calculate the rate of fatty acid uptake and transport to evaluate the role of this compound micelles in facilitating absorption.

Signaling Pathways and Cellular Transport

The absorption of bile acids and fatty acids is a regulated process involving specific transporters and signaling pathways within the enterocytes.

Overall Workflow of Fat Digestion and Absorption

The entire process, from large fat globules to the transport of absorbed lipids, can be visualized as a coordinated workflow.

Fat_Digestion_Absorption cluster_Enterocyte Fat_Globule Large Fat Globule Emulsion_Droplets Emulsion Droplets Fat_Globule->Emulsion_Droplets Emulsification (this compound) FFA_MG Fatty Acids & Monoglycerides Emulsion_Droplets->FFA_MG Lipolysis (Pancreatic Lipase) Mixed_Micelles Mixed Micelles FFA_MG->Mixed_Micelles Micellar Solubilization (this compound) Enterocyte Enterocyte Mixed_Micelles->Enterocyte Diffusion across Unstirred Water Layer Triglycerides_Resynthesis Triglyceride Resynthesis (ER) Enterocyte->Triglycerides_Resynthesis Chylomicron Chylomicron Assembly (ER & Golgi) Triglycerides_Resynthesis->Chylomicron Lymphatic_System Lymphatic System Chylomicron->Lymphatic_System Exocytosis

Workflow of dietary fat digestion and absorption.
Key Transporters in Enterocytes

  • Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located on the apical membrane of enterocytes in the terminal ileum, ASBT is responsible for the active reabsorption of conjugated bile acids, including this compound, from the intestinal lumen.[15] This process is a key component of the enterohepatic circulation of bile acids.

  • Fatty Acid Transport Protein 4 (FATP4): FATP4 is an integral membrane protein located on the apical side of enterocytes that facilitates the uptake of long-chain fatty acids.[10][13][16]

Signaling Pathways

Bile acids are not only digestive aids but also signaling molecules that activate nuclear receptors and G-protein coupled receptors, influencing gene expression related to lipid and glucose metabolism.

FXR is a nuclear receptor activated by bile acids, including tauroglycocholate. In enterocytes, FXR activation plays a role in regulating bile acid homeostasis.[1][8][14][17][18][19]

FXR_Signaling Bile_Acids Bile Acids (e.g., Tauroglycocholate) FXR FXR Bile_Acids->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binding Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Expression ↑ Target_Genes->SHP FGF19 FGF19 Expression ↑ Target_Genes->FGF19 ASBT_exp ASBT Expression ↓ SHP->ASBT_exp Repression

FXR signaling pathway in the enterocyte.

TGR5 is a G-protein coupled receptor located on the cell membrane of various cells, including enteroendocrine L-cells. Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has important metabolic effects.[20][21]

TGR5_Signaling Bile_Acids Bile Acids (e.g., Tauroglycocholate) TGR5 TGR5 Bile_Acids->TGR5 Binding G_alpha_s Gαs TGR5->G_alpha_s Activation AC Adenylate Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Stimulation of Gene Transcription

TGR5 signaling pathway in an enteroendocrine L-cell.

Conclusion

This compound is an indispensable component of efficient dietary fat digestion and absorption. Its role extends from the initial emulsification of large fat globules to the formation of mixed micelles that transport lipolytic products to the intestinal epithelium for absorption. Furthermore, as a signaling molecule, it participates in the complex regulation of lipid and glucose homeostasis. A thorough understanding of the multifaceted functions of this compound is crucial for researchers in nutrition, gastroenterology, and for professionals in drug development seeking to enhance the oral bioavailability of lipophilic drugs. The experimental models and pathways detailed in this guide provide a framework for further investigation into the intricate and vital processes governed by this key bile salt.

References

The chemical structure and properties of sodium tauroglycocholate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tauroglycocholate is a conjugated bile acid that plays a crucial role in digestive physiology and is increasingly recognized for its versatile applications in pharmaceutical and biomedical research. Its amphipathic nature, arising from a rigid steroidal backbone and a flexible side chain terminating in a taurine (B1682933) conjugate, endows it with potent surfactant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and experimental applications of this compound. Particular emphasis is placed on its involvement in signaling pathways and detailed methodologies for its analysis and use in research settings.

Chemical Structure and Identification

This compound is the sodium salt of tauroglycocholic acid, a conjugate of cholic acid with both glycine (B1666218) and taurine.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name sodium 2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate[1]
CAS Number 11006-55-6[2][3][4]
Molecular Formula C₂₈H₄₇N₂NaO₈S[2][3][4][5]
Molecular Weight 594.74 g/mol [1][2][3]
Synonyms Tauroglycocholic acid sodium salt, Sodium glycotaurocholate[1][2][3]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a biological surfactant and its utility in pharmaceutical formulations.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point >280 °C (decomposes)[2]
Solubility
   Water100 mg/mL[6]
   DMSO100 mg/mL[6]
   Ethanol10 mg/mL[6]
   MethanolSlightly soluble[2]
Critical Micellar Concentration (CMC) Varies (e.g., ~7 mM in intestinal-like buffers)[7]

The CMC of this compound is a key parameter, representing the concentration at which it self-assembles into micelles. This property is fundamental to its role in fat emulsification and drug solubilization. The CMC is influenced by factors such as ionic strength and the presence of other lipids.[7]

Biological Role and Signaling Pathways

As a conjugated bile acid, this compound is a key player in several physiological processes, primarily related to digestion and hepatic function. It also acts as a signaling molecule, modulating various cellular pathways.

Inhibition of the Biliary Acid Transporting System (NTCP)

This compound is an inhibitor of the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. This feedback inhibition is a crucial mechanism for regulating intracellular bile acid concentrations.

NTCP_Inhibition cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte STGC_blood This compound NTCP NTCP Transporter STGC_blood->NTCP Uptake STGC_intra Intracellular This compound NTCP->STGC_intra STGC_intra->NTCP Feedback Inhibition Bile_Canaliculus Bile Canaliculus STGC_intra->Bile_Canaliculus Secretion

Caption: Inhibition of NTCP by intracellular this compound.

Alleviation of Pancreatic Ductal Cell Damage

Recent studies have indicated that sodium taurocholate can induce damage to pancreatic ductal cells, and this effect can be mitigated by certain compounds that inhibit the S100A9/VNN1 signaling pathway. While the direct role of this compound in this specific pathway is as an inducer of damage in experimental models, understanding this process is crucial for pancreatitis research.

Pancreatic_Damage_Pathway STC Sodium Taurocholate (Experimental Inducer) S100A9 S100A9 STC->S100A9 Upregulates VNN1 VNN1 S100A9->VNN1 Activates Inflammation Inflammation (IL-1β, IL-6, IL-8) VNN1->Inflammation Apoptosis Apoptosis VNN1->Apoptosis Cell_Damage Pancreatic Ductal Cell Damage Inflammation->Cell_Damage Apoptosis->Cell_Damage

Caption: S100A9/VNN1 pathway in STC-induced pancreatic cell damage.

Experimental Protocols

This compound is utilized in a variety of experimental settings. Below are outlines of key methodologies.

Quantification by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed for the simultaneous determination of pancreatin (B1164899) and this compound in pharmaceutical dosage forms.

Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (e.g., C18 column) Sample_Prep->HPLC_System Detection UV Detection (e.g., 200-400 nm scan) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile:Buffer) Mobile_Phase->HPLC_System Quantification Quantification (Peak Area Analysis) Detection->Quantification

Caption: General workflow for HPLC analysis of this compound.

Methodology Outline:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve standard this compound and the sample containing it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The exact composition should be optimized for resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (a full scan from 200-400 nm can help determine the optimal wavelength).

  • Validation:

    • The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

In Vitro Permeation Studies

This compound is often used as a permeation enhancer in in vitro studies to assess the absorption of drugs across biological membranes.

Methodology Outline:

  • Membrane Preparation:

    • Excise a biological membrane (e.g., shed snake skin, excised intestinal tissue) and mount it on a diffusion cell (e.g., Franz diffusion cell).

  • Experimental Setup:

    • The donor compartment is filled with a formulation of the drug with and without this compound.

    • The receptor compartment is filled with a suitable buffer, maintained at a physiological temperature (e.g., 37°C).

  • Sampling and Analysis:

    • At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.

    • The concentration of the permeated drug in the samples is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Drug Delivery: As a solubilizing agent and permeation enhancer, it is used to improve the bioavailability of poorly soluble drugs in oral and transdermal formulations.[2]

  • Biochemical Assays: It is employed in the solubilization of membrane proteins and lipids for in vitro studies.

  • Cell Culture: Used in cell culture media for specific applications, such as mimicking the in vivo environment of the gastrointestinal tract.

  • Digestive Physiology Research: A key component in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) for in vitro dissolution and absorption studies.

Conclusion

This compound is a multifaceted molecule with significant physiological relevance and broad utility in scientific research. Its well-characterized chemical and physical properties, coupled with its biological activities, make it an indispensable tool for researchers in biochemistry, pharmacology, and pharmaceutical sciences. A thorough understanding of its properties and experimental applications, as outlined in this guide, is essential for its effective use in advancing scientific knowledge and developing novel therapeutic strategies.

References

The Physiological Role of Sodium Tauroglycocholate in Digestion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile salt, is a critical component of bile and plays an indispensable role in the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature, arising from a steroidal backbone and a conjugated taurine (B1682933) moiety, allows it to act as a potent biological detergent. Beyond its classical role in fat emulsification, this compound is now recognized as a key signaling molecule that modulates various metabolic pathways, influencing gut microbiota and maintaining metabolic homeostasis. This technical guide provides an in-depth exploration of the physiological functions of this compound, detailing its synthesis, mechanism of action in digestion, involvement in cellular signaling, and interaction with the gut microbiome. Furthermore, this guide outlines key experimental protocols for its study and presents quantitative data to support a comprehensive understanding of its physiological significance.

Physicochemical Properties and Synthesis

This compound is synthesized in the liver. The process begins with the conversion of cholesterol into primary bile acids, primarily cholic acid and chenodeoxycholic acid. Cholic acid is then conjugated with the amino acid taurine to form taurocholic acid. The sodium salt of this conjugated bile acid is this compound. This conjugation process increases the water solubility of the bile acid, making it a more effective emulsifying agent in the aqueous environment of the small intestine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H47N2NaO8S[1]
Molecular Weight 594.74 g/mol [2]
Appearance White to yellow crystalline powder[2]
Critical Micelle Concentration (CMC) in Water 7-15 mM[3]
CMC in Biorelevant Buffer (pH 6.5, I = 120 mM) Lower than in water, indicating that biorelevant conditions favor micellization[4][5]

Core Function in Digestion: Emulsification and Absorption

The primary role of this compound in digestion is the emulsification of dietary fats. Large fat globules entering the small intestine are broken down into smaller emulsion droplets by the detergent action of bile salts.[6] This process dramatically increases the surface area available for the action of pancreatic lipase (B570770), the primary enzyme responsible for fat digestion.[6]

Mechanism of Fat Digestion and Absorption
  • Emulsification: this compound, along with other bile salts and phospholipids, adsorbs to the surface of fat globules, breaking them down into smaller, stable emulsion droplets.

  • Lipase Activity: Pancreatic lipase, in conjunction with its co-enzyme colipase, binds to the surface of these emulsion droplets and hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids. The presence of sodium taurocholate can influence lipase activity, with studies showing both inhibitory and enhancing effects depending on the concentration.[7][8]

  • Micelle Formation: The products of fat digestion, along with cholesterol and fat-soluble vitamins, are incorporated into mixed micelles formed by this compound and other bile salts. These micelles are small, water-soluble aggregates that can diffuse through the unstirred water layer to the surface of the enterocytes.

  • Absorption: The contents of the micelles are then absorbed by the enterocytes, the cells lining the small intestine.

Fat_Digestion_and_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary Fat Globule Dietary Fat Globule Emulsion Droplets Emulsion Droplets Dietary Fat Globule->Emulsion Droplets Emulsification Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Emulsion Droplets->Monoglycerides & Fatty Acids Lipolysis Mixed Micelles Mixed Micelles Absorbed Lipids Absorbed Lipids Mixed Micelles->Absorbed Lipids Absorption Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Monoglycerides & Fatty Acids This compound This compound This compound->Emulsion Droplets This compound->Mixed Micelles Monoglycerides & Fatty Acids->Mixed Micelles Re-esterification Re-esterification Absorbed Lipids->Re-esterification Chylomicrons Chylomicrons Re-esterification->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System

Caption: Workflow of fat digestion and absorption.

Enterohepatic Circulation

The majority of bile salts, including this compound, are not excreted but are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal circulation. This recycling process, known as the enterohepatic circulation, ensures a constant supply of bile salts for digestion.

Key transporters are involved in this process:

  • Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located in the apical membrane of ileal enterocytes, ASBT is responsible for the active uptake of conjugated bile salts from the intestinal lumen.[9]

  • Organic Solute Transporter alpha-beta (OSTα-OSTβ): This heterodimeric transporter is located on the basolateral membrane of enterocytes and mediates the efflux of bile salts into the portal circulation.[9]

  • Na+-taurocholate cotransporting polypeptide (NTCP): Found on the sinusoidal membrane of hepatocytes, NTCP is the primary transporter for the uptake of conjugated bile salts from the portal blood into the liver.[10][11]

  • Bile Salt Export Pump (BSEP): Located on the canalicular membrane of hepatocytes, BSEP actively secretes bile salts into the bile.[10]

Enterohepatic_Circulation cluster_liver Liver cluster_intestine Intestine Hepatocyte Hepatocyte Bile Canaliculus Bile Canaliculus Hepatocyte->Bile Canaliculus Secretion Gallbladder Gallbladder Bile Canaliculus->Gallbladder NTCP NTCP NTCP->Hepatocyte BSEP BSEP BSEP->Bile Canaliculus Ileal Enterocyte Ileal Enterocyte Portal Vein Portal Vein Ileal Enterocyte->Portal Vein Transport Intestinal Lumen Intestinal Lumen Intestinal Lumen->Ileal Enterocyte Reabsorption ASBT ASBT ASBT->Ileal Enterocyte OSTα/β OSTα/β OSTα/β->Portal Vein Portal Vein->Hepatocyte Uptake Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Spillover Gallbladder->Intestinal Lumen Release

Caption: The enterohepatic circulation of bile salts.

Signaling Role of Tauroglycocholate

Beyond their role in digestion, conjugated bile acids like this compound are important signaling molecules that activate nuclear and cell surface receptors to regulate gene expression and metabolic pathways. The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

  • Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a sensor for intracellular bile acid levels. Activation of FXR in the liver and intestine initiates a negative feedback loop to control bile acid synthesis and maintain homeostasis.[12]

  • Takeda G-protein-coupled receptor 5 (TGR5): TGR5 is a cell surface receptor that is activated by bile acids in various tissues, including the intestine, brown adipose tissue, and immune cells. TGR5 activation is involved in the regulation of energy expenditure, glucose homeostasis, and inflammation.[12][13]

Table 2: Receptor Activation by Bile Acids

ReceptorAgonistsNon-Agonists
FXR Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), Lithocholic acid (LCA) and their conjugatesCholic acid, Ursodeoxycholic acid and their conjugates
TGR5 Lithocholic acid (LCA), Deoxycholic acid (DCA) and their conjugatesCholic acid, Ursodeoxycholic acid and their conjugates

Note: While cholic acid and its conjugates (like taurocholate) are generally considered non-agonists or weak agonists for FXR and TGR5 compared to other bile acids, they still play a crucial role in the overall signaling landscape by contributing to the total bile acid pool.[14]

Bile_Acid_Signaling cluster_cell Enteroendocrine L-Cell FXR FXR TGR5 TGR5 FXR->TGR5 Induces Expression ↓ Bile Acid Synthesis\n(Liver) ↓ Bile Acid Synthesis (Liver) FXR->↓ Bile Acid Synthesis\n(Liver) Negative Feedback cAMP cAMP TGR5->cAMP GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion Stimulates Insulin Secretion\n(Pancreas) Insulin Secretion (Pancreas) GLP-1 Secretion->Insulin Secretion\n(Pancreas) Bile Acids Bile Acids (e.g., Tauroglycocholate) Bile Acids->FXR Activation Bile Acids->TGR5 Activation

Caption: FXR and TGR5 signaling in an enteroendocrine L-cell.

Interaction with Gut Microbiota

The gut microbiota plays a significant role in bile acid metabolism. Intestinal bacteria can deconjugate and dehydroxylate primary bile acids, converting them into secondary bile acids. This biotransformation alters the signaling properties of the bile acid pool. Conversely, bile acids, including this compound, can modulate the composition and function of the gut microbiota.[15][16] The antimicrobial properties of bile salts help to shape the microbial community in the gut.

Experimental Protocols

Quantification of this compound in Biological Samples

Objective: To accurately measure the concentration of this compound in biological matrices such as plasma, bile, or tissue homogenates.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation:

    • Plasma/Serum: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled taurocholate) to precipitate proteins.

    • Tissue: Homogenize a known weight of tissue in a suitable solvent (e.g., methanol).

    • Feces: Lyophilize and homogenize fecal samples. Extract with an ethanol/water mixture.

    • Centrifugation: Centrifuge the samples to pellet precipitated proteins and cellular debris.

    • Supernatant Collection: Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for the specific and sensitive quantification of tauroglycocholate and the internal standard.

In Vitro Lipase Activity Assay

Objective: To determine the effect of this compound on the activity of pancreatic lipase.

Methodology:

  • Substrate Preparation: Prepare an emulsion of a triglyceride substrate (e.g., tributyrin (B1683025) or olive oil) in a buffer solution (e.g., Tris-HCl, pH 8.0) containing gum arabic or another emulsifying agent.

  • Reaction Mixture: In a reaction vessel, combine the substrate emulsion, pancreatic lipase, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) with constant stirring.

  • Measurement of Lipase Activity: Monitor the rate of fatty acid release over time. This can be done by:

    • Titration: Continuously titrating the released fatty acids with a standard solution of NaOH using a pH-stat.

    • Spectrophotometry: Using a colorimetric assay that detects the release of a chromogenic product from a synthetic triglyceride substrate.

  • Data Analysis: Calculate the initial rate of reaction for each concentration of this compound and determine the optimal concentration for lipase activity.

Lipase_Activity_Assay Start Start Prepare Substrate Emulsion Prepare Substrate Emulsion Start->Prepare Substrate Emulsion Prepare Reaction Mixture Prepare Reaction Mixture Prepare Substrate Emulsion->Prepare Reaction Mixture Incubate at 37°C Incubate at 37°C Prepare Reaction Mixture->Incubate at 37°C Monitor Fatty Acid Release Monitor Fatty Acid Release Incubate at 37°C->Monitor Fatty Acid Release Titration (pH-stat) Titration (pH-stat) Monitor Fatty Acid Release->Titration (pH-stat) Method 1 Spectrophotometry Spectrophotometry Monitor Fatty Acid Release->Spectrophotometry Method 2 Calculate Reaction Rate Calculate Reaction Rate Titration (pH-stat)->Calculate Reaction Rate Spectrophotometry->Calculate Reaction Rate Determine Optimal [NaTGC] Determine Optimal [NaTGC] Calculate Reaction Rate->Determine Optimal [NaTGC] End End Determine Optimal [NaTGC]->End

Caption: Workflow for an in vitro lipase activity assay.

Conclusion

This compound is a multifaceted molecule with a central role in digestive physiology. Its function extends far beyond simple fat emulsification to encompass complex signaling pathways that regulate metabolism and gut health. A thorough understanding of its physicochemical properties, physiological functions, and interactions is crucial for researchers in gastroenterology, hepatology, and metabolic diseases, as well as for professionals in drug development who can leverage its properties for enhancing drug solubility and delivery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the diverse roles of this vital bile salt.

References

The Discovery and History of Sodium Tauroglycocholate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate is a conjugated bile salt that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Its discovery and characterization are intrinsically linked to the broader history of bile acid research, a field that has evolved significantly from early observations to the sophisticated analytical and molecular techniques of today. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to identifying individual conjugated bile acids like this compound was a gradual process, built upon foundational discoveries in bile chemistry and the development of powerful analytical separation techniques.

Early Bile Acid Research

The formal study of bile acids began in the 19th century. In 1848, the German chemist Adolph Strecker first isolated and named cholic acid from bile.[1] This marked a pivotal moment, shifting the understanding of bile from a simple digestive fluid to a complex mixture of chemical compounds. For a significant period, research focused on the primary bile acids, with their complex steroidal structure being elucidated in the early 20th century.

The Concept of Conjugation

It was soon recognized that bile acids in their native state were often chemically linked, or "conjugated," to other molecules. Early research in the 20th century established that the primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[2][3] This conjugation process increases the water solubility and amphipathic nature of the bile acids, making them more effective detergents in the gut.

The Dawn of Chromatographic Separation

The true differentiation and identification of individual conjugated bile acids, including this compound, became possible with the advent of chromatography. Prior to this, the separation of these structurally similar molecules was a formidable challenge.

  • Paper Chromatography: Pioneered in the 1940s and 1950s, paper chromatography was a breakthrough for separating complex mixtures of biological molecules. Researchers like Jan Sjövall and G.A. Haslewood were instrumental in applying this technique to the separation of bile acids from bile and other biological fluids.[4][5] This method allowed for the separation of conjugated bile acids based on their polarity, providing the first clear evidence of the existence of distinct entities like taurocholate, glycocholate, and their derivatives.

  • Countercurrent Distribution: Developed by Lyman C. Craig in the 1940s, countercurrent distribution offered another powerful method for separating compounds with similar partition coefficients.[6] This technique, though laborious, was crucial in the initial purification and characterization of various bile acids.

  • Ion Exchange Chromatography: The development of ion exchange chromatography in the mid-20th century provided a more efficient means of separating bile acid conjugates based on their charge, further refining the ability to isolate specific conjugated forms.

Identification of this compound

Through the application of these separation techniques, it became evident that bile contained a complex mixture of conjugated bile acids. "Tauroglycocholate" emerged as a term to describe cholic acid that is conjugated with both taurine and glycine. However, it's important to note that a single molecule of cholic acid is conjugated to either taurine or glycine, not both simultaneously. The term "this compound" is often used in commercial contexts and older literature to refer to a mixture of taurine- and glycine-conjugated bile salts of cholic acid, or sometimes more specifically to taurocholic acid. For the purpose of this guide, we will focus on the distinct entities of sodium taurocholate and sodium glycocholate, which together constitute the primary conjugated forms of cholic acid.

The advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has allowed for the precise identification and quantification of individual conjugated bile acids, solidifying our understanding of the complex composition of bile.[7][8]

Physicochemical Properties

The distinct physicochemical properties of conjugated bile salts are fundamental to their physiological function.

PropertySodium TaurocholateSodium Glycocholate
Molecular Formula C26H44NNaO7SC26H42NNaO6
Molecular Weight 537.7 g/mol 487.6 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in water, ethanolSoluble in water, ethanol
Critical Micelle Concentration (CMC) 2-6 mM4-8 mM

Quantitative Data: Glycine vs. Taurine Conjugation

The ratio of glycine- to taurine-conjugated bile acids varies significantly across different animal species. This ratio is influenced by the availability of taurine and the enzymatic activity of bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][2] In humans, glycine conjugation is predominant, with a glycine-to-taurine ratio of approximately 3:1.[3] In contrast, mice almost exclusively conjugate their bile acids with taurine.[3]

SpeciesPredominant ConjugationGlycine:Taurine Ratio (Approximate)
Human Glycine3:1
Rat Taurine1:5
Rabbit Glycine>95% Glycine
Mouse TaurineAlmost exclusively Taurine
Cow BothVariable
Pig BothVariable
Chicken TaurineAlmost exclusively Taurine

Experimental Protocols

The following protocol is a representative example of the paper chromatographic methods used in the mid-20th century for the separation of conjugated bile acids, based on the work of Sjövall.[4]

Paper Chromatography for the Separation of Conjugated Bile Acids

Objective: To separate and identify taurine- and glycine-conjugated bile acids from a biological sample (e.g., bile).

Materials:

  • Whatman No. 1 filter paper

  • Chromatography tank

  • Micropipettes

  • Developing solvent: A mixture of a non-polar organic solvent and an acidic aqueous phase (e.g., isooctane/propyleneglycol)

  • Visualizing agent: Phosphomolybdic acid solution (10% in ethanol)

  • Oven

  • Bile sample (or a standard solution of conjugated bile acids)

Methodology:

  • Preparation of the Chromatogram:

    • Cut the Whatman No. 1 filter paper to the desired size to fit the chromatography tank.

    • Draw a faint pencil line (the origin) about 2 cm from the bottom edge of the paper.

    • Mark equidistant points along the origin for sample application.

  • Sample Application:

    • Using a micropipette, carefully spot a small, concentrated volume of the bile sample (or standard solution) onto the marked points on the origin.

    • Allow the spots to dry completely between applications to keep the spot size as small as possible.

  • Chromatogram Development:

    • Pour the developing solvent into the bottom of the chromatography tank and allow the atmosphere inside the tank to become saturated with solvent vapor. This is crucial for achieving good separation.

    • Suspend the prepared chromatogram in the tank, ensuring that the bottom edge of the paper is immersed in the solvent, but the origin line is above the solvent level.

    • Seal the tank and allow the solvent to ascend the paper by capillary action for a predetermined amount of time (several hours to overnight).

  • Visualization:

    • Once the solvent front has reached a desired height, remove the chromatogram from the tank and mark the solvent front with a pencil.

    • Allow the chromatogram to air dry completely in a fume hood.

    • Spray the dried chromatogram evenly with the phosphomolybdic acid solution.

    • Heat the chromatogram in an oven at a specific temperature (e.g., 80-100°C) for a few minutes until colored spots appear. Bile acids will appear as dark blue or green spots against a lighter background.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Identify the individual conjugated bile acids by comparing their Rf values to those of known standards run on the same chromatogram. Taurine conjugates are generally more polar and will have lower Rf values than their corresponding glycine conjugates.

Signaling Pathways

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

While specific studies on the distinct signaling effects of this compound are limited, it is understood to act as an agonist for these receptors, similar to other conjugated bile acids.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is highly expressed in the liver and intestine. Activation of FXR by conjugated bile acids in the ileum leads to the induction of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This constitutes a negative feedback loop that controls the size of the bile acid pool.

FXR_Signaling Bile_Acids Conjugated Bile Acids (e.g., Sodium Taurocholate) FXR FXR Bile_Acids->FXR Activates FGF19 FGF19 FXR->FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Suppresses Hepatocyte Hepatocyte Enterocyte Enterocyte TGR5_Signaling Bile_Acids Conjugated Bile Acids (e.g., Sodium Taurocholate) TGR5 TGR5 Bile_Acids->TGR5 Activates AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP GLP1 GLP-1 Secretion cAMP->GLP1 L_Cell Enteroendocrine L-Cell Experimental_Workflow Sample Biological Sample (Bile, Plasma, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Separation Chromatographic Separation (HPLC/UPLC) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Preliminary Studies on Sodium Tauroglycocholate's Effect on Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile salt, plays a significant role in physiological processes such as lipid digestion and absorption. Beyond its digestive functions, it has garnered interest in pharmaceutical sciences for its ability to modulate cell membrane permeability, thereby acting as a potential absorption enhancer for poorly permeable drugs. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound and its close structural analog, sodium glycocholate, on cell membranes. It covers the impact on membrane integrity, tight junction protein expression, and the induction of signaling pathways, including those leading to apoptosis. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of future research in this area.

Effects on Cell Membrane Integrity and Permeability

This compound influences the integrity and permeability of epithelial cell monolayers, primarily by affecting the tight junctions that regulate paracellular transport. The following data, using sodium glycocholate as a proxy, demonstrates this effect on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier.

Quantitative Data

Table 1: Effect of Sodium Glycocholate on Transepithelial Electrical Resistance (TEER) of Caco-2 Cell Monolayers [1]

Concentration of Sodium GlycocholateRelative TEER after 120 min (%)
0.50% (10.2 mM)77 ± 10
0.75% (15.5 mM)61 ± 11
1.00% (20.5 mM)49 ± 7

Table 2: Effect of Sodium Glycocholate on the Apparent Permeability (Papp) of Mannitol (B672) across Caco-2 Cell Monolayers [1]

Concentration of Sodium GlycocholatePapp of Mannitol (x 10⁻⁷ cm s⁻¹)
Control8.5 ± 0.8
0.50% (10.2 mM)9.9 ± 2.7
0.75% (15.5 mM)20.4 ± 2.8
1.00% (20.5 mM)31.0 ± 4.9

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of epithelial cell monolayers.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Pre-warmed Hank's Balanced Salt Solution (HBSS) or appropriate buffer

  • This compound solutions of desired concentrations

Procedure:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed (typically 21 days post-seeding).

  • On the day of the experiment, aspirate the culture medium from the apical and basolateral compartments.

  • Wash the monolayers by adding pre-warmed HBSS to both compartments and incubating for 15-30 minutes at 37°C.

  • Aspirate the wash buffer.

  • Add fresh, pre-warmed HBSS to both compartments.

  • Measure the initial TEER of each monolayer using the EVOM. Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment. The electrodes should be placed consistently in the same position for each measurement.

  • Replace the buffer in the apical compartment with the this compound test solution. Add fresh buffer to the basolateral compartment.

  • Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes).

  • At each time point, measure the TEER as described in step 6.

  • Calculate the change in TEER relative to the initial reading.

Paracellular Permeability Assay (Mannitol Flux)

Objective: To quantify the paracellular permeability of the epithelial monolayer.

Materials:

  • Caco-2 cells cultured on permeable supports

  • Radiolabeled mannitol (e.g., [¹⁴C]-mannitol) or fluorescently labeled mannitol

  • This compound solutions

  • HBSS or appropriate buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture and prepare Caco-2 monolayers as described for the TEER measurement.

  • After the initial wash, add HBSS containing a known concentration of labeled mannitol and the desired concentration of this compound to the apical (donor) compartment.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.

  • Replenish the basolateral compartment with an equal volume of fresh, pre-warmed HBSS.

  • At the end of the experiment, take a sample from the apical compartment to determine the initial concentration of the marker.

  • Quantify the amount of labeled mannitol in the collected samples using a scintillation counter or fluorescence plate reader.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the marker in the receiver compartment.

    • A is the surface area of the permeable support (cm²).

    • C₀ is the initial concentration of the marker in the donor compartment.

G cluster_setup Experimental Setup cluster_procedure Permeability Assay Workflow Caco-2_Monolayer Caco-2 Cell Monolayer on Permeable Support Apical_Compartment Apical Compartment (Donor) Basolateral_Compartment Basolateral Compartment (Receiver) Start Start Add_Compound Add Test Compound (this compound) + Permeability Marker (e.g., Mannitol) to Apical Side Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample from Basolateral Side at Time Points Incubate->Sample_Basolateral Measure_TEER Measure TEER at Time Points Incubate->Measure_TEER Analyze_Samples Analyze Samples for Marker Concentration Sample_Basolateral->Analyze_Samples End End Measure_TEER->End Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp Calculate_Papp->End

Experimental workflow for cell permeability assays.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess cell membrane damage by measuring the release of LDH into the culture medium.

Materials:

  • Caco-2 cells cultured in 96-well plates

  • This compound solutions

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (usually provided with the kit)

  • Microplate reader

Procedure:

  • Seed Caco-2 cells in a 96-well plate and culture until they reach confluence.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include control wells with medium only (negative control) and medium with lysis buffer (positive control for maximum LDH release).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well of the new plate according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Immunofluorescence Staining of Tight Junction Proteins

Objective: To visualize the localization and expression of tight junction proteins (e.g., claudin-1, occludin, ZO-1).

Materials:

  • Caco-2 cells cultured on permeable supports or coverslips

  • This compound solutions

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin or normal goat serum in PBS)

  • Primary antibodies against the tight junction proteins of interest

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Treat the Caco-2 cell monolayers with this compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells extensively with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips or membranes onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

Differential Scanning Calorimetry (DSC)

Objective: To study the interaction of this compound with lipid bilayers by measuring changes in the phase transition temperature (Tm).

Materials:

  • Differential Scanning Calorimeter

  • Lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • This compound

  • Buffer solution (e.g., PBS)

  • Vesicle preparation equipment (e.g., extruder)

Procedure:

  • Prepare large unilamellar vesicles (LUVs) of the chosen lipid in the buffer solution.

  • Prepare a series of samples containing a fixed concentration of lipid vesicles and varying concentrations of this compound.

  • Load the sample and a reference (buffer only) into the DSC cells.

  • Scan the samples over a defined temperature range that encompasses the lipid phase transition. A typical scan rate is 1°C/min.

  • Record the heat flow as a function of temperature to obtain a thermogram.

  • Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

  • Shifts in Tm and changes in ΔH in the presence of this compound indicate an interaction with the lipid bilayer.

Signaling Pathways Affected by this compound

Bile acids, including this compound, can activate intracellular signaling pathways that regulate various cellular processes, including inflammation and apoptosis.

NF-κB Signaling Pathway

Sodium taurocholate has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2][3] Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm Bile_Acid Sodium Tauroglycocholate Receptor Cell Surface Receptor Bile_Acid->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Initiates

NF-κB signaling pathway activation.
Apoptosis Signaling Pathway

High concentrations of bile acids can induce apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Key players in these pathways include caspases (initiator and effector) and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Effector) Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., high bile acid conc.) Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized apoptosis signaling pathways.

Conclusion

Preliminary studies indicate that this compound and related bile salts have a significant, concentration-dependent effect on the integrity and permeability of epithelial cell membranes. These effects are mediated, at least in part, by alterations to tight junction protein complexes and the activation of intracellular signaling pathways such as NF-κB. At higher concentrations, these bile salts can induce cytotoxicity and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of action of this compound and to evaluate its potential as a drug delivery enhancer. Further research is warranted to obtain more specific quantitative data for this compound and to fully elucidate the signaling cascades it triggers in different cell types.

References

The Pivotal Role of Sodium Tauroglycocholate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a conjugated bile salt, is a critical tool in the realm of biochemistry and pharmaceutical sciences. Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to form micelles in aqueous solutions and interact with a variety of biological molecules. This unique characteristic makes it an invaluable surfactant for a wide range of research applications, from solubilizing membrane proteins to enhancing drug delivery and modulating key signaling pathways. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action to empower researchers in their scientific endeavors.

Core Properties and Biochemical Functions

This compound's primary function in a biological context is to aid in the digestion and absorption of lipids and fat-soluble vitamins in the small intestine. In biochemical research, this function is harnessed for various applications:

  • Surfactant and Solubilizing Agent: Its ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC), allows for the solubilization of poorly soluble compounds, including membrane proteins and lipophilic drugs.[1]

  • Permeation Enhancer: By interacting with cell membranes, it can transiently increase their permeability, facilitating the transport of drugs and other molecules across cellular barriers.[2][3]

  • Bile Acid Signaling: It acts as a signaling molecule by activating specific receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), which play crucial roles in lipid and glucose metabolism.[4][5]

  • Enzyme Modulation: It can influence the activity of certain enzymes, notably lipases, by altering the interface between the enzyme and its substrate.[6]

Quantitative Data: Physicochemical Properties

The effectiveness of this compound in experimental settings is highly dependent on its concentration and the surrounding environment. The following tables summarize key quantitative data for its use.

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) 3-5 mMIn simulated gastrointestinal media[7]
7-8 mM10-40 °C[8]
10.5 (± 0.6) mMIn water at 25°C[9]
7.0 (± 0.5) mMIn maleic buffer (pH 6.5, I = 120 mM) at 25°C[9]
Aggregation Number 4Most common micellar form[1]
6.0At 308.2 K and 0.15 mol dm−3 NaCl[8]

Table 1: Critical Micelle Concentration and Aggregation Number of Sodium Taurocholate.

ApplicationDrugConcentration of this compoundEnhancement FactorReference
Transbuccal Permeation Morphine Hydrochloride100 mM9.3[10]
In Vitro Permeability (Caco-2) Various Drugs0.2/0.05 mM (fasted state simulation)Varies[11]
3/0.75 mM (fed state simulation)Varies[11]

Table 2: Quantitative Data on Permeation Enhancement by this compound.

Experimental Protocols

Membrane Protein Solubilization

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. This compound is an effective detergent for their extraction and solubilization, preserving their native conformation.

Objective: To extract and solubilize a target membrane protein from a cell lysate.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound

  • Ultracentrifuge

  • Detergent removal system (e.g., dialysis, size-exclusion chromatography)

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the membrane pellet in Solubilization Buffer.

  • Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant now contains the solubilized membrane proteins.

  • Proceed with downstream applications such as purification or analysis. If required, remove the detergent using an appropriate method.

G cluster_workflow Membrane Protein Solubilization Workflow start Cell Pellet lysis Cell Lysis start->lysis Add Lysis Buffer low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent ultracent Ultracentrifugation (100,000 x g) low_speed_cent->ultracent Supernatant solubilization Resuspend in Solubilization Buffer (with this compound) ultracent->solubilization Membrane Pellet ultracent2 Ultracentrifugation (100,000 x g) solubilization->ultracent2 Incubate end Solubilized Membrane Proteins ultracent2->end Supernatant

Membrane Protein Solubilization Workflow.
In Vitro Drug Permeability Assay using Caco-2 Cells

The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption. This compound can be included in the transport medium to mimic the conditions of the human small intestine.

Objective: To assess the permeability of a drug compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without this compound (e.g., 3 mM)

  • Test drug compound

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed Transport Buffer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare the dosing solution of the test drug in Transport Buffer (with or without this compound) at the desired concentration.

  • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh Transport Buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh Transport Buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh Transport Buffer.

  • Analyze the concentration of the drug in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

G cluster_workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days seed->culture wash Wash with Transport Buffer culture->wash teer Measure TEER wash->teer dose Add Drug Solution (with/without this compound) teer->dose incubate Incubate at 37°C dose->incubate sample Collect samples from receiver chamber incubate->sample analyze Analyze drug concentration (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate

Caco-2 Permeability Assay Workflow.

Signaling Pathways Modulated by this compound

This compound is a key ligand for nuclear and cell surface receptors that regulate metabolic homeostasis.

Farnesoid X Receptor (FXR) and Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

Bile acids, including this compound, are endogenous ligands for FXR and TGR5.[4][5] Activation of these receptors in various tissues, such as the liver and intestine, triggers signaling cascades that impact bile acid synthesis, lipid metabolism, and glucose homeostasis. In enteroendocrine L-cells, the co-activation of FXR and TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion.[5][12]

G cluster_pathway FXR and TGR5 Signaling in Enteroendocrine L-Cell cluster_cell Enteroendocrine L-Cell ST Sodium Tauroglycocholate FXR FXR ST->FXR binds TGR5 TGR5 ST->TGR5 binds GLP1_s GLP-1 Secretion FXR->GLP1_s induces AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->GLP1_s promotes pancreas Pancreatic β-cell GLP1_s->pancreas acts on insulin Insulin Secretion pancreas->insulin

Simplified FXR and TGR5 Signaling Pathway.

Conclusion

This compound is a multifaceted and indispensable tool in modern biochemical and pharmaceutical research. Its well-characterized physicochemical properties and biological functions make it a reliable agent for a variety of applications, from the fundamental study of membrane proteins to the development of novel drug delivery systems. The detailed protocols and quantitative data provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their experimental designs. A thorough understanding of its mechanisms of action, as depicted in the signaling pathway diagrams, will further aid in the interpretation of experimental results and the design of future studies. As research continues to unravel the complexities of cellular processes, the applications of this compound are poised to expand, further solidifying its importance in the scientific community.

References

Methodological & Application

Application Notes and Protocols: Sodium Tauroglycocholate as a Permeation Enhancer in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate (NaTGC), a conjugated bile salt, has emerged as a potent and versatile permeation enhancer in various drug delivery applications. Its ability to reversibly modulate the permeability of epithelial barriers, such as the intestinal mucosa and the skin, makes it a valuable tool for improving the bioavailability of poorly absorbed therapeutic agents. These application notes provide a comprehensive overview of the mechanisms of action of NaTGC, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways involved.

The primary mechanism by which NaTGC enhances drug permeation is through the modulation of tight junctions (TJs), the protein complexes that regulate paracellular transport. By interacting with TJ proteins, NaTGC leads to a transient and reversible opening of the paracellular pathway, allowing for increased passage of drug molecules.

Data Presentation

The efficacy of this compound as a permeation enhancer has been demonstrated in numerous studies. The following tables summarize the quantitative data from key experiments, highlighting the significant increase in drug permeability and flux achieved with the use of NaTGC and other related bile salts.

Table 1: Enhancement of Drug Permeability by this compound and Related Bile Salts in In Vitro and Ex Vivo Models

DrugModel SystemBile Salt (Concentration)Permeability Increase (Fold Change)Apparent Permeability Coefficient (Papp) (cm/s)Reference
AminophyllineSnake SkinThis compound (100 µg/mL)Significant flux improvement (p < 0.05)-[1]
TheophyllineShed Snake SkinThis compoundIncreased absorption-[1]
Cefquinome (B211414)Caco-2 CellsSodium Taurocholate (2 mmol/L)Significant increase-[2]
CefquinomeRat Intestine (in vivo)Sodium Taurocholate (10 mmol/L)2.2-fold increase in Cmax-[2]
CefquinomeRat Intestine (in vivo)Sodium Taurocholate (20 mmol/L)3-fold increase in Cmax-[2]
DecitabinePorcine Buccal MucosaSodium Deoxyglycocholate (10 mM)38-fold enhancement in flux-[3]
Morphine HydrochloridePorcine Buccal MucosaSodium Glycocholate (100 mM)9.3-fold enhancement2.35 x 10⁻⁵[4]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of permeation enhancers. The following are detailed protocols for two of the most common experimental models used to assess the efficacy of this compound.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol describes the procedure for assessing the effect of this compound on the permeability of a test compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[5][6][7][8]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound

  • This compound (NaTGC)

  • Lucifer yellow (paracellular integrity marker)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrumentation for quantifying the test compound (e.g., HPLC, LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.

    • Perform a baseline permeability test with Lucifer yellow (a fluorescent molecule that does not readily cross intact cell monolayers) to confirm the integrity of the paracellular barrier.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Prepare the dosing solutions:

      • Control: Test compound in HBSS.

      • Test: Test compound and this compound (at the desired concentration, e.g., 2-20 mM) in HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add the dosing solution to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate the plates at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Basolateral to Apical (B-A) Transport (for efflux studies):

      • Add the dosing solution to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

      • Collect samples from the apical chamber at the same time points.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in all collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s or µg/s).

        • A is the surface area of the Transwell® membrane (cm²).

        • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL or µg/mL).

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Protocol 2: Ussing Chamber Experiments with Excised Intestinal Tissue

This protocol outlines the use of an Ussing chamber to measure the permeability of a test compound across an excised segment of intestinal tissue, providing a more physiologically relevant ex vivo model.[9][10][11][12]

Materials:

  • Ussing chamber system

  • Excised intestinal tissue (e.g., from rat or pig)

  • Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂

  • Test compound

  • This compound (NaTGC)

  • Paracellular marker (e.g., ¹⁴C-mannitol or FITC-dextran)

  • Glucose and Mannitol (B672)

  • Analytical instrumentation for quantification

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal and immediately excise the desired intestinal segment (e.g., jejunum, ileum).

    • Place the tissue in ice-cold KRB buffer.

    • Gently flush the lumen to remove any contents.

    • Open the intestinal segment along the mesenteric border to create a flat sheet.

    • Carefully strip the muscle layers to isolate the mucosal-submucosal layer.

  • Ussing Chamber Setup:

    • Mount the intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

    • Fill both chambers with pre-warmed (37°C) and gassed KRB buffer. Add glucose to the serosal buffer as an energy source and mannitol to the mucosal buffer to maintain osmotic balance.

    • Allow the tissue to equilibrate for 20-30 minutes. Monitor the potential difference (PD) and short-circuit current (Isc) to ensure tissue viability.

  • Permeability Measurement:

    • Add the test compound and a paracellular marker to the mucosal (apical) chamber. For the test group, also add the desired concentration of this compound.

    • At regular intervals (e.g., every 15-30 minutes for 2 hours), collect samples from the serosal (basolateral) chamber and replace with an equal volume of fresh, pre-warmed KRB buffer.

    • At the end of the experiment, collect a sample from the mucosal chamber.

  • Sample Analysis and Data Calculation:

    • Measure the concentration of the test compound and the paracellular marker in the collected samples.

    • Calculate the flux (J) of the compound across the tissue using the following equation:

      • J = (ΔQ / Δt) / A

      • Where:

        • ΔQ is the change in the amount of substance in the receiver chamber over the time interval Δt.

        • A is the exposed surface area of the tissue.

    • The apparent permeability coefficient (Papp) can also be calculated as described in the Caco-2 protocol.

Signaling Pathways and Mechanisms of Action

This compound enhances paracellular permeability primarily by modulating the integrity of tight junctions. This process involves the activation of intracellular signaling cascades that lead to the reorganization of key tight junction proteins.

Mechanism of Tight Junction Modulation

The primary mechanism involves the activation of Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[13] Activation of these kinases leads to the phosphorylation of tight junction proteins and components of the perijunctional actomyosin (B1167339) ring, resulting in contraction of the ring and a subsequent opening of the paracellular space.

G NaTGC This compound PKC Protein Kinase C (PKC) NaTGC->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) PKC->MLCK Activates TJ_Proteins Tight Junction Proteins (Occludin, ZO-1) PKC->TJ_Proteins Phosphorylates & Reorganizes Actomyosin Perijunctional Actomyosin Ring MLCK->Actomyosin Phosphorylates & Activates Permeability Increased Paracellular Permeability TJ_Proteins->Permeability Disruption leads to Contraction Ring Contraction Actomyosin->Contraction Contraction->Permeability

Experimental Workflow for Evaluating Permeation Enhancers

The evaluation of a potential permeation enhancer like this compound typically follows a structured workflow, progressing from in vitro to ex vivo and potentially in vivo studies.

G cluster_0 In Vitro Screening cluster_1 Ex Vivo Validation cluster_2 In Vivo Studies cluster_3 Analysis & Decision Caco2 Caco-2 Permeability Assay - TEER Measurement - Papp Calculation Ussing Ussing Chamber with Excised Tissue - Flux Measurement - Histological Assessment Caco2->Ussing InVivo Animal Models - Pharmacokinetic Studies (AUC, Cmax) - Bioavailability Assessment Ussing->InVivo Data_Analysis Data Analysis & Comparison InVivo->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Logical Relationship in Mechanism of Action

The mechanism of action of this compound can be summarized as a series of cause-and-effect relationships leading to the desired outcome of enhanced drug absorption.

G Start Administration of Drug with NaTGC Interaction NaTGC interacts with epithelial cell membrane Start->Interaction Signaling Activation of intracellular signaling (PKC, MLCK) Interaction->Signaling TJ_Modulation Reorganization of Tight Junction Proteins (ZO-1, Occludin) Signaling->TJ_Modulation Paracellular_Opening Transient opening of the paracellular pathway TJ_Modulation->Paracellular_Opening Drug_Transport Increased transport of drug molecules Paracellular_Opening->Drug_Transport Absorption Enhanced systemic drug absorption Drug_Transport->Absorption

Conclusion

This compound is a well-characterized and effective permeation enhancer with a clear mechanism of action centered on the reversible modulation of tight junctions. The provided data, protocols, and diagrams offer a valuable resource for researchers and drug development professionals seeking to utilize NaTGC to improve the delivery of challenging drug candidates. Careful adherence to the outlined experimental procedures will ensure the generation of reliable and reproducible data for the assessment of its permeation-enhancing capabilities.

References

Application Notes and Protocols for Sodium Tauroglycocholate Micelle Formation in Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium tauroglycocholate is a bile salt derivative that plays a crucial role in various biochemical and pharmaceutical applications.[1] Recognized for its ability to enhance the solubility and stability of lipophilic substances, it is an invaluable agent in drug formulation and delivery systems.[1] Its surfactant properties facilitate the absorption of poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy.[1] In research, this compound is frequently utilized as a solubilizing agent in the preparation of micelles, which are essential for targeted drug delivery.[1] These micelles, formed when the concentration of the bile salt exceeds its critical micelle concentration (CMC), possess a hydrophobic core capable of encapsulating lipophilic drug molecules and a hydrophilic shell that ensures stability in aqueous environments.[2] This document provides detailed protocols for the preparation and characterization of this compound micelles for the purpose of drug solubilization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
SynonymsTauroglycocholic acid sodium salt, STGC[1][3]
CAS Number11006-55-6[1]
Molecular FormulaC₂₈H₄₇N₂O₈S·Na[1]
Molecular Weight594.74 g/mol [1]
AppearanceWhite to yellow crystalline powder[1]
Storage Conditions0-8 °C[1]
Purity≥ 99% (Assay)[1]
SolubilityWater: 100 mg/mL; DMSO: 100 mg/mL; Ethanol: 10 mg/mL[3]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter in the formation of micelles. Below the CMC, this compound exists as monomers in solution. As the concentration increases to and surpasses the CMC, the monomers begin to self-assemble into micelles. The micellization process of bile salts like sodium taurocholate, a close analog of this compound, is known to be gradual, with the coexistence of monomers, dimers, small aggregates, and micelles of varying sizes.[4] The CMC is influenced by several factors, including temperature, pH, and the ionic strength of the medium.[4] For sodium taurocholate, the CMC value in water at 25°C has been reported to be around 13.3 mM, while in biorelevant media, it can range from 6.1 to 15 mM.[4] The micellar properties of sodium taurocholate show little dependence on pH in the range of 1.6–10 and temperature in the range of 10–60 °C.[5]

Experimental Protocols

The following sections detail the protocols for preparing this compound micelles and characterizing their properties.

Protocol 1: Preparation of this compound Micelles for Drug Solubilization (Thin-Film Hydration Method)

This protocol describes the preparation of drug-loaded this compound micelles using the thin-film hydration method.[2]

Materials:

  • This compound

  • Poorly water-soluble drug (Active Pharmaceutical Ingredient - API)

  • Suitable organic solvent (e.g., ethanol, methanol, chloroform)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh the desired amounts of this compound and the lipophilic API and dissolve them in a suitable organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The temperature should be maintained appropriately for the API's stability. A thin, uniform film of the drug and bile salt mixture will form on the inner wall of the flask.[2]

  • Hydration: Add the pre-warmed aqueous buffer to the flask containing the thin film. The volume of the buffer will determine the final concentration of the micelles.[2]

  • Micelle Formation: Agitate the flask to hydrate (B1144303) the film. This can be achieved by gentle shaking or vortexing. The hydration process is typically carried out for 1-2 hours at a temperature above the phase transition temperature of any lipid components if included.[2]

  • Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a water bath or probe sonicator until the solution becomes clear.[2]

  • Filtration: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any large aggregates or non-encapsulated drug particles.[2]

  • Storage: Store the prepared micellar solution at a controlled temperature (e.g., 4°C) for further characterization and use.

Protocol 2: Characterization of this compound Micelles

This protocol outlines the methods for determining the critical micelle concentration (CMC) and characterizing the particle size of the prepared micelles.

A. Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique for determining the CMC of surfactants.[6] A fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core, is often used.

Materials:

  • This compound stock solution

  • Pyrene stock solution (in a volatile organic solvent like acetone)

  • Aqueous buffer

  • Fluorometer

Procedure:

  • Prepare a series of solutions with varying concentrations of this compound in the aqueous buffer.

  • Add a small aliquot of the pyrene stock solution to each solution to achieve a final pyrene concentration of approximately 1 µM.

  • Allow the solvent from the pyrene stock to evaporate completely.

  • Incubate the solutions to allow for equilibrium.

  • Measure the fluorescence emission spectra of pyrene in each solution, with an excitation wavelength of around 334 nm.[7]

  • Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the midpoint of the sigmoidal transition in the plot.[7]

B. Particle Size and Size Distribution Analysis

Dynamic Light Scattering (DLS) is a common technique used to determine the size and size distribution of nanoparticles in a solution.[8]

Materials:

  • Drug-loaded this compound micelle solution

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute the micelle solution with the aqueous buffer to an appropriate concentration for DLS analysis to avoid multiple scattering effects.

  • Filter the diluted sample through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the micelles.

Data Presentation: Drug Solubility Enhancement

The primary application of this compound micelles in drug delivery is to enhance the solubility of poorly water-soluble drugs. The table below presents representative data on the solubilization of different steroids by sodium taurocholate, a structurally similar bile salt, which can be indicative of the performance of this compound.

CompoundAqueous SolubilitySolubility in 30 mM Sodium TaurocholateSolubility Enhancement FactorReference
Hydrocortisone~ 0.28 mg/mLIncreased~ 2-fold or less[9][10]
Triamcinolone-Increased~ 2-fold or less[9]
Betamethasone-Increased~ 2-fold or less[9]
Dexamethasone-Increased~ 2-fold or less[9]
DanazolVery lowSignificantly increasedPredominant factor at higher concentrations[9]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_char Characterization Phase cluster_output Output start Start: Weigh STGC and API dissolve Dissolve in Organic Solvent start->dissolve film Thin-Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate agitate Agitation/Vortexing hydrate->agitate sonicate Sonication (Optional) agitate->sonicate filter Filtration (0.22 µm) sonicate->filter output Drug-Loaded Micelle Solution filter->output dls Particle Size Analysis (DLS) cmc CMC Determination (Fluorescence) output->dls Characterize output->cmc Characterize

Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound micelles.

logical_relationships cluster_factors Influencing Factors cluster_properties Micellar Properties cluster_outcome Desired Outcome temp Temperature cmc Critical Micelle Concentration (CMC) temp->cmc ph pH ph->cmc ionic Ionic Strength ionic->cmc conc STGC Concentration conc->cmc determines size Micelle Size cmc->size sol Solubilization Capacity cmc->sol size->sol outcome Enhanced Drug Bioavailability sol->outcome

Caption: Logical relationships between factors influencing micelle formation and the desired outcome of enhanced drug bioavailability.

This compound is a versatile and effective bile salt for the formation of micelles to enhance the solubility and bioavailability of poorly soluble drugs.[1] The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to prepare and characterize this compound-based micellar formulations. The provided data and visualizations serve as a valuable resource for understanding the key parameters and workflows involved in leveraging this technology for improved drug delivery. The ability to tailor micellar properties by controlling factors such as concentration and the composition of the aqueous medium allows for the optimization of formulations for specific therapeutic applications.

References

Application of Sodium Tauroglycocholate in Caco-2 Cell Permeability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for predicting the oral absorption of drugs.[1][2][3] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium.[1][2] The Caco-2 permeability assay is a cornerstone in drug discovery and development for evaluating the potential for intestinal absorption and identifying compounds that are substrates for efflux transporters.[1] Sodium tauroglycocholate, a bile salt, is utilized in these assays as a permeability enhancer to study the mechanisms of drug absorption and the potential for improving the bioavailability of poorly permeable compounds.

Application Notes

This compound, as a bile acid, can modulate the permeability of the Caco-2 cell monolayer, primarily by affecting the tight junctions between the cells. This modulation is concentration-dependent and generally reversible at non-toxic concentrations. The primary mechanism involves the interaction of bile acids with the epidermal growth factor receptor (EGFR), leading to a signaling cascade that results in the dephosphorylation and rearrangement of tight junction proteins like occludin. This transient opening of the paracellular pathway allows for increased transport of hydrophilic or poorly permeable compounds across the cell monolayer.

The use of this compound in Caco-2 assays can be valuable for:

  • Investigating the absorption potential of poorly permeable drugs: By transiently opening the tight junctions, researchers can assess whether a drug's absorption is limited by paracellular transport.

  • Studying the mechanisms of drug transport: It helps to elucidate the contribution of the paracellular route to a drug's overall permeability.

  • Screening for formulation excipients: this compound can be used as a reference compound to evaluate the permeability-enhancing effects of new pharmaceutical excipients.

It is crucial to carefully control the concentration of this compound and the incubation time to ensure that the effects on the Caco-2 monolayer are reversible and not due to cytotoxicity. Monitoring the transepithelial electrical resistance (TEER) before, during, and after the experiment is a critical step in assessing the integrity of the cell monolayer.

Data Presentation

The following table summarizes the effect of sodium glycocholate, a close structural and functional analog of this compound, on the apparent permeability coefficient (Papp) of the paracellular marker mannitol (B672) across Caco-2 cell monolayers. The data demonstrates a concentration-dependent increase in mannitol permeability with increasing concentrations of the bile salt.

Sodium Glycocholate ConcentrationApparent Permeability Coefficient (Papp) of Mannitol (x 10⁻⁷ cm/s)
0% (Control)8.5 ± 0.8
0.50% (10.2 mM)9.9 ± 2.7
0.75% (15.5 mM)20.4 ± 2.8
1.00% (20.5 mM)31.0 ± 4.9

Data adapted from: Sodium glycocholate transport across Caco-2 cell monolayers, and the enhancement of mannitol transport relative to transepithelial electrical resistance.[4]

Experimental Protocols

This protocol outlines the key steps for conducting a Caco-2 cell permeability assay to evaluate the effect of this compound on the transport of a test compound.

1. Caco-2 Cell Culture and Seeding

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment

  • TEER Measurement: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

3. Transport Experiment

  • Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Dosing Solution Preparation:

    • Prepare the dosing solution of the test compound in HBSS.

    • Prepare separate dosing solutions of the test compound containing the desired concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation period, collect samples from both the apical and basolateral compartments.

  • Post-Experiment TEER: After the transport experiment, wash the monolayers and measure the TEER again to assess any irreversible damage to the cell layer.

4. Sample Analysis

  • Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS or HPLC.

5. Data Analysis

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer (μg/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment (μg/mL).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tightjunction Tight Junction BileAcid This compound EGFR EGFR BileAcid->EGFR Binds to SrcKinase Src Kinase EGFR->SrcKinase Activates PLC PLC SrcKinase->PLC Activates PKC PKC PLC->PKC Activates OccludinP Phosphorylated Occludin PKC->OccludinP Dephosphorylates Occludin Dephosphorylated Occludin OccludinP->Occludin TJ_Disruption Tight Junction Rearrangement Occludin->TJ_Disruption Leads to ParacellularPermeability Increased Paracellular Permeability TJ_Disruption->ParacellularPermeability Results in

Caption: Signaling pathway of this compound-induced tight junction modulation in Caco-2 cells.

G Start Start Culture Culture Caco-2 cells on permeable supports (21 days) Start->Culture TEER_pre Measure initial TEER Culture->TEER_pre Prepare Prepare dosing solutions (with/without Na-TGC) TEER_pre->Prepare If TEER is acceptable Transport Perform transport experiment (Apical to Basolateral, 2h at 37°C) Prepare->Transport Sample Collect samples from apical and basolateral compartments Transport->Sample TEER_post Measure final TEER Sample->TEER_post Analyze Analyze sample concentrations (LC-MS/MS) TEER_post->Analyze If monolayer is intact Calculate Calculate Papp values Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for a Caco-2 permeability assay with this compound.

G Concentration Increase in Sodium Tauroglycocholate Concentration TJ Transient Opening of Tight Junctions Concentration->TJ Causes TEER Decrease in Transepithelial Electrical Resistance (TEER) Permeability Increase in Paracellular Permeability TJ->TEER Results in TJ->Permeability Leads to

Caption: Logical relationship of this compound's effects on Caco-2 monolayers.

References

Application Notes and Protocols: Sodium Tauroglycocholate in In Vitro Drug Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate, a major bile salt, plays a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins. In the field of drug development, it is an invaluable tool for in vitro drug absorption studies. Its surfactant properties aid in the solubilization of poorly soluble drug candidates and its ability to modulate intestinal epithelial tight junctions provides insights into paracellular drug transport. These application notes and protocols provide detailed methodologies for utilizing this compound in simulated intestinal fluids and Caco-2 cell permeability assays to predict the oral absorption of drug compounds.

Data Presentation: Quantitative Summary

The effective concentration of this compound in in vitro drug absorption studies can vary depending on the specific application, such as enhancing drug solubility or investigating its effect on cellular permeability. The following tables summarize key quantitative data for its use in simulated intestinal fluids and Caco-2 cell culture models.

Table 1: Sodium Taurocholate Concentrations in Simulated Intestinal Fluids

MediumConditionSodium Taurocholate Concentration (mM)Lecithin (B1663433) Concentration (mM)pH
Fasted State Simulated Intestinal Fluid (FaSSIF)Fasted State30.756.5
Fed State Simulated Intestinal Fluid (FeSSIF)Fed State153.755.0
Optimized Caco-2 Permeability AssayFasted State3.02--

Table 2: Effects of Sodium Taurocholate on Caco-2 Cell Permeability

Drug/Marker CompoundSodium Taurocholate Concentration (mM)In Vitro ModelObserved Effect
Cefquinome2Caco-2 cellsSubstantially increased transport.[1]
Cefquinome10 and 20Rat intestineIncreased absorption in a concentration-dependent manner.[1]
5(6)-carboxyfluorescein-Caco-2 cellsSodium glycocholate was a slightly better, though not statistically significant, absorption enhancer than sodium taurodeoxycholate.[1]
Dantrolene10Rat intestineTwofold reduction in absorption rate, likely due to micellar entrapment.[2]
Lipophilic DrugsFaSSIF (contains 3 mM)Caco-2 cellsIncreased recovery and better correlation with in vivo absorption.

Experimental Protocols

Protocol 1: Preparation of Fasted State Simulated Intestinal Fluid (FaSSIF)

This protocol outlines the preparation of FaSSIF, a biorelevant medium that mimics the composition of human intestinal fluid in the fasted state.

Materials:

  • Sodium taurocholate

  • Lecithin

  • Maleic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Purified water

  • pH meter

Procedure:

  • Prepare the buffer: Dissolve maleic acid, sodium hydroxide, and sodium chloride in purified water to create a buffer solution with a specific ionic strength and pH.

  • Dissolve bile salt and phospholipid: In a separate vessel, dissolve sodium taurocholate and lecithin in a portion of the prepared buffer. Gentle heating and stirring may be required to facilitate dissolution.

  • Combine and adjust pH: Add the bile salt and lecithin solution to the remaining buffer. Adjust the final pH of the solution to 6.5 using NaOH or hydrochloric acid (HCl) as needed.

  • Final volume: Add purified water to reach the final desired volume and mix thoroughly.

  • Equilibration: Allow the solution to equilibrate at 37°C before use.

Protocol 2: Caco-2 Permeability Assay with this compound

This protocol describes the use of the human colon adenocarcinoma cell line, Caco-2, to assess the intestinal permeability of a drug in the presence of this compound. Caco-2 cells, when cultured on semipermeable supports, differentiate to form a monolayer of polarized enterocytes with tight junctions, serving as a reliable in vitro model of the intestinal barrier.[3]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Test drug compound

  • Lucifer yellow (paracellular integrity marker)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM in flasks. Seed the cells onto Transwell® inserts at an appropriate density. Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are considered suitable for the assay. The permeability of a paracellular marker like Lucifer yellow can also be assessed to confirm monolayer integrity.

  • Preparation of Transport Media:

    • Apical (Donor) Compartment: Prepare the transport medium containing the desired concentration of this compound (e.g., in FaSSIF) and the test drug compound.

    • Basolateral (Receiver) Compartment: Prepare the transport medium, which is typically HBSS, and may contain a protein like bovine serum albumin (BSA) to mimic sink conditions.[4][5]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the basolateral (receiver) medium to the basolateral compartment.

    • Add the apical (donor) medium containing the test drug and this compound to the apical compartment.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh receiver medium.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test drug in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (μg/s)

    • A is the surface area of the Transwell® membrane (cm²)

    • C0 is the initial concentration of the drug in the apical compartment (μg/mL)

Visualizations

Signaling Pathway of Bile Salt-Mediated Tight Junction Modulation

Bile salts such as this compound can modulate the permeability of the intestinal epithelium by interacting with tight junction proteins. This is thought to occur through signaling pathways involving intracellular calcium and protein kinase C (PKC), leading to the reorganization of key tight junction proteins like occludin and zonula occludens-1 (ZO-1).

G Proposed Signaling Pathway of this compound on Tight Junctions STG This compound Membrane Cell Membrane Ca_Influx ↑ Intracellular Ca²⁺ Membrane->Ca_Influx Interaction PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC TJ_Proteins Tight Junction Proteins (Occludin, ZO-1, Claudins) PKC->TJ_Proteins Phosphorylation TJ_Reorganization Reorganization of Tight Junctions TJ_Proteins->TJ_Reorganization Paracellular_Permeability ↑ Paracellular Permeability TJ_Reorganization->Paracellular_Permeability

Caption: Proposed pathway of tight junction modulation by this compound.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram illustrates the key steps in performing a Caco-2 permeability assay to evaluate the effect of this compound on drug absorption.

G Experimental Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture 1. Culture Caco-2 cells on Transwell inserts (21-25 days) TEER_Measurement 2. Measure TEER to confirm monolayer integrity Caco2_Culture->TEER_Measurement Prepare_Media 3. Prepare apical (drug + STG) and basolateral media TEER_Measurement->Prepare_Media Add_Media 4. Add media to apical and basolateral compartments Prepare_Media->Add_Media Incubate 5. Incubate at 37°C with shaking Add_Media->Incubate Sample_Collection 6. Collect samples from basolateral compartment at time points Incubate->Sample_Collection Quantification 7. Quantify drug concentration (LC-MS/MS) Sample_Collection->Quantification Papp_Calculation 8. Calculate Papp value Quantification->Papp_Calculation

Caption: Workflow for assessing drug permeability using the Caco-2 cell model.

References

Application Notes and Protocols for Simulating Fed-State Intestinal Conditions Using Sodium Taurocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of sodium taurocholate to create biorelevant media that mimic the intestinal environment in the fed state. This simulated intestinal fluid, known as Fed-State Simulated Intestinal Fluid (FeSSIF), is a critical tool in drug development for predicting the in vivo performance of orally administered drugs, particularly for assessing potential food effects on drug absorption.

Introduction: The Significance of Fed-State Simulation

The composition of gastrointestinal fluids changes significantly after the ingestion of a meal. In the fed state, the secretion of bile salts and phospholipids, along with a drop in pH and an increase in buffer capacity and osmolality, can profoundly impact the dissolution, solubility, and subsequent absorption of a drug.[1][2] For poorly water-soluble drugs (BCS Class II and IV), these changes can lead to enhanced solubilization and absorption, a phenomenon known as a "positive food effect." Conversely, for other drugs, interactions with food components can decrease absorption. Therefore, accurately simulating fed-state intestinal conditions in vitro is essential for:

  • Predicting Food Effects: Understanding how a drug's bioavailability will be altered when taken with food.[2]

  • Formulation Development: Designing robust oral dosage forms that minimize variability in absorption between fed and fasted states.

  • Bioequivalence Studies: Assessing the equivalence of generic and innovator drug products under fed conditions.[2]

  • Mechanistic Understanding: Investigating the interactions between a drug, its formulation, and gastrointestinal fluids.

Sodium taurocholate, a primary bile salt in humans, is a key surfactant used in combination with lecithin (B1663433) to create the mixed micelles that are characteristic of the fed-state intestine and are crucial for solubilizing lipophilic compounds.[3][4]

Composition and Physicochemical Properties of FeSSIF

FeSSIF is formulated to replicate the key physicochemical characteristics of human intestinal fluid after a meal. The inclusion of sodium taurocholate and lecithin at physiologically relevant concentrations is fundamental to its predictive ability.

Table 1: Composition of Fed-State Simulated Intestinal Fluid (FeSSIF)

ComponentConcentration (mM)Concentration (g/L)Purpose
Sodium Taurocholate158.25Primary bile salt for micelle formation
Lecithin3.752.95Phospholipid, co-surfactant in micelles
Sodium Hydroxide-4.04pH adjustment
Glacial Acetic Acid144.058.65Buffer component, mimics chyme acidity
Sodium Chloride203.8911.874Osmolality adjustment
Purified Water-q.s. to 1 LSolvent

Source: [1][2][5]

Table 2: Physicochemical Properties of FeSSIF

ParameterValueSignificance in Drug Dissolution & Absorption
pH5.0Represents the acidic chyme entering the small intestine after a meal, affecting ionization of drugs.[2]
Osmolality~670 mOsmol/kgInfluences water flux across the intestinal membrane and can affect drug dissolution.[2]
Buffer CapacityHighResists pH changes, maintaining a stable environment for dissolution.
Surface TensionLowReduced by the presence of bile salt and lecithin micelles, which enhances wetting of solid drug particles.

Source: [2]

Experimental Protocols

Preparation of Fed-State Simulated Intestinal Fluid (FeSSIF)

This protocol details the preparation of 1 liter of FeSSIF.

Materials:

  • Sodium Taurocholate

  • Lecithin

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Sodium Chloride (NaCl)

  • Purified Water

  • Volumetric flask (1000 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare Blank FeSSIF Buffer:

    • In a 1000 mL volumetric flask, dissolve 4.04 g of NaOH pellets, 8.65 g of glacial acetic acid, and 11.874 g of NaCl in approximately 800 mL of purified water.[5]

    • Stir until all components are fully dissolved.

    • Adjust the pH of the solution to exactly 5.0 using 1 N NaOH or 1 N HCl.[2]

    • Add purified water to bring the final volume to 1000 mL.

  • Prepare FeSSIF:

    • Transfer 8.25 g of sodium taurocholate into the 1000 mL volumetric flask containing the blank FeSSIF buffer.[1]

    • Place the flask on a magnetic stirrer and stir until the sodium taurocholate is completely dissolved (this should take approximately 2-3 minutes).[1]

    • Add 2.95 g of lecithin to the solution.[1]

    • Continue stirring for approximately 4 hours, or overnight, until a clear, micellar solution is formed.[1]

    • The final solution is FeSSIF and is ready for use in dissolution or solubility studies.

Simplified Workflow for FeSSIF Preparation

FeSSIF_Preparation cluster_buffer Prepare Blank FeSSIF Buffer cluster_fessif Prepare FeSSIF dissolve_salts Dissolve NaOH, Acetic Acid, NaCl in Purified Water adjust_ph Adjust pH to 5.0 dissolve_salts->adjust_ph final_volume_buffer Add Water to 1000 mL adjust_ph->final_volume_buffer add_st Add Sodium Taurocholate to Blank Buffer final_volume_buffer->add_st Use as Solvent dissolve_st Stir until Dissolved add_st->dissolve_st add_lecithin Add Lecithin dissolve_st->add_lecithin stir_micelles Stir for ~4 hours to form Micellar Solution add_lecithin->stir_micelles FeSSIF_ready FeSSIF_ready stir_micelles->FeSSIF_ready FeSSIF Ready for Use

Caption: Workflow for the preparation of Fed-State Simulated Intestinal Fluid (FeSSIF).

Drug Solubility and Dissolution Testing in FeSSIF

Objective: To determine the solubility and dissolution rate of a drug product in a medium that simulates the fed-state small intestine.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.

  • Temperature: 37°C ± 0.5°C

  • Paddle Speed: Typically 50 or 75 rpm

Procedure:

  • Media Preparation: Prepare FeSSIF as described in Protocol 3.1. For dissolution testing, a volume of 1000 mL is often recommended to simulate the increased fluid volume in the fed state.[1][2]

  • Media Degassing: Degas the FeSSIF prior to use to prevent the formation of air bubbles on the dosage form and apparatus, which can interfere with dissolution.

  • Apparatus Setup:

    • Place 1000 mL of the degassed FeSSIF into each dissolution vessel.

    • Allow the media to equilibrate to 37°C.

  • Dosage Form Introduction: Introduce one unit of the oral dosage form into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. The sample should be filtered immediately to separate undissolved drug particles.

  • Sample Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. For solubility studies, the concentration at equilibrium (e.g., after 24 hours) is determined.

Role of Sodium Taurocholate in Mimicking Fed-State Conditions

Sodium taurocholate plays a multifaceted role in the gastrointestinal tract, which FeSSIF aims to replicate for in vitro studies.

Diagram of Sodium Taurocholate's Role in Drug Absorption

Sodium_Taurocholate_Role cluster_lumen Intestinal Lumen (FeSSIF) cluster_membrane Intestinal Epithelium ST Sodium Taurocholate Micelle Mixed Micelle ST->Micelle Lecithin Lecithin Lecithin->Micelle Drug Poorly Soluble Drug (Lipophilic) Drug->Micelle Solubilization Membrane Cell Membrane Micelle->Membrane Increased Drug Concentration Gradient at Membrane Surface Absorption Absorption Membrane->Absorption Enhanced Passive Diffusion Systemic_Circulation Systemic_Circulation Absorption->Systemic_Circulation To Bloodstream

Caption: Role of sodium taurocholate in enhancing drug solubilization and absorption.

The primary functions of sodium taurocholate in FeSSIF are:

  • Micellar Solubilization: In conjunction with lecithin, sodium taurocholate forms mixed micelles. These micelles have a hydrophobic core that can entrap lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous intestinal fluid.[3] This is a critical mechanism for enhancing the dissolution of BCS Class II and IV drugs.

  • Wetting Enhancement: As a surfactant, sodium taurocholate reduces the surface tension between the solid drug particles and the dissolution medium, which improves the wetting of the drug and facilitates its dissolution.

  • Permeability Enhancement: While the primary role in FeSSIF is solubilization, some studies suggest that bile salts can also transiently increase the permeability of the intestinal membrane, potentially through the modulation of tight junctions, which could further enhance drug absorption.[6]

Conclusion

The use of sodium taurocholate in the formulation of Fed-State Simulated Intestinal Fluid provides a robust and physiologically relevant tool for drug development. By mimicking the composition and physicochemical properties of the fed-state small intestine, FeSSIF allows researchers to gain valuable insights into the potential effects of food on drug absorption. The protocols outlined in these application notes provide a standardized approach to preparing and utilizing this biorelevant medium, contributing to more predictive in vitro models and facilitating the development of safe and effective oral drug products.

References

Application Notes and Protocols for Incorporating Sodium Tauroglycocholate in Transdermal Patch Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release. The primary barrier to transdermal delivery is the stratum corneum, the outermost layer of the skin. Permeation enhancers are chemical substances incorporated into transdermal formulations to reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the penetration of the active pharmaceutical ingredient (API).

Sodium tauroglycocholate, a bile salt, has been investigated as a potential permeation enhancer.[1][2] Its amphiphilic nature allows it to interact with the lipid and protein components of the stratum corneum, leading to a temporary and reversible disruption of its highly ordered structure.[1] This document provides detailed application notes and protocols for the incorporation of this compound into transdermal patch formulations.

Mechanism of Action of this compound as a Permeation Enhancer

This compound is thought to enhance skin permeation through a multi-faceted mechanism primarily targeting the stratum corneum. As a surfactant, it is postulated to interact with keratin (B1170402) filaments within the corneocytes, leading to their disruption.[1][3] Furthermore, it is suggested that bile salts can modify peptides or proteins within the lipid bilayer of the stratum corneum, increasing its permeability.[1]

A more general mechanism for bile salts as permeation enhancers involves the extraction of membrane proteins or lipids, leading to a fluidization of the membrane. At higher concentrations, bile salts may form reverse micelles within the cell membrane, creating aqueous channels that facilitate the transport of hydrophilic drugs.[1]

G cluster_0 This compound (STGC) Application cluster_1 Interaction with Stratum Corneum cluster_2 Permeation Enhancement Mechanisms cluster_3 Outcome STGC This compound in Transdermal Patch SC Stratum Corneum STGC->SC Contact Lipids Intercellular Lipids SC->Lipids Corneocytes Corneocytes (Keratin Filaments) SC->Corneocytes Disruption Disruption of Lipid Bilayer SC->Disruption Lipid Extraction Channels Formation of Aqueous Channels (Reverse Micelles) SC->Channels at high concentrations Keratin Interaction with Keratin Corneocytes->Keratin Interaction Fluidization Membrane Fluidization Disruption->Fluidization Permeation Increased Drug Permeation Fluidization->Permeation Keratin->Permeation Channels->Permeation

Mechanism of this compound Skin Permeation Enhancement

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data from a study investigating the effect of this compound (STGC) on the transdermal permeation of aminophylline (B1665990) from a gel formulation through shed snake skin. This data can serve as a starting point for determining the optimal concentration of STGC in a new transdermal patch formulation.

FormulationSTGC Concentration (µg/mL)Mean Flux (J) (µg/cm²/h)Permeability Coefficient (P) (cm/h x 10³)Enhancement Factor (EF)
Control018.35 ± 2.113.67 ± 0.421.00
Test 110054.78 ± 9.2310.95 ± 1.842.98
Test 220045.91 ± 5.879.18 ± 1.172.50
Test 350038.54 ± 4.657.71 ± 0.932.10

Data adapted from a study on aminophylline gel formulations.[3]

Experimental Protocols

The following protocols describe the preparation of a matrix-type transdermal patch incorporating this compound using the solvent casting method, followed by in-vitro evaluation of its performance.

G start Start prep_polymer Prepare Polymeric Solution start->prep_polymer add_api Incorporate API and Plasticizer prep_polymer->add_api add_stgc Add this compound (STGC) Solution add_api->add_stgc casting Solvent Casting add_stgc->casting drying Drying casting->drying patch_eval Patch Evaluation drying->patch_eval invitro_release In-Vitro Drug Release Study patch_eval->invitro_release invitro_permeation In-Vitro Skin Permeation Study patch_eval->invitro_permeation end End invitro_release->end invitro_permeation->end

Experimental Workflow for Patch Formulation and Evaluation
Protocol 1: Preparation of a Matrix-Type Transdermal Patch

This protocol is based on the widely used solvent casting technique for preparing matrix-type transdermal patches.[4]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Film-forming polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)

  • Plasticizer (e.g., Propylene glycol, Polyethylene glycol 400 - PEG 400)

  • This compound (STGC)

  • Solvent (e.g., Ethanol, Methanol, Water, or a mixture)

  • Backing membrane

  • Petri dish or a suitable casting surface

  • Magnetic stirrer

  • Desiccator

Procedure:

  • Preparation of the Polymeric Solution:

    • Accurately weigh the required amount of the film-forming polymer(s) (e.g., HPMC, PVP).

    • Dissolve the polymer(s) in a suitable solvent or solvent mixture with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed. Allow the solution to stand to remove any entrapped air bubbles.

  • Incorporation of API and Plasticizer:

    • Accurately weigh the desired amount of the API and dissolve it in a small amount of the same solvent system.

    • Add the API solution to the polymeric solution with continuous stirring.

    • Add the required amount of plasticizer (e.g., 10-30% w/w of the polymer) to the mixture and stir until a homogenous solution is obtained.

  • Addition of this compound:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Based on the desired final concentration (refer to the data table for starting concentrations, e.g., 100-500 µg/mL of the final patch formulation), add the appropriate volume of the STGC stock solution to the drug-polymer mixture.

    • Stir the entire mixture thoroughly to ensure uniform distribution of all components.

  • Casting of the Patch:

    • Carefully pour the final solution onto a clean, dry petri dish or over a backing membrane placed on a flat surface.

    • Ensure a uniform spread of the solution to achieve a consistent patch thickness.

  • Drying of the Patch:

    • Cover the casting surface with an inverted funnel to control the rate of solvent evaporation.

    • Allow the patch to dry at room temperature for 24 hours or in a controlled temperature oven at a slightly elevated temperature (e.g., 40°C).

    • After initial drying, transfer the patch to a desiccator for complete removal of the solvent.

  • Cutting and Storage:

    • Once completely dried, carefully peel the patch from the casting surface.

    • Cut the patch into the desired size and shape.

    • Store the prepared patches in a desiccator until further evaluation.

Protocol 2: In-Vitro Evaluation of Transdermal Patches

A series of in-vitro tests should be performed to evaluate the physicochemical properties and drug release characteristics of the formulated patches.

1. Physical Evaluation:

  • Thickness Uniformity: Measure the thickness of the patch at multiple points using a digital micrometer and calculate the average thickness.

  • Weight Variation: Weigh individual patches of a specific size and calculate the average weight.

  • Folding Endurance: Repeatedly fold the patch at the same place until it breaks. The number of folds is the folding endurance value.

  • Moisture Content: Weigh the patch initially, then keep it in a desiccator containing anhydrous calcium chloride for 24 hours and reweigh. The percentage of moisture content is calculated from the weight difference.

  • Drug Content Uniformity: Dissolve a patch of a known area in a suitable solvent and determine the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

2. In-Vitro Drug Release Study:

  • Apparatus: USP Type V (Paddle over Disc) or Type VI (Rotating Cylinder) dissolution apparatus.

  • Dissolution Medium: Phosphate buffer pH 7.4.

  • Procedure:

    • Place the transdermal patch on a glass disc with the adhesive side facing up.

    • Place the disc at the bottom of the dissolution vessel.

    • Fill the vessel with the dissolution medium maintained at 32 ± 0.5°C.

    • Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.

    • Analyze the samples for drug content using a suitable analytical method.

3. In-Vitro Skin Permeation Study:

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised rat, pig, or human cadaver skin.

  • Receptor Medium: Phosphate buffer pH 7.4.

  • Procedure:

    • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Place the transdermal patch of a specific area in the donor compartment in contact with the skin.

    • Fill the receptor compartment with the receptor medium, maintained at 37 ± 0.5°C and stirred continuously.

    • Withdraw samples from the receptor compartment at regular intervals and replace with fresh medium.

    • Analyze the samples to determine the cumulative amount of drug permeated per unit area over time.

    • Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Conclusion

The incorporation of this compound into transdermal patch formulations presents a promising strategy for enhancing the skin permeation of various active pharmaceutical ingredients. The protocols outlined in this document provide a comprehensive framework for the formulation and evaluation of such patches. Researchers should optimize the concentration of this compound and other formulation parameters based on the specific physicochemical properties of the API and the desired therapeutic outcome. Rigorous in-vitro and subsequent in-vivo studies are essential to establish the safety and efficacy of the final formulation.

References

Sodium Tauroglycocholate: A Versatile Solubilizing Agent for Hydrophobic Compounds - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tauroglycocholate is a bile salt that plays a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. In the pharmaceutical sciences, it is widely utilized as a biocompatible surfactant to enhance the solubility and bioavailability of poorly water-soluble drugs. Its amphiphilic nature, possessing both a hydrophobic steroid nucleus and a hydrophilic conjugated amino acid side chain, allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drug molecules, effectively increasing their apparent solubility and facilitating their dissolution and absorption. This document provides detailed application notes and protocols for the use of this compound as a solubilizing agent for hydrophobic compounds in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Tauroglycocholic acid sodium salt[1]
CAS Number 11006-55-6[1]
Molecular Formula C₂₈H₄₆N₂NaO₈S[1]
Molecular Weight 594.7 g/mol [1]
Appearance White to off-white powder[1]
Critical Micelle Concentration (CMC) Varies with conditions (e.g., temperature, ionic strength). Typically in the range of 2-10 mM in aqueous solutions.[2][3]

Applications

This compound is a valuable excipient in pharmaceutical formulations due to its ability to:

  • Enhance Solubility: It significantly increases the aqueous solubility of hydrophobic drugs, which is a major challenge for approximately 40% of new chemical entities.[4]

  • Improve Bioavailability: By increasing the dissolution rate of poorly soluble drugs in the gastrointestinal tract, it can lead to improved and more consistent drug absorption.[1]

  • Facilitate Drug Delivery: It is used in the development of various drug delivery systems, including micelles and nanoemulsions, to improve the therapeutic efficacy of hydrophobic active pharmaceutical ingredients.[1]

  • Act as a Permeation Enhancer: It can modulate the permeability of biological membranes, further aiding in the absorption of certain drugs.

Quantitative Data on Solubilization Enhancement

The solubilizing capacity of this compound varies depending on the specific hydrophobic compound and the experimental conditions. The following table provides representative data on the solubility enhancement of select hydrophobic drugs.

Hydrophobic DrugInitial Solubility (µg/mL)Solubility in this compound SolutionFold IncreaseReference
Danazol Low (not specified)IncreasedSignificant
Fenofibrate Low (not specified)IncreasedSignificant
Progesterone Low (not specified)IncreasedSignificant
Steroids (general) VariesIncreasedVaries

Note: The exact fold increase is dependent on the concentration of this compound and the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

This protocol describes the determination of the CMC of this compound in an aqueous solution using a surface tensiometer.

Materials:

  • This compound

  • Deionized water

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Calibrated glassware

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

  • Prepare a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., 0.1 mM to 50 mM).

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution at a constant temperature (e.g., 25°C). Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.

  • Allow the solution to equilibrate before each measurement.

  • Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC plot_data->determine_cmc

Workflow for CMC Determination
Protocol 2: Phase Solubility Study

This protocol outlines the procedure for conducting a phase solubility study to determine the solubilizing effect of this compound on a hydrophobic drug, following the method described by Higuchi and Connors.

Materials:

  • Hydrophobic drug of interest

  • This compound

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions of this compound in the desired buffer at various concentrations (e.g., 0, 5, 10, 20, 40, 80 mM).

  • Add an excess amount of the hydrophobic drug to a fixed volume of each this compound solution in separate vials. Ensure there is undissolved solid drug in each vial.

  • Seal the vials tightly and place them on an orbital shaker or rotator.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the supernatant appropriately and analyze the concentration of the dissolved drug using a validated analytical method.

  • Plot the total drug concentration in the supernatant as a function of the this compound concentration. The slope of the linear portion of the graph above the CMC indicates the molar solubilization capacity.

Phase_Solubility_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare Surfactant Solutions add_drug Add Excess Hydrophobic Drug prep_solutions->add_drug shake Shake/Rotate at Constant Temperature add_drug->shake centrifuge Centrifuge to Pellet Undissolved Drug shake->centrifuge analyze_supernatant Analyze Drug Concentration in Supernatant centrifuge->analyze_supernatant plot_data Plot Drug Concentration vs. Surfactant Concentration analyze_supernatant->plot_data

Phase Solubility Study Workflow
Protocol 3: Formulation of a Hydrophobic Drug using the Solvent Evaporation Method

This protocol describes a common method for preparing a solid dispersion of a hydrophobic drug with this compound to enhance its dissolution rate.

Materials:

  • Hydrophobic drug

  • This compound

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the drug and the solubilizing agent are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the hydrophobic drug and this compound in a suitable volatile organic solvent in a round-bottom flask. The ratio of drug to solubilizing agent should be optimized based on preliminary studies.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a suitable temperature. This will form a thin film of the drug and this compound on the inner surface of the flask.

  • Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its physicochemical properties and dissolution behavior.

Formulation_Workflow cluster_dissolution Solution Preparation cluster_evaporation Solvent Removal cluster_final Final Product dissolve Dissolve Drug and Surfactant in Organic Solvent rotovap Evaporate Solvent using Rotary Evaporator dissolve->rotovap vacuum_dry Dry under Vacuum rotovap->vacuum_dry collect Collect Solid Dispersion vacuum_dry->collect characterize Characterize Product collect->characterize

Solvent Evaporation Formulation Workflow

References

Application Notes and Protocols for Sodium Tauroglycocholate-Induced Pancreatitis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium tauroglycocholate for the induction of acute pancreatitis in animal models, a method widely employed to mimic human biliary pancreatitis.[1][2][3] This model is crucial for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.

The protocols outlined below detail the necessary steps for inducing pancreatitis in various animal models, methods for assessing the severity of the disease, and an overview of the key signaling pathways involved.

Key Quantitative Data in this compound-Induced Pancreatitis Models

The severity of acute pancreatitis induced by this compound can be quantified using a variety of biochemical and histological markers. The following tables summarize key data points reported in the literature.

Table 1: Biochemical Markers in Rat Models of Sodium Taurocholate-Induced Pancreatitis

ParameterControl Group (Normal Saline)Pancreatitis Group (Sodium Taurocholate)Time PointReference
Serum Amylase (IU/L)550 ± 841,448 ± 8224 hours
Serum AmylaseMarkedly lowerMarkedly higher (Peak at 24h)6, 24, 48 hours[1]
Plasma EndotoxinMarkedly lowerMarkedly higherNot Specified[1]
Intestinal PermeabilityMarkedly lowerMarkedly higherNot Specified[1]
Serum IL-6Significantly lowerSignificantly higherNot Specified[4]
Pancreatic Weight/Body Weight RatioSignificantly lowerSignificantly higherNot Specified[4]

Table 2: Histological Scoring of Pancreatitis in Rodent Models

Histological assessment of pancreatic tissue is a critical endpoint for determining the extent of injury. A common method is the Schmidt Scoring Criteria, which evaluates edema, inflammation, necrosis, and hemorrhage.[1]

ParameterScore 0Score 1Score 2Score 3
Edema AbsentFocally increased between lobulesDiffusely increased between lobulesAcini disrupted and separated
Inflammatory Infiltration AbsentIn the parenchyma, <50% of the lobulesIn the parenchyma, >50% of the lobulesDiffuse parenchymal infiltrate
Parenchymal Necrosis Absent<10% of the parenchyma10-50% of the parenchyma>50% of the parenchyma
Hemorrhage AbsentFocalMultifocalDiffuse

Source: Adapted from Schmidt et al. and Moreno et al. as cited in various studies.[1][5]

Experimental Protocols

The following are detailed protocols for inducing acute pancreatitis using sodium taurocholate in common animal models.

Protocol 1: Retrograde Biliopancreatic Duct Infusion in Rats

This is a widely used and well-characterized model that mimics gallstone-induced pancreatitis.[6][7]

Materials:

  • Male Sprague-Dawley or Wistar rats (160-300g)

  • Sodium taurocholate solution (3-5% in sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Infusion pump

  • Catheter

Procedure:

  • Fast the rats for 12 hours before the operation with free access to water.[1]

  • Anesthetize the animal.

  • Perform a midline laparotomy to expose the duodenum and pancreas.

  • Identify the common bile duct and temporarily occlude it at the hepatic hilum to prevent reflux into the liver.[7]

  • Cannulate the biliopancreatic duct via the duodenum.

  • Infuse 1 mL/kg body weight of 5% sodium taurocholate solution into the biliopancreatic duct at a controlled rate.[8]

  • After infusion, remove the catheter and the occlusion of the bile duct.

  • Suture the abdominal wall in layers.

  • Provide postoperative care, including analgesia and fluid support.

  • The sham control group undergoes the same surgical procedure with an infusion of normal saline instead of sodium taurocholate.[8]

Protocol 2: Intraparenchymal Injection in Rats

This method offers a more direct approach to inducing pancreatitis.

Materials:

  • Male Wistar rats (250-300g)

  • 10% sodium taurocholate solution

  • 30-gauge needle

  • Anesthetic and surgical setup as in Protocol 1.

Procedure:

  • Anesthetize the rat and perform a midline laparotomy.

  • Expose the pancreas.

  • Perform multiple intraparenchymal injections of 0.3 mL/100 g body weight of 10% sodium taurocholate solution.

  • The control group receives injections of an equivalent volume of normal saline.

  • Close the abdomen and provide postoperative care.

Protocol 3: Subcapsular Injection in Rats

This is a simpler and less invasive surgical technique.

Materials:

  • Rats (specific pathogen-free)

  • 3.8% Sodium taurocholate solution

  • Anesthetic and surgical setup as in Protocol 1.

Procedure:

  • After a 12-hour fast, anesthetize the rat and perform a 10 mm median laparotomy to expose the pancreas.[1]

  • Gently lift the pancreatic capsule and inject 3.8% sodium taurocholate (1 mL/kg) beneath the capsule at multiple points, creating small bubbles.[1]

  • Observe for immediate changes in the pancreatic tissue, such as darkening and swelling.[1]

  • Reposition the abdominal organs and close the incision.

  • The control group receives injections of normal saline.[1]

Signaling Pathways in Sodium Taurocholate-Induced Pancreatitis

The induction of pancreatitis with sodium taurocholate triggers a complex cascade of intracellular signaling events, leading to inflammation, cell death, and systemic complications.

experimental_workflow cluster_preparation Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis animal_prep Animal Preparation (Fasting) anesthesia Anesthesia animal_prep->anesthesia laparotomy Laparotomy anesthesia->laparotomy duct_cannulation Duct Cannulation / Parenchymal Exposure laparotomy->duct_cannulation infusion Sodium Taurocholate Infusion duct_cannulation->infusion closure Surgical Closure infusion->closure monitoring Monitoring & Analgesia closure->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia biochemistry Biochemical Analysis (Amylase, Lipase, Cytokines) euthanasia->biochemistry histology Histological Analysis (H&E Staining, Scoring) euthanasia->histology

Sodium taurocholate, a bile salt, is believed to exert a direct detergent effect on pancreatic acinar cells, leading to membrane injury.[7][9] This initial injury triggers several key signaling pathways:

  • Calcium Overload: Pathological increases in intracellular calcium are a central event in acute pancreatitis.[10][11] Bile acids can stimulate the release of calcium from the endoplasmic reticulum and influx from the extracellular space, leading to sustained high levels of cytosolic calcium.[10][12] This calcium overload activates digestive enzymes prematurely within acinar cells and induces mitochondrial dysfunction.[10][11]

  • Inflammatory Pathways: The initial cellular injury and calcium dysregulation activate pro-inflammatory signaling cascades.[12] Key pathways include the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome, leading to the production and release of cytokines such as TNF-α, IL-1β, and IL-6.[8][12] These cytokines amplify the local inflammatory response and can lead to a systemic inflammatory response syndrome.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins due to cellular injury and metabolic disturbances leads to ER stress.[12][13] This activates the unfolded protein response (UPR), which can initially be protective but can also trigger apoptosis if the stress is prolonged or severe.

  • Oxidative Stress: Mitochondrial dysfunction and the inflammatory response contribute to the overproduction of reactive oxygen species (ROS), leading to oxidative stress, which further damages cellular components and exacerbates the inflammatory cascade.[10][13]

signaling_pathways stgc This compound ca_overload ca_overload stgc->ca_overload er_stress er_stress stgc->er_stress ox_stress ox_stress ca_overload->ox_stress enzyme_activation enzyme_activation ca_overload->enzyme_activation cell_death cell_death ca_overload->cell_death er_stress->cell_death inflammation inflammation ox_stress->inflammation enzyme_activation->cell_death pancreatitis pancreatitis cell_death->pancreatitis inflammation->pancreatitis

By understanding and utilizing these models and the underlying cellular mechanisms, researchers can effectively study the pathogenesis of acute pancreatitis and evaluate the efficacy of potential therapeutic interventions.

References

Application Notes and Protocols for Membrane Protein Extraction Using Sodium Taurocholate and Glycocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the bile salts sodium taurocholate and sodium glycocholate in the extraction of proteins from cellular membranes. Bile salt detergents are anionic amphiphiles that are effective in solubilizing membrane proteins by disrupting the lipid bilayer.[1] Their rigid steroidal structure makes them generally milder than linear ionic detergents like SDS, though they can still be denaturing for sensitive proteins.[1] The selection of the appropriate bile salt and its concentration is critical for maximizing extraction efficiency while preserving the structural and functional integrity of the target protein.

I. Introduction to Bile Salt Detergents for Membrane Protein Extraction

Sodium taurocholate and sodium glycocholate are bile salts that form small micelles, which can be advantageous for certain downstream applications and for removal by dialysis.[2] They are considered moderately stringent detergents, capable of disrupting protein-lipid and some protein-protein interactions.[3] The choice between taurocholate and glycocholate, or a mixture of the two, often depends on the specific membrane protein and the source material. Optimization of parameters such as detergent concentration, temperature, and buffer composition is crucial for successful extraction.[3]

II. Quantitative Data Summary

The optimal conditions for membrane protein extraction are highly protein- and membrane-dependent. The following tables provide a summary of typical working concentrations and a comparative overview of related bile salt detergents. The presented values are intended as a starting point for optimization.

Table 1: Typical Physicochemical Properties and Working Concentrations of Bile Salt Detergents

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Typical Working Concentration (% w/v)Typical Detergent:Protein Ratio (w/w)
Sodium Taurocholate 537.72-60.5 - 2.02:1 - 10:1
Sodium Glycocholate 487.64-80.5 - 2.02:1 - 10:1
Sodium Cholate 430.510-151.0 - 2.52:1 - 10:1
Sodium Deoxycholate 414.52-60.5 - 2.02:1 - 10:1

Note: CMC values can be influenced by buffer conditions such as ionic strength and pH.

Table 2: Illustrative Comparison of Extraction Efficiency and Functional Preservation for a Model Membrane Protein (e.g., a GPCR)

DetergentConcentration (% w/v)Protein Yield (mg/mL) (Illustrative)Ligand Binding Activity Retained (%) (Illustrative)Notes
Sodium Taurocholate 1.00.860May require optimization for sensitive proteins.
Sodium Glycocholate 1.00.765Generally considered slightly milder than taurocholate.
Digitonin 1.00.585A milder non-ionic detergent, often used as a benchmark.
Fos-Choline-12 0.51.275A zwitterionic detergent known for high extraction efficiency.

Disclaimer: The quantitative data in Table 2 are for illustrative purposes only and will vary significantly based on the specific membrane protein, cell type, and experimental conditions.

III. Experimental Protocols

The following are generalized protocols for the extraction of membrane proteins from cultured mammalian cells using sodium taurocholate or sodium glycocholate. These should be optimized for each specific application.

Protocol 1: Extraction of Total Membrane Proteins from Cultured Mammalian Cells

This protocol provides a general workflow for the solubilization of membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Sodium Taurocholate or Sodium Glycocholate, 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh to Lysis Buffer before use)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the dish. Scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Solubilization: Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to allow for the solubilization of membrane proteins.[3] For some tightly associated proteins, a longer incubation time may be necessary.[3]

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[3]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Downstream Processing: The solubilized membrane proteins are now ready for downstream applications such as protein quantification (using a detergent-compatible assay like the BCA assay), SDS-PAGE, Western blotting, or further purification steps like affinity chromatography. For applications sensitive to ionic detergents, a detergent exchange step may be required.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the membrane protein extraction protocol described above.

G A Cell Harvesting (Wash with PBS) B Cell Lysis (Add Lysis Buffer with Bile Salt) A->B C Solubilization (Incubate at 4°C) B->C D Clarification (Centrifugation) C->D E Collect Supernatant (Solubilized Membrane Proteins) D->E F Downstream Applications (Quantification, SDS-PAGE, etc.) E->F

Caption: A step-by-step workflow for membrane protein extraction using bile salts.

Signaling Pathway Example: Na+/Taurocholate Cotransporting Polypeptide (NTCP)

The Na+/Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1, is a crucial membrane protein responsible for the uptake of bile acids from the portal blood into hepatocytes. This process is a key step in the enterohepatic circulation of bile acids. The function of NTCP is directly related to bile salts like taurocholate, making it a relevant example for extraction studies using these detergents.

G cluster_0 Hepatocyte cluster_1 Sinusoidal Blood NTCP NTCP (SLC10A1) (Membrane Protein) Intracellular Intracellular Space NTCP->Intracellular Co-transport BileAcid Taurocholate BileAcid->NTCP Binds Sodium Na+ Sodium->NTCP Binds ExternalBileAcid Taurocholate ExternalSodium Na+

Caption: Simplified diagram of Na+/Taurocholate Cotransporting Polypeptide (NTCP) function.

References

Application Notes: Sodium Tauroglycocholate in Nasal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nasal drug delivery offers a non-invasive pathway for both local and systemic therapies, providing rapid onset of action and bypassing first-pass metabolism in the liver.[1][2] The highly vascularized nasal mucosa allows for quick absorption of drugs into the bloodstream.[3] However, the nasal route presents significant barriers, including the protective mucus layer, rapid mucociliary clearance, and the low permeability of the nasal epithelium, especially for large or polar drug molecules like peptides and proteins.[4][5]

To overcome these limitations, absorption enhancers are incorporated into nasal formulations. Sodium tauroglycocholate, a bile salt, is a surfactant recognized for its ability to enhance the solubility of lipophilic substances and improve the bioavailability of poorly absorbed drugs.[6] It acts by transiently and reversibly increasing the permeability of the nasal mucosa, thus facilitating the transport of drug molecules into systemic circulation.[6][7] These notes provide a detailed overview of its mechanism, applications, and protocols for evaluation.

Mechanism of Action

This compound primarily enhances drug absorption across the nasal epithelium by modulating the paracellular pathway. The proposed mechanism involves the transient opening of tight junctions between epithelial cells.[7]

Key Mechanisms:

  • Tight Junction Modulation: It is hypothesized that this compound interacts with components of the cell membrane, leading to a temporary disruption of the tight junction protein complexes. This increases the permeability of the paracellular route, allowing hydrophilic and larger molecules to pass between the cells.[7]

  • Surfactant Activity: As a surfactant, it can also perturb the cell membrane, potentially creating transient pores or increasing membrane fluidity, which may facilitate transcellular transport.[6][7]

  • Mucoadhesion: While not its primary mechanism, its properties may also influence the mucus layer, potentially increasing the residence time of the drug formulation at the absorption site.

Mechanism_of_Action cluster_0 Nasal Lumen cluster_2 Systemic Circulation Drug Drug Molecule EpithelialCell1 Epithelial Cell Drug->EpithelialCell1 Transcellular (Minor Pathway) TightJunction Tight Junctions Drug->TightJunction Paracellular Transport STGC Sodium Tauroglycocholate STGC->TightJunction Interacts with & Transientsly Opens Bloodstream Bloodstream TightJunction->Bloodstream Enhanced Absorption EpithelialCell2 Epithelial Cell

Caption: Mechanism of this compound as a Nasal Absorption Enhancer.

Applications & Efficacy: Quantitative Data Summary

This compound and structurally similar bile salts have been evaluated for their ability to enhance the nasal absorption of various therapeutic agents. The table below summarizes key findings from selected studies.

DrugActive EnhancerEnhancer Conc.Animal ModelKey FindingReference
Sumatriptan SuccinateThis compoundNot specifiedRatIncreased drug absorption, though less effective than sodium deoxycholate and sodium caprate.[8]
Peptide TSodium glycocholate1%RabbitIncreased absolute bioavailability from 5.9% (control) to 59%. The effect was reversible within 4 hours.[9]
Fluorescein isothiocyanate-dextran (FD-4)Sodium taurocholate / Sodium glycocholate0.5%RatShowed moderate absorption enhancement compared to other potent enhancers like SDS or poly-L-arginine.[10]
Fluorescein isothiocyanate-dextran (FD, M.W. 9400)Sodium taurocholate (TC) / Sodium glycocholate (GC)Not specifiedRabbitTC and GC had relatively low protein leaching activity and enhancement ratios compared to other surfactants.[11]

Experimental Protocols

This protocol assesses the effect of this compound on drug permeability across excised nasal mucosa.

Objective: To quantify the permeation of a drug through nasal mucosa in the presence and absence of this compound.

Materials:

  • Vertical Franz diffusion cells.[12]

  • Excised nasal mucosa (e.g., from porcine or rabbit).[12][13]

  • Phosphate-buffered saline (PBS), pH 6.4, as receptor medium.

  • Test drug solution.

  • Test drug solution containing this compound (e.g., 0.5-1% w/v).

  • Magnetic stirrer and stir bars.

  • Water bath or heating block (37°C).

  • HPLC or LC-MS system for drug quantification.

Methodology:

  • Tissue Preparation: Freshly excise the nasal mucosa from the nasal septum of the animal model. Carefully remove any underlying cartilage and connective tissue. Keep the tissue in ice-cold PBS until use.[12]

  • Franz Cell Assembly: Mount the excised nasal mucosa between the donor and receptor compartments of the Franz cell, with the mucosal side facing the donor compartment.[14]

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS. Add a small magnetic stir bar and ensure no air bubbles are trapped beneath the tissue.

  • Equilibration: Place the assembled cells in a water bath set to 37°C and allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a precise volume of the drug formulation (with and without this compound) to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw an aliquot from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.[12]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss). The apparent permeability coefficient (Papp) can be calculated using the formula: Papp = Jss / C0, where C0 is the initial drug concentration in the donor compartment.

ExVivo_Workflow A Excise Nasal Mucosa (e.g., Porcine, Rabbit) B Mount Mucosa in Franz Diffusion Cell A->B C Fill Receptor with PBS (37°C) & Equilibrate B->C D Apply Formulation to Donor Compartment (Control vs. +STGC) C->D E Withdraw Samples from Receptor at Timed Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Flux (Jss) and Permeability (Papp) F->G H Compare Permeability Between Formulations G->H

Caption: Workflow for an Ex-Vivo Nasal Permeation Study.

This protocol evaluates the systemic bioavailability of a nasally administered drug formulated with this compound.

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of a drug after nasal administration with and without this compound, relative to intravenous (IV) administration.

Materials:

  • Animal model (e.g., Wistar rats or New Zealand rabbits).[15][16]

  • Drug formulations: IV solution, nasal solution (control), and nasal solution with this compound.

  • Administration tools: Syringes, IV catheters, micropipette or nasal spray device.

  • Blood collection supplies: Heparinized or EDTA-coated tubes, centrifuge.

  • Anesthetic (if required for administration/sampling).

  • LC-MS/MS system for bioanalysis of plasma samples.

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.[15]

  • Group Allocation: Divide animals into three groups: IV administration, Nasal Control, and Nasal + STGC.

  • Dosing:

    • IV Group: Administer a known dose of the drug solution intravenously (e.g., via the tail vein in rats).[15]

    • Nasal Groups: Under light anesthesia, administer a precise volume of the respective nasal formulation into the nostrils of the animals.[15][16]

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from a suitable site (e.g., jugular vein, tail vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into anticoagulant tubes.[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma drug concentration versus time for each group.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).

    • Calculate the absolute bioavailability (F%) for the nasal formulations using the formula: F% = (AUCnasal / AUCiv) * (DoseIV / Dosenasal) * 100.

InVivo_Workflow cluster_0 Dosing Phase cluster_1 Sampling & Analysis Phase cluster_2 Data Interpretation A Group Animals (IV, Nasal Control, Nasal + STGC) B Administer Formulations (IV or Intranasal) A->B C Collect Blood Samples at Timed Intervals B->C D Separate Plasma by Centrifugation C->D E Quantify Drug in Plasma (LC-MS/MS) D->E F Plot Plasma Concentration vs. Time Curves E->F G Calculate PK Parameters (AUC, Cmax, Tmax) F->G H Determine Absolute Bioavailability (F%) G->H

Caption: Workflow for an In-Vivo Pharmacokinetic Study.

Safety and Toxicology Considerations

While effective, the use of bile salts as absorption enhancers requires careful evaluation of their potential for local toxicity.

  • Mucosal Irritation: High concentrations of surfactants can cause irritation, inflammation, and damage to the nasal cilia and epithelium.[2] Some bile salts have been shown to cause irreversible changes to the nasal mucosa.[17]

  • Reversibility: An ideal enhancer should have a transient and fully reversible effect on the mucosal barrier.[9] Studies should be designed to confirm that the integrity of the nasal epithelium is restored shortly after the drug is absorbed.

  • Concentration-Dependence: The enhancing effect and the potential for toxicity are both concentration-dependent. Therefore, the lowest effective concentration of this compound should be used in formulations.

Conclusion

This compound is a valuable excipient in the development of nasal drug delivery systems, particularly for molecules with poor membrane permeability. Its primary mechanism involves the reversible opening of epithelial tight junctions, enhancing paracellular drug transport. However, its application requires a careful balance between achieving enhanced bioavailability and ensuring the safety and integrity of the nasal mucosa. The protocols outlined above provide a framework for the systematic evaluation of its efficacy and safety in preclinical drug development.

References

Troubleshooting & Optimization

How to dissolve sodium tauroglycocholate in different buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of sodium tauroglycocholate in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bile salt derivative that plays a crucial role in various biochemical and pharmaceutical applications.[1][2] Due to its surfactant properties, it is recognized for its ability to enhance the solubility and stability of lipophilic substances, making it a valuable agent in drug formulation and delivery systems.[1] It is commonly used to improve the bioavailability of poorly soluble drugs, in cell culture and membrane studies, and in products aimed at improving digestion.[1]

Q2: What is the general solubility of this compound?

This compound is a white to off-white, hygroscopic powder that is highly soluble in water.[3] It is also soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] However, its solubility can be influenced by the pH of the solution.[3]

Q3: In which common buffer systems can I dissolve this compound?

This compound can be dissolved in various aqueous buffers. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and ionic strength. Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS): The solubility of taurocholic acid (sodium salt), a related compound, in PBS at pH 7.2 is approximately 3 mg/mL.[4]

  • Tris Buffer: Tris buffers are widely used in biochemistry and molecular biology and can be a suitable choice for dissolving this compound, particularly for applications requiring a stable pH in the neutral to slightly alkaline range.[5]

  • HEPES-Tris Buffer: A solution of 10 mM HEPES-Tris at pH 7.4 has been used as a component in assay mixes containing sodium taurocholate.[6]

Q4: What is the Critical Micelle Concentration (CMC) of sodium taurocholate, and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[7] Bile salts like sodium taurocholate form these micelles, which can encapsulate poorly soluble drugs, thereby enhancing their solubility and bioavailability.[8] The CMC is a crucial parameter because the solubilizing effect of the bile salt is most significant above this concentration. The CMC of sodium taurocholate is influenced by factors such as temperature, pH, and the ionic strength of the medium.[8] In aqueous solutions, the CMC can range from approximately 3 to 13 mM.[8]

Quantitative Data Summary

Table 1: Solubility of Sodium Taurocholate/Taurocholic Acid (Sodium Salt) in Various Solvents

SolventApproximate SolubilityReference
Water100 mg/mL[9]
DMSO100 mg/mL (use fresh DMSO as moisture can reduce solubility)[9]
Ethanol10 mg/mL[9]
Dimethylformamide (DMF)~25 mg/mL[4]
PBS (pH 7.2)~3 mg/mL[4]

Table 2: Critical Micelle Concentration (CMC) of Sodium Taurocholate (NaTc) under Different Conditions

MediumTemperature (°C)CMC (mM)Reference
Water2513.3 (± 1.1)[8]
Water10 - 40~7 - 8[8]
Various Electrolyte SystemsVariable3 - 13[8]
Aqueous SolutionNot Specified0.018 m (molality)[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Accurately weigh the desired amount of this compound powder.

  • In a suitable container, add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol).

  • If using DMSO, ensure it is fresh, as absorbed moisture can decrease the solubility of the compound.[9]

  • Mix the solution thoroughly. Gentle warming and sonication may be used to aid dissolution in some solvents like DMSO.[11]

  • Once completely dissolved, the stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[11] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[12]

Protocol 2: General Procedure for Dissolving this compound in an Aqueous Buffer

  • Prepare the desired aqueous buffer (e.g., PBS, Tris) and adjust the pH to the desired value.

  • Accurately weigh the required amount of this compound powder.

  • Add the powder to the buffer solution while stirring.

  • Continue stirring until the powder is completely dissolved. Gentle warming can be used to facilitate dissolution, but avoid excessive heat to prevent potential degradation.[13]

  • If preparing an organic solvent-free aqueous solution, you can directly dissolve the crystalline solid in the aqueous buffer.[4]

  • It is generally not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Q5: Why is my this compound powder not dissolving completely?

  • Potential Cause: The concentration may be too high for the chosen solvent or buffer system.

    • Solution: Try preparing a more dilute solution. Refer to the solubility table above for guidance.

  • Potential Cause: The pH of the buffer may be suboptimal. The solubility of bile salts can be pH-dependent.[3]

    • Solution: Measure and adjust the pH of your buffer. For many applications, a neutral to slightly alkaline pH is suitable.

  • Potential Cause: Insufficient mixing or low temperature.

    • Solution: Ensure vigorous mixing. Gentle warming of the solution can aid dissolution.[13]

Q6: My this compound solution is cloudy or has formed a precipitate after initial dissolution. What should I do?

  • Potential Cause: The pH of the solution may have shifted.

    • Solution: Re-measure the pH and adjust it back to the optimal range if necessary.

  • Potential Cause: The solution may have become supersaturated, or the temperature has decreased, causing the compound to precipitate out.

    • Solution: Gently warm the solution while stirring to see if the precipitate redissolves. Consider preparing a more dilute solution.

  • Potential Cause: Aggregation of the bile salt molecules.[14]

    • Solution: Ensure the concentration is appropriate for the intended use. Sonication may help to break up aggregates.

Q7: I am observing inconsistent results in my experiments using this compound. What could be the issue?

  • Potential Cause: The solution was not freshly prepared. Aqueous solutions of this compound are not recommended for long-term storage.[4]

    • Solution: Prepare fresh solutions for your experiments.

  • Potential Cause: The concentration of the bile salt is below the Critical Micelle Concentration (CMC), and your application relies on its micellar properties.

    • Solution: Ensure the concentration of this compound in your final experimental setup is above its CMC for the specific conditions (temperature, ionic strength) you are using.

  • Potential Cause: The buffer components are interacting with the this compound or other components in your assay.

    • Solution: Review the compatibility of all components in your experimental system. Consider trying a different buffer system.

Visualizations

experimental_workflow start Start weigh Weigh Sodium Tauroglycocholate start->weigh prepare_buffer Prepare and pH-adjust Buffer System start->prepare_buffer add_powder Add Powder to Buffer weigh->add_powder prepare_buffer->add_powder mix Mix Thoroughly (Stir/Vortex) add_powder->mix check_dissolution Check for Complete Dissolution mix->check_dissolution gentle_heat Apply Gentle Heat (if necessary) check_dissolution->gentle_heat No cool Cool to Room Temperature check_dissolution->cool Yes gentle_heat->mix final_check Final Visual Inspection cool->final_check ready Solution Ready for Use final_check->ready Clear Solution troubleshoot Troubleshoot final_check->troubleshoot Cloudy/Precipitate

Caption: Workflow for dissolving this compound.

troubleshooting_workflow start Problem: Incomplete Dissolution check_ph Check Buffer pH start->check_ph adjust_ph Adjust pH to Neutral/Slightly Alkaline check_ph->adjust_ph pH is Acidic check_concentration Check Concentration check_ph->check_concentration pH is OK resolved Problem Resolved adjust_ph->resolved dilute Prepare a More Dilute Solution check_concentration->dilute Too High check_temp Check Temperature check_concentration->check_temp OK dilute->resolved warm Gently Warm Solution check_temp->warm Too Low check_temp->resolved OK warm->resolved cmc_concept M1 Monomer increase_conc Increase Concentration M2 Monomer M3 Monomer Micelle Micelle M4 Monomer

References

Navigating the Fine Line: A Technical Guide to Determining Optimal Sodium Tauroglycocholate Concentration for Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing sodium tauroglycocholate, identifying the precise concentration that ensures experimental efficacy without inducing cytotoxicity is paramount. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate this critical step, ensuring the validity and success of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when using this compound in cell culture?

A1: The primary concern is cytotoxicity. This compound, like other bile salts, can disrupt cell membranes, leading to decreased cell viability and apoptosis at higher concentrations. Determining the sub-toxic concentration range is crucial for obtaining meaningful experimental results.

Q2: How does this compound induce cytotoxicity?

A2: Hydrophobic bile acids can induce apoptosis through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1] The extrinsic pathway can be initiated by the ligand-independent oligomerization of death receptors like Fas.[1] The intrinsic pathway involves the release of pro-apoptotic factors from the mitochondria, regulated by the Bcl-2 family of proteins.[1] Both pathways converge on the activation of caspases, the executioners of apoptosis.

Q3: Are there general concentration ranges I can start with for my experiments?

A3: While the optimal concentration is cell-type dependent, studies on related bile salts like sodium taurocholate can provide a starting point. For instance, in AR42J pancreatic acinar cells, a significant decrease in cell viability was observed at concentrations of 5 mM and above after 1-2 hours of exposure.[2] In Caco-2 intestinal cells, cytotoxicity of bile salts has also been noted. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise non-toxic concentration range.

Q4: What is the most common method to determine the optimal concentration?

A4: The most common method is to perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. By testing a range of this compound concentrations, you can generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of cell viability is inhibited. The optimal, non-cytotoxic concentration will be well below the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death even at low concentrations - Cell line is particularly sensitive to bile salts.- Incorrect preparation of the this compound solution.- Extended exposure time.- Perform a wider range of dilutions, starting from very low concentrations (e.g., µM range).- Ensure the compound is fully dissolved in a suitable sterile solvent (e.g., sterile water or PBS) and that the final solvent concentration in the culture medium is non-toxic.- Conduct a time-course experiment to determine the optimal exposure duration.
Inconsistent results between experiments - Variation in cell seeding density.- Cells are at different passage numbers or growth phases.- Inconsistent incubation times.- Standardize the cell seeding protocol to ensure a consistent number of cells per well.- Use cells within a defined passage number range and ensure they are in the exponential growth phase at the start of the experiment.- Strictly adhere to the planned incubation times for compound exposure and assay development.
No cytotoxic effect observed even at high concentrations - The cell line may be resistant to this compound.- The compound has degraded.- Insufficient exposure time.- Confirm the viability of your cell line and its expected response to a known cytotoxic agent as a positive control.- Prepare a fresh solution of this compound from a reliable source.- Increase the exposure time and re-evaluate cytotoxicity.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of the closely related bile salt, sodium taurocholate, on different cell lines. Note: This data should be used as a reference, and it is essential to determine the specific cytotoxicity of this compound for your experimental system.

Table 1: Effect of Sodium Taurocholate on AR42J Cell Viability

Concentration (mM)Exposure TimeCell Viability (%)
01h100
0.51h~100
51h~80
101h~60
121h~50
02h100
0.52h~100
52h~75
102h~50
122h~40

Data adapted from a study on rat pancreatic acinar AR42J cells.[2]

Experimental Protocols

Protocol: Determining Optimal Concentration using MTT Assay

This protocol outlines the steps to determine the concentration-dependent cytotoxicity of this compound.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a sterile solvent (e.g., sterile water or PBS).
  • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired concentrations. It is advisable to test a broad range initially (e.g., 10 µM to 10 mM).

3. Cell Treatment:

  • Carefully remove the culture medium from the wells.
  • Add 100 µL of the prepared this compound dilutions to the respective wells.
  • Include control wells containing cells with medium only (negative control) and medium with the highest concentration of the solvent used for the stock solution (vehicle control).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Gently pipette to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
  • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
  • Determine the IC50 value from the curve. The optimal non-cytotoxic concentration for your experiments should be significantly lower than this value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Different Concentrations A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Desired Time (e.g., 24h, 48h, 72h) C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 and Optimal Concentration I->J

Workflow for determining optimal concentration.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway BileAcid Hydrophobic Bile Acids (e.g., this compound) DeathReceptor Death Receptor (e.g., Fas) BileAcid->DeathReceptor Induces oligomerization Mitochondria Mitochondrial Stress BileAcid->Mitochondria Induces stress DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2 Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Stability of sodium tauroglycocholate in cell culture media over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sodium tauroglycocholate in cell culture media, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Stability of this compound Solutions

While specific quantitative data on the degradation of this compound in various cell culture media over time is not extensively documented in publicly available literature, general evidence suggests that bile salts are chemically stable under typical culture conditions. A study on the components of porcine bile demonstrated that the total bile salt concentration remained stable for up to 17 days at 37°C[1]. However, the stability of any compound in a working solution can be influenced by multiple factors, including media composition, pH, and temperature[2].

For reproducible results, it is crucial to handle stock solutions correctly.

Table 1: Recommended Storage and Stability of this compound Stock Solutions

SolventStorage TemperatureConcentrationStability PeriodSource(s)
DMSO-80°CUp to 100 mg/mL (168.14 mM)1 year[3]
DMSO-20°CUp to 100 mg/mL (168.14 mM)1 month[3]
Water-20°CUp to 200 µMAt least 1 year

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[3]

Experimental Protocols

Given the lack of specific stability data in cell culture media, it is best practice to determine the stability of this compound empirically under your specific experimental conditions.

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for quantifying the concentration of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]

Objective: To determine the chemical stability of this compound in a specific cell culture medium at 37°C over a typical experimental time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile, light-protected microcentrifuge tubes or multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) or methanol (B129727) (ice-cold)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in anhydrous DMSO.

  • Spike the Medium: Dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (≤ 0.1%) to prevent solvent effects.[2] Prepare a sufficient volume for all planned time points.

  • Time Zero (T=0) Sample: Immediately after spiking and mixing, collect an aliquot of the medium. This serves as the baseline (T=0) concentration.[2]

  • Incubation: Aliquot the remaining spiked medium into sterile, light-protected tubes and place them in a 37°C, 5% CO₂ incubator.[2]

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a sample tube from the incubator.[2][4]

  • Sample Processing (Protein Precipitation): To quench any potential enzymatic degradation and prepare the sample for analysis, add a threefold volume of ice-cold acetonitrile or methanol. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.[4]

  • Analysis: Transfer the supernatant to a clean vial for analysis. Quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.[4][5]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[4]

Protocol 2: Cell-Free Control for Viability Assay Interference

This protocol determines if this compound directly interferes with the reagents of colorimetric or fluorometric viability assays (e.g., MTT, MTS, Resazurin).[6]

Objective: To rule out false-positive or false-negative results in cell viability assays due to chemical interaction between this compound and the assay reagents.

Procedure:

  • Prepare a multi-well plate with your standard cell culture medium but without any cells.

  • Add this compound to the wells in the same concentrations used in your cellular experiments. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate under standard culture conditions (37°C, 5% CO₂) for the same duration as your cell-based assay.

  • Add the viability assay reagent (e.g., MTT, Resazurin) to all wells.

  • Incubate for the recommended time for the assay.

  • Read the absorbance or fluorescence according to the assay protocol.

Interpretation:

  • No Interference: If there is no significant signal change between the vehicle control and the this compound-containing wells, direct chemical interference is unlikely.

  • Interference Detected: If a dose-dependent signal change is observed in the absence of cells, this indicates direct interference. This artifactual signal should be subtracted from your cell-based assay results, or an alternative viability assay should be considered.[6][7]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in my specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C? A: There is no comprehensive, publicly available dataset on the stability of this compound in specific cell culture media. Bile salts are generally considered chemically stable in aqueous solutions at physiological pH and temperature.[1] However, factors such as media components (serum, amino acids), pH shifts, and exposure to light can influence the stability and availability of any compound in solution.[2] For long-term experiments, it is best practice to empirically determine its stability using a method like HPLC, as described in Protocol 1 . For short-term experiments, preparing fresh media for each experiment is recommended.

Q2: I observed a precipitate after adding this compound to my cell culture medium. What should I do? A: Precipitation can occur for several reasons. The final concentration may have exceeded its solubility in the aqueous medium, or it may be interacting with components in the medium, such as divalent cations (Ca²⁺, Mg²⁺). Review your stock solution concentration and ensure the final DMSO concentration is minimal (≤ 0.1%).[2] To prepare the working solution, add the stock solution to the medium dropwise while gently vortexing to ensure rapid dispersal. If precipitation persists, consider lowering the final concentration or testing solubility in the basal medium versus the complete, serum-containing medium.

Q3: Can this compound interfere with my cell viability assay (e.g., MTT, XTT, Resazurin)? A: Yes, it is possible. Interference can occur in two ways:

  • Biological Effects: As a biologically active molecule, this compound can have genuine cytoprotective or cytotoxic effects that are accurately measured by the assay.[6][8]

  • Chemical Interference: Some compounds can chemically interact with assay reagents. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal of increased viability.[6][7] It is crucial to perform a cell-free control experiment (Protocol 2 ) to rule out such artifacts.[6][7]

Q4: My cell viability results are inconsistent when using this compound. What could be the cause? A: Inconsistency can stem from the stability and solubility issues mentioned above. If the compound is degrading or precipitating out of solution over the course of your experiment, its effective concentration will decrease, leading to variable results. Ensure your stock solutions are stored correctly, avoid repeated freeze-thaw cycles, and confirm the compound's solubility and stability in your specific experimental setup.[2][3]

Visual Guides

Experimental and Troubleshooting Workflows

The following diagrams illustrate key workflows for using this compound and troubleshooting common issues.

cluster_prep Preparation Workflow cluster_stability Stability Assessment (Optional but Recommended) prep_stock Prepare Concentrated Stock in Anhydrous DMSO aliquot Aliquot Stock for Single Use prep_stock->aliquot Critical Step store Store at -80°C aliquot->store prep_working Spike Pre-warmed Medium (Final DMSO <= 0.1%) store->prep_working For each experiment use_exp Use Immediately in Experiment prep_working->use_exp spike_media Spike Cell-Free Medium prep_working->spike_media To validate stability incubate Incubate at 37°C spike_media->incubate time_points Collect Samples at Time Points (0, 2, 4...72h) incubate->time_points analyze Analyze by HPLC / LC-MS time_points->analyze

Workflow for preparation and stability testing.

action_node action_node ok_node ok_node warn_node warn_node start Issue Observed (e.g., Precipitation, Inconsistent Data) precip Is there visible precipitation? start->precip solubility Exceeded Solubility in Medium? precip->solubility Yes viability Inconsistent Viability Assay Results? precip->viability No reduce_conc Action: Lower final concentration or re-evaluate solvent. solubility->reduce_conc interaction Interaction with Media Components? solubility->interaction No add_slowly Action: Add stock solution slowly while mixing. interaction->add_slowly degradation Suspect Compound Degradation? viability->degradation Yes ok Problem Resolved viability->ok No run_stability Action: Run stability assay (Protocol 1). Use fresh media. degradation->run_stability interference Suspect Assay Interference? degradation->interference If stability is confirmed run_cell_free Action: Run cell-free control (Protocol 2). interference->run_cell_free

Troubleshooting decision tree for common issues.

References

How to prevent precipitation of sodium tauroglycocholate in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium tauroglycocholate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound stock solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a conjugated bile salt. Due to its amphipathic nature, it acts as a surfactant and is widely used in research for various purposes, including:

  • Drug delivery: It enhances the solubility and permeability of poorly water-soluble drugs.[1]

  • Cell culture: It can be used in specific cell culture applications, often related to studying bile acid metabolism and signaling.

  • Biochemical assays: It is used to solubilize lipids and membrane-bound proteins.[2]

  • Signaling pathway studies: It is an agonist for bile acid receptors like the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), making it a valuable tool for studying these signaling pathways.[3][4][5]

Q2: My this compound stock solution has precipitated. What are the common causes?

Precipitation of this compound in stock solutions is a frequent issue that can arise from several factors:

  • Low Temperature: Storing stock solutions at low temperatures (e.g., 4°C or on ice) can significantly decrease the solubility of this compound, leading to precipitation.

  • Incorrect pH: The solubility of bile salts is highly dependent on the pH of the solution. This compound is more soluble at a neutral to alkaline pH.

  • High Concentration: Exceeding the solubility limit of this compound in a particular solvent or buffer will cause it to precipitate.

  • Buffer Composition: The presence of certain ions, particularly divalent cations, in the buffer can sometimes lead to the precipitation of bile salts.

  • Improper Dissolution Technique: Not allowing the compound to dissolve completely before storage can lead to the formation of precipitates over time.

Q3: What is the pKa of this compound and why is it important?

The conjugation of cholic acid with taurine (B1682933) and glycine (B1666218) lowers its pKa to a range of 1 to 4.[6] This is a critical property because a lower pKa means that the molecule will be in its deprotonated (anionic) and more water-soluble form in the acidic environment of the duodenum.[6] For laboratory purposes, this indicates that maintaining a pH well above this range (e.g., neutral or slightly alkaline) will ensure the compound remains ionized and soluble in aqueous solutions.

Troubleshooting Guides

Issue 1: Precipitation upon preparation of the stock solution.

Symptom: The this compound powder does not fully dissolve, or the solution appears cloudy immediately after preparation.

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Ensure you are using a suitable solvent. For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is often used. For aqueous solutions, use purified water (e.g., deionized or distilled).This compound has good solubility in water and DMSO.[7]
Concentration Too High Try preparing a more dilute solution. Check the solubility limits in your chosen solvent.Exceeding the solubility limit is a common cause of immediate precipitation.
Low Temperature of Solvent Ensure the solvent is at room temperature before dissolving the powder.Solubility of many compounds, including bile salts, is lower at colder temperatures.
Insufficient Mixing Vortex or sonicate the solution to aid dissolution. Gentle warming can also be applied.Physical agitation and a slight increase in temperature can help overcome the activation energy required for dissolution.
Issue 2: Precipitation during storage.

Symptom: A clear stock solution becomes cloudy or forms visible precipitates after being stored.

Potential Cause Troubleshooting Step Explanation
Low Storage Temperature Store aqueous stock solutions at room temperature or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid storing aqueous solutions at 4°C.Bile salts can precipitate out of aqueous solutions at refrigerated temperatures. Freezing can be a better option for long-term stability, but repeated freeze-thaw cycles should be avoided.[8]
pH Shift Ensure the buffer used for the stock solution is stable and maintains its pH over time.A decrease in pH can cause the protonation of the bile salt, leading to reduced solubility and precipitation.
Evaporation of Solvent Ensure the storage container is tightly sealed to prevent solvent evaporation.Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.
Issue 3: Precipitation when diluting the stock solution into a working buffer.

Symptom: The working solution becomes cloudy or forms a precipitate immediately after adding the this compound stock solution.

Potential Cause Troubleshooting Step Explanation
Buffer Incompatibility Check the pH and composition of your working buffer. Avoid buffers with high concentrations of divalent cations if you suspect precipitation is due to salt formation.The solubility of this compound can be affected by the ionic strength and specific ions in the buffer.
"Salting Out" Effect When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise while vortexing the buffer.This gradual addition helps to prevent a rapid change in the solvent environment, which can cause the compound to "crash out" of the solution.
Final Concentration Too High Ensure the final concentration of this compound in the working buffer does not exceed its solubility in that specific buffer.The solubility in a complex buffer system may be different from that in pure water or DMSO.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 10 mL of a 100 mM solution (MW: 594.74 g/mol ), you would need 59.47 mg.

  • Dissolution: Add the powder to a sterile container with a magnetic stir bar. Add approximately 8 mL of purified water (e.g., cell culture grade water or deionized water) at room temperature.

  • Mixing: Place the container on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear. If needed, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral or slightly alkaline pH (e.g., 7.0-8.0) using dilute NaOH or HCl. This can help ensure long-term stability.

  • Final Volume: Adjust the final volume to 10 mL with purified water.

  • Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, it can be stored at room temperature, but be vigilant for any signs of precipitation or microbial growth.

Signaling Pathway and Experimental Workflow Diagrams

Bile Acid Signaling through FXR and TGR5

Bile acids, including this compound, are key signaling molecules that activate the nuclear receptor FXR and the membrane-bound receptor TGR5.[3][4][5] This signaling cascade plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

Bile_Acid_Signaling Bile Acid Signaling Pathways cluster_membrane cluster_cytoplasm cluster_nucleus stgc This compound (Bile Acid) tgr5 TGR5 stgc->tgr5 binds fxr FXR stgc->fxr enters cell and binds cell_membrane Cell Membrane ac Adenylate Cyclase tgr5->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates glp1 GLP-1 Secretion creb->glp1 stimulates nucleus Nucleus rxr RXR fxr->rxr heterodimerizes with fxr_rxr FXR-RXR Heterodimer fxr->fxr_rxr rxr->fxr_rxr fxre FXR Response Element (FXRE) fxr_rxr->fxre binds to gene_transcription Target Gene Transcription fxre->gene_transcription regulates

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Preparing Stable Stock Solutions

This workflow outlines the key steps and decision points for preparing a stable stock solution of this compound.

Workflow Workflow for Preparing Stable Stock Solutions decision decision process process storage storage issue issue start Start: Weigh This compound choose_solvent Choose Solvent (e.g., Water, DMSO) start->choose_solvent dissolve Add Solvent and Mix (Vortex/Sonicate) choose_solvent->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution precipitation Precipitation Occurs dissolve->precipitation gentle_heat Apply Gentle Heat (≤ 37°C) check_dissolution->gentle_heat No check_ph Check and Adjust pH (Optional) check_dissolution->check_ph Yes gentle_heat->check_dissolution sterilize Filter Sterilize (0.22 µm filter) check_ph->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store_solution Store Appropriately aliquot->store_solution troubleshoot Troubleshoot: - Lower concentration - Change solvent precipitation->troubleshoot

Caption: Logical workflow for preparing this compound stock solutions.

References

Technical Support Center: Optimizing Sodium Tauroglycocholate for Enhanced Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of sodium tauroglycocholate for enhancing drug bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance drug bioavailability?

This compound is a bile salt that enhances drug bioavailability through several mechanisms.[1][2] As a surfactant, it increases the solubility of poorly soluble drugs.[2] It can form micelles that encapsulate lipophilic drugs, aiding their transport through the aqueous environment of the gastrointestinal tract.[1][3] Additionally, it can increase the fluidity of intestinal cell membranes and modulate tight junctions, which enhances both transcellular and paracellular drug transport.[1][4][5]

Q2: What is the primary mechanism by which this compound enhances the absorption of poorly soluble drugs?

The primary mechanism is the formation of mixed micelles.[1][3] this compound, being an endogenous surfactant, self-assembles into micelles above a certain concentration known as the critical micelle concentration (CMC).[6] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, effectively increasing their solubility in the gastrointestinal fluids and facilitating their transport to the intestinal wall for absorption.[7][8]

Q3: Can this compound affect efflux transporters like P-glycoprotein (P-gp)?

Yes, bile salts, including this compound, can modulate the function of efflux transporters such as P-glycoprotein (P-gp).[5] P-gp is a protein on the surface of intestinal cells that actively pumps some drugs back into the intestinal lumen, reducing their absorption.[9][10] Some studies suggest that certain bile salts can inhibit P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[10][11]

Q4: Is the effect of this compound on intestinal permeability reversible?

Yes, the effects of bile salts on intestinal permeability are generally considered to be transient and reversible.[12] Studies have shown that after the removal of the bile salt, the integrity of the intestinal barrier, often measured by transepithelial electrical resistance (TEER), can be restored within a few hours.[12] This reversibility is a crucial aspect of its biocompatibility as a permeation enhancer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no enhancement of drug bioavailability. Suboptimal concentration of this compound. The effect of this compound is concentration-dependent.[13] Perform a dose-response study to determine the optimal concentration for your specific drug. Concentrations are typically in the millimolar (mM) range.[13][14]
Drug is not a substrate for micellar solubilization. Consider the physicochemical properties of your drug. Highly soluble drugs may not benefit significantly from micellar solubilization.
Drug is a strong substrate for efflux transporters (e.g., P-gp). While this compound can inhibit P-gp, its effect may not be sufficient for highly effluxed drugs. Consider co-administration with a more potent P-gp inhibitor.
High variability in experimental results. Inconsistent formulation preparation. Ensure a standardized and reproducible method for preparing your drug formulation with this compound. Pay close attention to mixing times, temperature, and pH.
Inter-individual differences in in vivo models. Account for biological variability in your experimental design. Use a sufficient number of animals and appropriate statistical analysis. Consider the fasted and fed states, as bile salt concentrations differ.[14]
Evidence of cytotoxicity or tissue damage in in vitro or in vivo models. Excessively high concentration of this compound. High concentrations of bile salts can cause membrane damage.[1][15] Reduce the concentration and re-evaluate the balance between bioavailability enhancement and toxicity. Perform cell viability assays (e.g., MTT assay) in your in vitro models.[16]
Drug precipitation upon dilution in the gastrointestinal tract. Supersaturation and subsequent precipitation. This compound can help maintain supersaturated solutions of lipophilic drugs, but this effect can be limited.[17] Consider formulating with other excipients that can act as crystallization inhibitors.

Data on this compound Concentration and Bioavailability Enhancement

The following table summarizes quantitative data from studies investigating the effect of sodium taurocholate (a closely related bile salt often used interchangeably in research) on drug absorption.

DrugModelSodium Taurocholate ConcentrationObserved Effect on Absorption/Permeability
Cefquinome (B211414)Caco-2 cells2 mmol/LSignificant increase in apparent permeability coefficient (Papp).[13]
CefquinomeRats (in vivo)10 mmol/LIncreased plasma concentration from 0.26±0.04 µg/mL to 0.57±0.03 µg/mL.[13]
CefquinomeRats (in vivo)20 mmol/LIncreased plasma concentration from 0.26±0.04 µg/mL to 0.78±0.07 µg/mL.[13]
Various DrugsCaco-2 cells0.2/0.05 mM (NaTC/Lecithin)Proposed to simulate fasted state conditions.[14]
Various DrugsCaco-2 cells3/0.75 mM (NaTC/Lecithin)Proposed to simulate fed state conditions.[14]

Experimental Protocols

In Vitro Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the effect of this compound on drug permeability across an intestinal epithelial cell monolayer.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells on permeable Transwell® inserts.
  • Allow the cells to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
  • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

2. Permeability Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
  • Prepare the transport medium (HBSS) containing the test drug at a specific concentration, both with and without the desired concentration(s) of this compound.
  • Add the drug solution to the apical (donor) chamber of the Transwell® insert.
  • Add fresh transport medium to the basolateral (receiver) chamber.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
  • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of the drug in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where:
  • dQ/dt is the steady-state flux of the drug across the monolayer.
  • A is the surface area of the Transwell® membrane.
  • C0 is the initial concentration of the drug in the apical chamber.

In Vivo Rat Oral Bioavailability Study

This protocol outlines a general procedure to evaluate the impact of this compound on the oral bioavailability of a drug in a rat model.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats.
  • Fast the rats overnight (12-18 hours) before the experiment with free access to water.
  • Anesthetize the rats and, if necessary, cannulate the jugular vein for blood sampling.

2. Formulation and Dosing:

  • Prepare the drug formulation with and without the selected concentration of this compound in a suitable vehicle (e.g., water, PBS).
  • Administer the formulation to the rats via oral gavage at a predetermined dose.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
  • Centrifuge the blood samples to separate the plasma.

4. Sample Analysis and Pharmacokinetic Calculation:

  • Analyze the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
  • Plot the mean plasma concentration-time profile for each group (with and without this compound).
  • Calculate key pharmacokinetic parameters such as:
  • Cmax (maximum plasma concentration)
  • Tmax (time to reach Cmax)
  • AUC (area under the plasma concentration-time curve)
  • Compare the pharmacokinetic parameters between the groups to determine the effect of this compound on oral bioavailability.

Visualizations

cluster_Lumen Intestinal Lumen cluster_Enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_Blood Systemic Circulation Drug_PoorlySoluble Poorly Soluble Drug Micelle Mixed Micelle (Drug + STG) Drug_PoorlySoluble->Micelle Micellar Solubilization STG Sodium Tauroglycocholate STG->Micelle Pgp P-glycoprotein (Efflux Pump) STG->Pgp Inhibition TJ Tight Junction STG->TJ Modulation (Paracellular Transport) Drug_Inside Drug inside cell Micelle->Drug_Inside Increased Transcellular Transport (Membrane Fluidization) Membrane Apical Membrane cluster_Lumen cluster_Lumen Pgp->cluster_Lumen Drug_Inside->Pgp Efflux Bloodstream Increased Drug Bioavailability Drug_Inside->Bloodstream Absorption

Caption: Mechanism of enhanced drug bioavailability by this compound.

Start Start: Enhance Bioavailability of a Poorly Soluble Drug Step1 Step 1: In Vitro Screening (e.g., Caco-2 Permeability Assay) Start->Step1 Step2 Step 2: Dose-Response Evaluation (Vary STG Concentration) Step1->Step2 Decision1 Is there a significant increase in permeability? Step2->Decision1 Step3 Step 3: Assess Cytotoxicity (e.g., MTT Assay) Decision1->Step3 Yes Stop Stop: Re-evaluate strategy (Consider alternative enhancers) Decision1->Stop No Decision2 Is there significant cytotoxicity? Step3->Decision2 Step4 Step 4: In Vivo Pharmacokinetic Study (e.g., Rat Model) Decision2->Step4 No Decision2->Stop Yes Step5 Step 5: Analyze Pharmacokinetic Parameters (AUC, Cmax, Tmax) Step4->Step5 End End: Optimized Formulation Step5->End

Caption: Workflow for optimizing this compound levels.

References

Addressing the impact of sodium tauroglycocholate on cell monolayer integrity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium tauroglycocholate and other bile salts. This guide provides answers to frequently asked questions and detailed troubleshooting strategies for common issues encountered when assessing the impact of these compounds on cell monolayer integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions about the effects and mechanisms of sodium taurocholate on epithelial and endothelial monolayers. While your query specified this compound, the vast majority of research has been conducted on the closely related and structurally similar compound, sodium taurocholate. The principles and methodologies described here are directly applicable.

Q1: What is the primary mechanism by which sodium taurocholate affects cell monolayer integrity?

A1: Sodium taurocholate, a major bile salt, primarily impacts cell monolayer integrity through its detergent-like properties and by activating specific cellular signaling pathways. At lower, physiological concentrations, it can modulate tight junction permeability. At higher concentrations, it can cause more significant disruption by:

  • Perturbing Cell Membranes: Its amphipathic nature allows it to interact with and disrupt the lipid bilayer of cell membranes, which can lead to increased fluidity and, at high enough concentrations, cell lysis.[1]

  • Altering Tight Junctions: Bile salts can directly affect the integrity of tight junction complexes that seal the space between adjacent cells.[2][3] This increases paracellular permeability, allowing molecules to pass more freely between cells.

  • Activating Signaling Pathways: Bile salts can trigger intracellular signaling cascades, notably involving Protein Kinase C (PKC), which can lead to the phosphorylation of tight junction proteins and cytoskeletal elements, resulting in junctional disassembly.[4][5][6]

Q2: Are the effects of sodium taurocholate on monolayer integrity reversible?

A2: The reversibility of sodium taurocholate's effects is largely dependent on its concentration and the duration of exposure. At lower concentrations that cause a moderate decrease in Transepithelial Electrical Resistance (TEER), the effect is often reversible after the compound is removed from the culture medium.[3][7] However, exposure to high concentrations can lead to irreversible cell damage and death (necrosis or apoptosis), preventing the monolayer from recovering its barrier function.[4]

Q3: What concentrations of sodium taurocholate are typically used in experiments?

A3: The appropriate concentration range is highly dependent on the cell type and the specific research question.

  • Simulating Fasted State: For in vitro permeability models using Caco-2 cells, concentrations around 0.2 mM sodium taurocholate (often combined with lecithin) have been proposed to simulate fasted intestinal conditions without causing significant toxicity.[8]

  • Simulating Fed State: To simulate fed conditions, concentrations around 3 mM have been used.[8]

  • Inducing Barrier Disruption: To study the mechanisms of barrier disruption, concentrations ranging from 1 mM to 20 mM have been reported, though concentrations above 5 mM are often cytotoxic to many cell lines.[3][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.

Q4: How does sodium taurocholate exposure affect Transepithelial Electrical Resistance (TEER) and paracellular permeability?

A4: Sodium taurocholate exposure typically leads to a dose-dependent decrease in TEER, which is an indicator of increased ion flow across the paracellular pathway (the space between cells).[7] This decrease in TEER correlates with an increase in paracellular permeability to larger, non-charged molecules, such as fluorescently labeled dextrans (e.g., FITC-dextran) or mannitol.[3] The magnitude of these changes provides a quantitative measure of the disruption of the cell monolayer's barrier function.

Q5: What is a good positive control for an experiment designed to disrupt monolayer integrity?

A5: EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an excellent positive control. EGTA is a chelating agent that specifically binds Ca²⁺ ions.[9] Since the integrity of cell-cell adhesion complexes, including tight junctions and adherens junctions, is calcium-dependent, removing extracellular calcium with EGTA effectively and rapidly disrupts the monolayer, leading to a sharp drop in TEER and an increase in paracellular permeability.[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or Unusually Low TEER Readings Across All Wells

Question: My baseline TEER readings are highly variable between wells, or they are consistently lower than the expected values for my cell type, even before adding sodium taurocholate. What could be the cause?

Answer: This common issue often points to problems with the cell culture itself or the measurement technique. Low and variable TEER indicates a compromised or incomplete barrier.[12]

Potential Cause Troubleshooting Steps
Incomplete Cell Confluency Visually inspect monolayers with a microscope before the experiment. Ensure there are no gaps. Allow cells sufficient time to differentiate and form a tight barrier, which can take up to 21 days for some cell types like Caco-2.[13]
Inconsistent Electrode Placement The position and depth of the "chopstick" electrodes must be consistent for every measurement. Place electrodes in the same position in each well and avoid touching the cell monolayer.[12][14] Using an EndOhm chamber can provide more reproducible readings.
Temperature Fluctuations TEER is highly sensitive to temperature.[13][15] Always allow the plate to equilibrate to room temperature for at least 20-30 minutes before measuring. Perform measurements quickly and consistently.[14][16]
Inadequate Media/Buffer Volume Ensure electrode tips are fully immersed in conductive liquid on both the apical and basolateral sides. Insufficient volume can lead to unstable readings.[14]
Cell Stress or Contamination Nutrient depletion, overgrowth, or contamination (especially mycoplasma) can compromise tight junctions.[12][13] Regularly screen for contamination and ensure optimal culture conditions.

Issue 2: TEER Values Crash Immediately After Adding Sodium Taurocholate

Question: I added sodium taurocholate, and my TEER readings dropped to near zero almost instantly. Is this expected?

Answer: A very rapid and complete loss of TEER suggests that the concentration of sodium taurocholate used was too high, causing acute cytotoxicity and rapid cell lysis rather than a more subtle disruption of tight junctions.

Potential Cause Troubleshooting Steps
Concentration is Acutely Toxic Perform a dose-response experiment starting with a much lower concentration (e.g., 0.1-0.5 mM) and increasing incrementally.[8]
Cell Viability is Compromised Concurrently with TEER measurements, perform a cell viability assay (e.g., MTT or LDH release assay) to distinguish between barrier disruption and overt cytotoxicity.[17][18]
Incorrect Stock Solution Preparation Double-check the calculations and preparation of your sodium taurocholate stock solution to ensure the final concentration in the wells is correct.

Issue 3: High Variability in Permeability Assay Results

Question: I am observing high variability in the transport of my fluorescent marker (e.g., FITC-dextran) across the cell monolayer after treatment. Why is this happening?

Answer: High variability in permeability assays can stem from inconsistencies in the barrier itself or in the experimental procedure.

Potential Cause Troubleshooting Steps
Inconsistent Barrier Integrity Always confirm the integrity and consistency of your cell monolayers with TEER measurements before starting the permeability assay. Wells with significantly different starting TEER values should be excluded.[12]
Inaccurate Sampling or Pipetting Ensure precise and consistent timing for sample collection. Use calibrated pipettes and be careful not to disturb the cell monolayer when adding or removing solutions.
Incomplete Mixing Gently mix the fluorescent marker in the donor (apical) compartment upon addition to ensure a uniform concentration.
Leaky Transwell Inserts Inspect inserts for manufacturing defects. A ruptured membrane will cause the apical liquid to move easily to the basolateral side.[14]

Experimental Protocols & Data

Protocol 1: Assessing Monolayer Integrity via TEER and Paracellular Permeability

This protocol describes a standard method for evaluating the effect of sodium taurocholate on a Caco-2 cell monolayer.

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells at a density of ~6 x 10⁴ cells/cm² onto permeable Transwell inserts (e.g., 0.4 µm pore size).

  • Maintain the culture for 21 days to allow for full differentiation and formation of a robust monolayer, changing the media every 2-3 days.

2. Transepithelial Electrical Resistance (TEER) Measurement:

  • Remove the cell culture plate from the incubator and let it equilibrate to room temperature for 20-30 minutes.[14][15]

  • Sterilize the "chopstick" electrodes of an EVOM™ meter with 70% ethanol (B145695) and allow them to air dry.

  • Measure the resistance of a blank insert (containing media but no cells) to determine the background resistance.

  • Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Record the resistance (Ω) once the reading stabilizes.[12]

  • Calculate the net TEER: TEER (Ω·cm²) = (Resistance_sample - Resistance_blank) x Surface Area_insert .

3. Sodium Taurocholate Treatment:

  • After an initial TEER reading to establish a baseline, replace the apical medium with a medium containing the desired concentration of sodium taurocholate. Use a medium without the compound as a negative control and a medium with EGTA (e.g., 2-4 mM) as a positive control.

  • Return the plate to the incubator for the desired exposure time (e.g., 1-4 hours).

  • Measure TEER at specified time points to monitor the effect.

4. Paracellular Permeability Assay (FITC-Dextran):

  • After the final TEER measurement, gently wash the monolayer with pre-warmed PBS.

  • Add a medium containing a fluorescent permeability marker (e.g., 1 mg/mL FITC-dextran 4kDa) to the apical chamber.[19]

  • Add fresh medium (without the marker) to the basolateral chamber.

  • Incubate for a defined period (e.g., 2 hours).

  • Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader.

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Quantitative Data Summary

The following tables summarize representative data on the effects of bile salts on cell monolayers.

Table 1: Effect of Sodium Taurocholate Concentration on Caco-2 Cell Monolayer Integrity

ConcentrationEffect on TEEREffect on PermeabilityCell ViabilityTypical Use
0.2 - 0.5 mM Minimal to no decreaseNo significant increaseHigh (>95%)Simulate fasted state intestinal fluid[8]
1 - 4 mM Moderate, dose-dependent decreaseSignificant, dose-dependent increaseGenerally high, may decrease slightlyInduce reversible barrier disruption[3]
> 5 mM Sharp, significant decreaseLarge increaseSignificantly reducedInduce irreversible damage/cytotoxicity[7]

Table 2: Effect of Different Bile Salt Types on Caco-2 Monolayer Integrity

Bile Salt TypeGeneral Effect on Barrier IntegrityNotes
Conjugated (e.g., Taurocholate) Can be protective at low concentrations but disruptive at higher concentrations.[19]Generally less toxic than unconjugated forms.
Unconjugated (e.g., Deoxycholate) Generally more damaging to the epithelial monolayer; can induce cell death and tight junction dilatations.[19]Their presence can be a key factor in barrier dysfunction.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells on Transwell Inserts culture Culture for 21 Days (e.g., Caco-2) seed->culture teer_base Measure Baseline TEER culture->teer_base treat Add Sodium Taurocholate (or Controls: Vehicle, EGTA) teer_base->treat incubate Incubate for Defined Time treat->incubate teer_final Measure Final TEER incubate->teer_final permeability Perform Permeability Assay (e.g., FITC-Dextran) teer_final->permeability analyze Analyze TEER Change & Permeability Data permeability->analyze viability Assess Cell Viability (e.g., MTT Assay) analyze->viability

Caption: Workflow for assessing the impact of sodium taurocholate on monolayer integrity.

Troubleshooting Flowchart for Low TEER

G start Low or Variable TEER Readings q1 Is the monolayer fully confluent? start->q1 a1_no Culture for longer. Optimize seeding density. q1->a1_no No q2 Are measurement conditions stable and consistent? q1->q2 Yes a2_no Equilibrate plate to RT. Standardize electrode position. Check media volume. q2->a2_no No q3 Is there evidence of cell stress or contamination? q2->q3 Yes a3_no Review insert type and media composition. q3->a3_no No a3_yes Check for contamination. Use fresh media/reagents. Start new culture. q3->a3_yes Yes

Caption: A logical guide for troubleshooting common causes of low TEER readings.

Signaling Pathway of Bile Salt-Induced Barrier Disruption

G BS Bile Salt (e.g., Sodium Taurocholate) Membrane Cell Membrane Perturbation BS->Membrane PKC Protein Kinase C (PKC) Activation BS->PKC Cytoskeleton Cytoskeletal Reorganization (Actin/Myosin) PKC->Cytoskeleton TJ_Proteins Phosphorylation of Tight Junction Proteins (e.g., Occludin, ZO-1) PKC->TJ_Proteins Disassembly Tight Junction Disassembly Cytoskeleton->Disassembly TJ_Proteins->Disassembly Permeability Increased Paracellular Permeability Disassembly->Permeability

Caption: Simplified signaling pathway for bile salt-induced tight junction disruption.

References

Challenges in forming stable mixed micelles with sodium tauroglycocholate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when forming stable mixed micelles with sodium tauroglycocholate and its analogues like sodium taurocholate (NaTC).

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my mixed micelle solution turbid or showing precipitation after preparation?

Answer: Turbidity or precipitation indicates either the incomplete formation of micelles, the aggregation of formed micelles, or the precipitation of one of the components.

  • Potential Cause 1: Concentration Above Solubility Limit: The concentration of the hydrophobic drug or the lipid component may have exceeded its maximum solubilization capacity within the micelles.

  • Solution: Decrease the initial concentration of the drug or lipid. It is crucial to determine the maximum additive concentration (MAC) for your specific system.

  • Potential Cause 2: Inappropriate Solvent or pH: The pH of the aqueous phase may be affecting the ionization state and solubility of the components. Bile salt micelle formation is sensitive to pH and ionic strength.[1][2]

  • Solution: Ensure the pH of your buffer is appropriate for all components. For this compound/taurocholate, micellar properties are relatively stable over a wide pH range (1.6-10), but co-solutes might have specific pH requirements.[1] Adjust the ionic strength, as increased ion concentration can favor micellization by reducing electrostatic repulsion.[2][3]

  • Potential Cause 3: Incomplete Removal of Organic Solvent: Residual organic solvent from methods like thin-film hydration can lead to instability and precipitation.

  • Solution: Ensure complete evaporation of the organic solvent by using a rotary evaporator followed by placing the lipid film under high vacuum for an extended period (e.g., overnight).[4][5]

Question 2: My mixed micelles are unstable and seem to disintegrate upon dilution. What can I do?

Answer: Micellar instability upon dilution is a common challenge, occurring when the concentration drops below the Critical Micelle Concentration (CMC), leading to the release of the encapsulated payload.[6]

  • Potential Cause 1: High Critical Micelle Concentration (CMC): The inherent properties of the mixed micelle system result in a high CMC, making them susceptible to dissociation. Polymeric micelles generally have a much lower CMC (10⁻⁶ - 10⁻⁷ M) compared to surfactant micelles (10⁻³ - 10⁻⁴ M), making them more stable.[6]

  • Solution 1: Introduce Stabilizing Co-polymers: Incorporate amphiphilic block copolymers (e.g., Pluronics, PEG-lipids) into the formulation. These polymers can significantly lower the CMC and enhance the thermodynamic stability of the micelle.[7][8]

  • Solution 2: Cross-linking Strategies: Covalently cross-link the core or the shell of the micelles after formation. This creates a more robust structure that does not depend on the concentration to maintain its integrity.[6]

  • Potential Cause 2: Unfavorable Thermodynamics: The formation and stabilization of mixed micelles are related to "hydrophobicity" and complex thermodynamic interactions between the components and the aqueous environment.[9][10]

  • Solution: Modify the lipid component. For instance, using unsaturated fatty acids can lead to more homogeneous mixing with bile salts throughout the micelle volume, potentially increasing stability compared to saturated fatty acids which tend to form a separate core.[11]

Question 3: The particle size of my mixed micelles is too large or highly polydisperse. How can I achieve a smaller, more uniform size distribution?

Answer: Large and non-uniform particle sizes can affect bioavailability, biodistribution, and experimental reproducibility.

  • Potential Cause 1: Inefficient Hydration or Mixing: The method of preparation may not be providing enough energy to form small, uniform micelles.

  • Solution 1: Sonication: After hydration, apply sonication using a probe or bath sonicator. This input of energy helps to break down larger aggregates into smaller, more uniform micelles.[5]

  • Solution 2: Extrusion: For more stringent size control, pass the micellar solution through polycarbonate membranes with defined pore sizes. This is a common technique to achieve a narrow size distribution.

  • Potential Cause 2: Component Ratios: The molar ratio of this compound to the lipid/drug component is critical. An incorrect ratio can lead to the formation of larger, less stable structures.

  • Solution: Systematically vary the molar ratios of the components. Complete solubilization of lipids like phosphatidylcholine and cholesterol requires the effective ratio of bile salt to lipids to exceed a critical threshold.[12]

  • Potential Cause 3: Aggregation: The micelles may be aggregating after formation due to low surface charge or other destabilizing factors.

  • Solution: Measure the zeta potential of the micelles. A value further from zero (e.g., < -30 mV or > +30 mV) indicates higher electrostatic stability. If the charge is low, consider modifying the buffer pH or adding charged components to the micelle formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability and formation of this compound mixed micelles?

A1: Several factors are critical:

  • Component Properties: The chemical structure of the co-surfactant (e.g., phospholipid, fatty acid) is crucial. For example, unsaturated lipids are often more effective at enhancing drug solubilization than saturated lipids.[11]

  • Molar Ratios: The ratio of bile salt to the lipid and/or drug determines the size, stability, and solubilization capacity of the mixed micelles.[12][13]

  • Aqueous Environment: The pH, ionic strength, and temperature of the medium significantly impact micelle formation and stability.[1][2] Biorelevant conditions with higher ionic strength tend to favor micellization and result in a lower CMC compared to pure water.[14][15]

  • Preparation Method: The chosen experimental protocol (e.g., thin-film hydration, solvent evaporation) and the energy input (e.g., stirring speed, sonication) affect the final properties of the micelles.[5][16]

Q2: What is the typical Critical Micelle Concentration (CMC) for sodium taurocholate, and how is it measured?

A2: The CMC of sodium taurocholate (NaTC), a close analogue of this compound, is influenced by the experimental conditions. In aqueous solutions, it generally falls within the range of 3-15 mM.[1][2][10] The presence of other lipids and physiological salts in biorelevant media favors micellization, often leading to a lower CMC.[2][17]

The CMC is commonly determined using fluorescence spectroscopy with a hydrophobic probe like pyrene (B120774). As micelles form, the pyrene partitions into the hydrophobic micellar core, causing a distinct change in its fluorescence emission spectrum, which can be plotted against the surfactant concentration to identify the CMC.[1][18]

Q3: How do I choose an appropriate co-surfactant or lipid to form mixed micelles?

A3: The choice depends on the application:

  • For Drug Solubilization: Phospholipids like phosphatidylcholine are commonly used. They form mixed micelles with bile salts that can effectively solubilize hydrophobic molecules like cholesterol.[19][20] The type of fatty acid incorporated also matters; unsaturated fatty acids like oleic acid can create a more fluid micellar core suitable for hosting drug molecules.[11][21]

  • To Mimic Physiological Conditions: For studies related to digestion and absorption, mixtures of phospholipids, monoolein, and fatty acids are used to simulate the composition of intestinal micelles.[21][22]

  • For Enhanced Stability: Amphiphilic polymers can be incorporated to create polymer-lipid hybrid micelles, which offer greater stability due to a significantly lower CMC.

Q4: What are the primary methods for preparing mixed micelles in a laboratory setting?

A4: Two common and reliable methods are:

  • Thin-Film Hydration: This involves dissolving the bile salt, lipid, and hydrophobic drug in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer. This method provides good mixing of components at the molecular level.[4][5]

  • Solvent Evaporation/Injection: The components are dissolved in a water-miscible organic solvent (e.g., ethanol). This solution is then added dropwise to a stirred aqueous phase. The organic solvent is subsequently removed by evaporation.[5][18]

Data Presentation: Physicochemical Properties

The properties of mixed micelles are highly dependent on their composition and the surrounding medium. The tables below provide representative data for systems involving sodium taurocholate (NaTC).

Table 1: Critical Micelle Concentration (CMC) of Sodium Taurocholate (NaTC) Under Various Conditions

MediumTechniqueTemperature (°C)CMC (mM)Reference
WaterFluorescence20-258 - 12
WaterRhodamine 6G AbsorptionNot Specified3
0.15 M Na⁺, pH 7.4Self-diffusion376.7[13]
Maleic Buffer (pH 6.5, I=120mM)FluorescenceNot Specified~7[2][23]
Biorelevant Media (FaSSIF-v2)FluorescenceNot SpecifiedLower than in water[2]

Table 2: Representative Composition and Properties of Mixed Micellar Systems

Micelle CompositionParticle Size (Radius, nm)Key FindingReference
NaTC + Phospholipid + Cholesterol1.6 - 3.5Micellar radius increases as NaTC concentration decreases.[24]
NaTC + Phosphatidylcholine + Monoolein + Cholesterol + Oleic AcidNot SpecifiedThe presence and type of fatty acid are crucial for micelle interactions with transporter proteins.[21][22]
Taurodeoxycholate (TDC) + Fatty Acids (C14:0, C18:0, C18:1)Not SpecifiedUnsaturated fatty acids mix more homogeneously with bile salts than saturated ones.[11]
NaTC + CholesterolLarger than pure NaTC micellesCoexistence of pure NaTC micelles and larger mixed micelles.[13]
NaTC + Cholesterol + MonooleinLarger than NaTC-Cholesterol micellesMonoolein increases cholesterol solubility by forming larger three-component micelles.[13]

Experimental Protocols

Protocol 1: Preparation of Mixed Micelles by Thin-Film Hydration

  • Dissolution: Accurately weigh and dissolve this compound, the chosen phospholipid (e.g., L-α-Phosphatidylcholine), and the hydrophobic active pharmaceutical ingredient (API) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the phospholipid. A thin, uniform lipid film will form on the flask's inner wall.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2-3 hours or overnight.

  • Hydration: Add the desired volume of aqueous buffer (e.g., PBS, pH 7.4) to the flask.

  • Micelle Formation: Agitate the flask by vortexing or shaking to hydrate (B1144303) the film. This step should also be performed at a temperature above the lipid's phase transition temperature.

  • Sonication (Optional): To obtain smaller and more uniform micelles, sonicate the suspension using a bath or probe sonicator until the solution becomes clear.[5]

  • Filtration/Purification: Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates or non-encapsulated material.[5]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the prepared mixed micelle solution with the same buffer used for hydration to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).

  • Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C or 37°C), laser wavelength, and scattering angle (commonly 90° or 173°).

  • Measurement: Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature for several minutes.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate a correlation function.

  • Analysis: The software will analyze the correlation function to calculate the mean hydrodynamic diameter (Z-average), the polydispersity index (PDI), and the size distribution of the particles. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Visualizations

TroubleshootingWorkflow start Observation: Turbidity or Precipitation cause1 Potential Cause: Concentration > Solubility Limit start->cause1 cause2 Potential Cause: Incorrect Buffer pH / Ionic Strength start->cause2 cause3 Potential Cause: Residual Organic Solvent start->cause3 sol1 Solution: Decrease Drug/Lipid Concentration Determine MAC cause1->sol1 sol2 Solution: Optimize Buffer pH and Ionic Strength cause2->sol2 sol3 Solution: Ensure Complete Solvent Evaporation (High Vacuum) cause3->sol3 end_node Stable Micellar Solution sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for turbid or precipitated mixed micelle solutions.

MixedMicelleStructure cluster_micelle Mixed Micelle Structure cluster_legend Components drug Hydrophobic Drug bs1 NaTC pl1 Lipid bs2 NaTC pl2 Lipid bs3 NaTC bs4 NaTC pl3 Lipid bs5 NaTC pl4 Lipid bs6 NaTC key_bs This compound (NaTC) key_pl Co-surfactant (e.g., Lipid) key_drug Encapsulated Drug

Caption: Diagram of a mixed micelle with an encapsulated drug.

References

Technical Support Center: Mitigating Sodium Tauroglycocholate-Induced Cytotoxicity in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving sodium tauroglycocholate (TGC) and Caco-2 cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (TGC) cytotoxicity on Caco-2 cells?

A1: this compound, a bile salt, primarily induces cytotoxicity in Caco-2 cells through the induction of apoptosis. This process involves the activation of the caspase signaling cascade, particularly caspase-3 and caspase-9, which points to the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[1][2][3] Key events include the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, leading to programmed cell death.[1][2]

Q2: How can I protect Caco-2 cells from TGC-induced damage?

A2: Several strategies can be employed to mitigate the cytotoxic effects of TGC on Caco-2 cells:

  • Co-incubation with protective agents: Certain compounds have been shown to offer protection. For instance, procyanidins have been demonstrated to protect Caco-2 cells from bile acid-induced cytotoxicity and loss of monolayer integrity.[4] Ursodeoxycholic acid (UDCA) is another bile acid known for its cytoprotective and anti-apoptotic properties, which may counteract the effects of more hydrophobic bile acids like TGC.[5]

  • Modulation of signaling pathways: Targeting signaling pathways involved in apoptosis can be effective. Inhibitors of caspases, such as the pan-caspase inhibitor z-VAD-fmk, can block the apoptotic cascade.[1]

  • Maintaining monolayer integrity: The use of agents that enhance tight junction integrity can help. For example, sodium butyrate (B1204436) has been shown to promote the reassembly of tight junctions in Caco-2 monolayers.[6]

Q3: At what concentration does TGC typically become cytotoxic to Caco-2 cells?

A3: The cytotoxic concentration of TGC can vary depending on the specific experimental conditions, such as cell density and exposure time. However, studies on similar bile acids like sodium taurocholate and sodium deoxycholate show significant decreases in Caco-2 cell viability at concentrations in the millimolar range.[7][8] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of TGC for your specific Caco-2 cell line and experimental setup.

Q4: How does TGC affect the integrity of the Caco-2 cell monolayer?

A4: TGC, like other bile acids, can compromise the integrity of the Caco-2 cell monolayer. This is often measured by a decrease in transepithelial electrical resistance (TEER).[9][10] The disruption of the monolayer is associated with alterations in the paracellular transport and redistribution of tight junction proteins like ZO-1 from cell-cell contacts into the cytoplasm.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death even at low TGC concentrations 1. Caco-2 cells are not fully differentiated. 2. Cells are overly confluent, leading to increased sensitivity. 3. Contamination of cell culture.1. Ensure Caco-2 cells are cultured for at least 21 days post-confluence to allow for proper differentiation. 2. Seed cells at an optimal density to avoid overgrowth. 3. Regularly check for and address any microbial contamination.
Inconsistent results in cell viability assays (e.g., MTT assay) 1. Uneven cell seeding. 2. Variation in incubation times with TGC or MTT reagent. 3. Interference of test compounds with the MTT assay.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Standardize all incubation times across experiments. 3. Run appropriate controls, including a blank with the test compound but without cells, to check for interference.
Drastic drop in TEER values in control wells 1. Mechanical disruption of the monolayer during medium changes. 2. Fluctuation in temperature or CO2 levels. 3. Poor quality of cell culture inserts.1. Be gentle during medium aspiration and addition. 2. Ensure the incubator is properly calibrated and maintained. 3. Use high-quality inserts from a reputable supplier.
Failure of a known protective agent to mitigate TGC cytotoxicity 1. Suboptimal concentration of the protective agent. 2. Incorrect timing of administration (pre-treatment vs. co-treatment). 3. Degradation of the protective agent.1. Perform a dose-response experiment for the protective agent. 2. Test different treatment schedules to determine the optimal window for protection. 3. Prepare fresh solutions of the protective agent for each experiment.

Quantitative Data Summary

Table 1: Effect of Bile Acids on Caco-2 Cell Viability (MTT Assay)

Bile Acid Concentration Exposure Time Cell Viability (%) Reference
Sodium Taurocholate1 mMNot Specified~80%[7]
Sodium Taurocholate5 mMNot Specified~60%[7]
Sodium Taurocholate10 mMNot Specified~40%[7]
Sodium Deoxycholate0.2 mM120 min~90%[8]
Sodium Deoxycholate1 mM120 min~60%[8]
Sodium Deoxycholate2 mM120 min~40%[8]

Table 2: Effect of Glycocholate on Caco-2 Monolayer Integrity (TEER)

Glycocholate Conc. TEER after 120 min (relative to initial) Reference
0.50% (10.2 mM)77 ± 10%[9]
0.75% (15.5 mM)61 ± 11%[9]
1.00% (20.5 mM)49 ± 7%[9]

Experimental Protocols

1. Caco-2 Cell Culture and Seeding for Cytotoxicity Assays

  • Cell Line: Caco-2 cells (passage 20-35).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4500 mg/L), supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) non-essential amino acids, and 1% (v/v) penicillin-streptomycin.[6]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[6]

  • Seeding for Viability Assays (96-well plate):

    • Wash confluent Caco-2 cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well.[11]

    • Incubate for 24-48 hours to allow for cell attachment before starting the experiment.

2. MTT Assay for Cell Viability

  • After treating the Caco-2 cells with this compound (and any protective agents) for the desired duration, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • After incubation, add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

3. Caspase-3/7 Activity Assay

  • Seed Caco-2 cells in a white-walled 96-well plate and treat as required.

  • After treatment, add an equal volume of a caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

TGC_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGC Sodium Tauroglycocholate Mitochondrion Mitochondrion TGC->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic pathway of apoptosis induced by this compound in Caco-2 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells (21 days post-confluence) Seed Seed cells in 96-well plate Culture->Seed Pretreat Optional: Pre-treat with protective agent Seed->Pretreat Treat Treat with Sodium Tauroglycocholate (TGC) Seed->Treat (without pre-treatment) Pretreat->Treat MTT MTT Assay for Cell Viability Treat->MTT Caspase Caspase-3/7 Assay for Apoptosis Treat->Caspase TEER TEER Measurement for Monolayer Integrity Treat->TEER Analyze Analyze and Compare Data MTT->Analyze Caspase->Analyze TEER->Analyze

Caption: General experimental workflow for assessing TGC cytotoxicity and mitigation in Caco-2 cells.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Sodium Tauroglycocholate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium tauroglycocholate is crucial for various applications, including pharmaceutical formulation development, drug delivery systems, and biochemical research.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for this purpose. This guide provides a comparative overview of validated HPLC methods applicable to the analysis of this compound and other bile acids, offering detailed experimental protocols and performance data to facilitate method selection and implementation.

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality and accuracy of results. The following tables summarize the key performance parameters of different validated HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods suitable for the analysis of bile acids, including tauro-conjugated forms like this compound.

Table 1: Chromatographic Conditions

ParameterHPLC Method 1 (Fecal Bile Acids)[3][4]HPLC-MS/MS Method (Bile Acids in Serum)[5]RP-HPLC Method (Cholic Acid & Impurities)[6]
Column Waters Nova-Pak C18 (300 mm × 3.9 mm, 4 µm) with guard columnDiamonsil C18Not Specified (C18)
Mobile Phase 82% Methanol (B129727)Methanol and water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.005% formic acid (70:30)Acetonitrile and water (45:55)[7]
Flow Rate 0.65 mL/min0.5 mL/min0.8 mL/min[7]
Detection UV at 254 nm (after derivatization)Tandem Mass Spectrometry (Negative Ion Mode)UV at 205 nm[7]
Column Temp. 32 °CNot Specified40 °C[7]

Table 2: Method Validation Parameters

Validation ParameterHPLC Method 1 (Fecal Bile Acids)[3]HPLC-MS/MS Method (Bile Acids in Serum)[5]RP-HPLC Method (Cholic Acid & Impurities)[6]
Linearity (Range) 500-fold dynamic range10 - 10,000 µg/L2.0 - 80.0 µg/mL
Correlation Coefficient (r²) >0.999Not Specified≥ 0.9999
Limit of Detection (LOD) 1.2–1.5 pmolNot Specified0.060 µg/mL
Limit of Quantification (LOQ) 2.4–7.3 pmolNot Specified2.0 µg/mL
Accuracy (% Recovery) Excellent recovery of seven dominant fecal bile acids90 - 115% (average relative recovery)91.3 - 109.3%
Precision (%RSD) Not Specified< 12% (inter-day and intra-day)≤ 7.3%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

HPLC Method for Fecal Bile Acids[3][4]

This method involves derivatization to allow for UV detection.

  • Sample Preparation and Extraction:

    • Lyophilize the stool sample.

    • Reconstitute in buffer and perform enzymatic deconjugation using cholylglycine hydrolase/sulfatase.

    • Incubate with 0.1 N NaOH in 50% isopropanol (B130326) at 60°C to hydrolyze esterified bile acids.

    • Extract bile acids from particulate material using 0.1 N NaOH.

    • Isolate deconjugated bile acids by solid-phase extraction.

  • Derivatization:

    • Form phenacyl esters by derivatization using phenacyl bromide.

  • Standard Solution Preparation:

    • Prepare stock solutions of bile acid standards.

    • Create a series of calibration standards by diluting the stock solutions.

    • Mix 100 µL of each standard solution with 100 µL of an internal standard (IS) solution.

    • Evaporate the mixture under a nitrogen stream and proceed with derivatization.

    • Dissolve the derivatized standards in 90% methanol.

  • Chromatographic Analysis:

    • Inject a 20 µL aliquot of the prepared sample or standard into the HPLC system.

    • Perform the separation using a Waters Nova-Pak C18 column maintained at 32°C.

    • Use 82% methanol as the isocratic mobile phase with a flow rate of 0.65 mL/min.

    • Detect the bile acid phenacyl esters by monitoring their absorption at 254 nm.

    • Construct calibration curves by plotting the peak-area ratio of each bile acid to the internal standard.

HPLC-MS/MS Method for Bile Acids in Serum[5]

This method offers high selectivity and sensitivity without the need for derivatization.

  • Sample Preparation:

    • Perform solid-phase extraction of the serum samples to isolate the bile acids.

  • Standard Solution Preparation:

    • Prepare stock solutions of various bile acids, including cholic acid and taurocholic acid.

    • Create calibration standards by diluting the stock solutions to cover a range of 10 to 10,000 µg/L.

  • Chromatographic Analysis:

    • Separate the analytes on a Diamonsil C18 column.

    • Use a mobile phase consisting of methanol and water (70:30) containing 10 mM ammonium acetate and 0.005% formic acid.

    • Maintain a flow rate of 0.5 mL/min.

    • Detect the analytes using a tandem mass spectrometer in negative ion mode.

RP-HPLC Method for Cholic Acid and Related Impurities[6]

This method is validated for the quantification of related impurities in cholic acid bulk drugs.

  • Standard and Sample Preparation:

    • Prepare sample solutions by spiking them with various amounts of impurities at concentrations of 2 µg/mL, 20 µg/mL, and 80 µg/mL.

    • Prepare a blank sample without spiking for comparison.

  • Chromatographic Analysis:

    • The method demonstrates good specificity for separating specified impurities.

    • The established method is shown to be accurate, with spike recoveries for all specified impurities ranging from 91.3% to 109.3%.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_reporting Reporting start Weighing of Standard & Sample prep_std Standard Solution Preparation start->prep_std prep_sample Sample Solution Preparation start->prep_sample filtration Filtration (0.45 µm) prep_std->filtration prep_sample->filtration hplc HPLC System (Pump, Injector, Column, Detector) filtration->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity data_acq->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity report Final Report Generation specificity->report

Caption: Workflow for HPLC Method Validation.

References

Comparative analysis of different bile salts for intestinal permeability studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used bile salts in intestinal permeability research. Understanding the distinct effects of different bile salts on intestinal epithelia is crucial for their application as permeation enhancers in drug delivery and for studying intestinal barrier function in various physiological and pathological states. This analysis is supported by experimental data from in vitro and ex vivo studies.

Performance Comparison of Bile Salts

The selection of a bile salt for intestinal permeability studies depends on the desired balance between efficacy as a permeation enhancer and potential cytotoxicity. The following tables summarize the key performance metrics of various bile salts based on published experimental data.

Table 1: Cytotoxicity of Bile Salts in Caco-2 Cells
Bile SaltConcentrationExposure Time (min)Effect on Cellular ParametersReference
Sodium Glycodeoxycholate (SGC)>2 mM60Altered cellular parameters[1][2]
Sodium Deoxycholate (DC)>2 mM60Altered cellular parameters[1][2]
Sodium Deoxycholate (DC)1.5 mM60Greater sensitivity observed compared to SGC[1][2]
Table 2: Effect of Bile Salts on Transepithelial Electrical Resistance (TEER)

Transepithelial Electrical Resistance (TEER) is a key indicator of the integrity of the tight junctions between epithelial cells. A decrease in TEER signifies an increase in paracellular permeability.

Bile SaltModel SystemConcentrationEffect on TEERReference
Sodium Glycodeoxycholate (SGC)Rat Colonic Mucosa10 mMReduction in TEER[1][2]
Sodium Deoxycholate (DC)Rat Colonic Mucosa10 mMReduction in TEER[1][2]
Cholic Acid (CA)Caco-2 Monolayers50 µMTransient decrement, peaked at 20 min[3]
Chenodeoxycholic Acid (CDCA)Caco-2 Monolayers50 µMTransient decrement, peaked at 20 min[3]
Deoxycholic Acid (DCA)Caco-2 Monolayers50 µMTransient decrement, peaked at 20 min[3]
Ursodeoxycholic Acid (UDCA)Caco-2 Monolayers50 µMNo effect[3][4]
Secondary Bile Acids (LCA, DCA)Caco-2 MonolayersPhysiological levelsSignificantly decreased TER[5][6]
Primary Bile Acids (CA, CDCA)Caco-2 MonolayersPhysiological levelsNo significant effect on TER[5][6]
Table 3: Effect of Bile Salts on the Apparent Permeability Coefficient (Papp) of Marker Molecules

The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a substance across the intestinal barrier. An increased Papp value indicates enhanced permeability.

Bile SaltModel SystemMarker MoleculeConcentrationEffect on PappReference
Sodium Glycodeoxycholate (SGC)Rat Colonic Mucosa[³H]-octreotide10 mMDoubled the Papp[1][2]
Sodium Glycodeoxycholate (SGC)Rat Colonic MucosaFITC-dextran 4000 (FD4)10 mMIncreased Papp[1][2]
Sodium Glycodeoxycholate (SGC)Porcine Buccal Mucosa[¹⁴C]-mannitol-More potent and efficacious than DC[1][2]
Sodium Glycodeoxycholate (SGC)Porcine Buccal Mucosa[³H]-octreotide, FITC-LKP-~3-fold increase[1][2]
Sodium Deoxycholate (DC)Rat Colonic Mucosa[³H]-octreotide10 mMDoubled the Papp[1][2]
Secondary Bile Acids (LCA, DCA)Caco-2 Monolayers[¹⁴C]-mannitolPhysiological levelsIncreased mannitol (B672) flux[5][6]
Primary Bile Acids (CA, CDCA)Caco-2 Monolayers[¹⁴C]-mannitolPhysiological levelsNo significant effect on mannitol flux[5][6]
Deoxycholic Acid (DCA)Caco-2 Monolayers10-kDa Dextran (B179266)50 µMIncreased dextran flux[3][7]
Chenodeoxycholic Acid (CDCA)Caco-2 Monolayers10-kDa Dextran50 µMIncreased dextran flux[3][7]
Cholic Acid (CA)Caco-2 Monolayers10-kDa Dextran50 µMIncreased dextran flux[3][7]
Ursodeoxycholic Acid (UDCA)Caco-2 Monolayers10-kDa Dextran50 µMNo effect[3][7]

Mechanisms of Action and Signaling Pathways

Bile salts primarily increase intestinal permeability by modulating the paracellular pathway, which is controlled by tight junctions between epithelial cells.[8] However, the specific mechanisms can differ between bile salts.

Secondary bile acids , such as deoxycholic acid (DCA) and lithocholic acid (LCA), are generally more potent in increasing paracellular permeability compared to primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA).[5][6]

The proposed mechanisms of action include:

  • Disruption of Tight Junctions : Bile salts can interact with and disrupt the proteins that form tight junctions, leading to increased paracellular transport.[8]

  • Myosin Light Chain Kinase (MLCK) Pathway Activation : Sodium deoxycholate has been shown to activate the MLCK pathway, which leads to the contraction of the perijunctional actin-myosin ring and the subsequent opening of tight junctions.[8]

  • Epidermal Growth Factor Receptor (EGFR) Activation : Some bile acids, like DCA and CDCA, can induce EGFR phosphorylation, leading to the dephosphorylation and redistribution of the tight junction protein occludin.[3][7]

  • Detergent Effects : At higher concentrations, the detergent properties of bile salts can cause more significant and potentially irreversible damage to cell membranes.

Below is a generalized diagram illustrating a signaling pathway for bile salt-induced increases in intestinal permeability.

BileSalt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BS Bile Salt Receptor Receptor (e.g., GPBAR1, EGFR) BS->Receptor Binds Signal Intracellular Signaling Cascade (e.g., MLCK, Src Kinases) Receptor->Signal Activates TJ Tight Junction (Occludin, Claudins, ZO-1) Permeability Increased Paracellular Permeability TJ->Permeability Leads to Signal->TJ Modulates Protein Phosphorylation & Localization Actin Actin Cytoskeleton Rearrangement Signal->Actin Induces Actin->TJ

Figure 1: Generalized signaling pathway of bile salt-induced intestinal permeability.

Experimental Protocols

A detailed methodology is crucial for reproducible intestinal permeability studies. Below is a typical experimental protocol for assessing the effect of bile salts on the permeability of a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.[9]

Objective: To determine the effect of a specific bile salt on the integrity and permeability of a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Bile salt of interest (e.g., sodium deoxycholate)

  • Transepithelial Electrical Resistance (TEER) meter with an electrode

  • Paracellular marker (e.g., FITC-dextran, [¹⁴C]-mannitol)

  • Scintillation counter or fluorescence plate reader

  • Multi-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.

  • TEER Measurement (Baseline):

    • Before the experiment, measure the TEER of the Caco-2 monolayers to ensure barrier integrity. Monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are typically used.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS to the basolateral compartment.

    • To the apical compartment, add the experimental solution containing the bile salt at the desired concentration and a paracellular marker (e.g., FITC-dextran). Include a control group with only the marker in HBSS.

    • Incubate the plates at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • After each sampling, replenish the basolateral compartment with fresh, pre-warmed HBSS.

    • Measure the concentration of the paracellular marker in the collected samples using a fluorescence plate reader (for FITC-dextran) or a scintillation counter (for radiolabeled markers).

  • TEER Measurement (Post-treatment):

    • At the end of the experiment, measure the TEER of the monolayers again to assess the effect of the bile salt on tight junction integrity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the marker in the basolateral compartment.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the marker in the apical compartment.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Measure baseline TEER B->C D Wash monolayers C->D E Add bile salt + marker to apical side D->E F Incubate at 37°C E->F G Collect samples from basolateral side at time points F->G H Measure final TEER G->H I Quantify marker concentration G->I K Compare results (Control vs. Treatment) H->K J Calculate Papp I->J J->K

Figure 2: Experimental workflow for an in vitro intestinal permeability assay.

Conclusion

The choice of bile salt for intestinal permeability studies requires careful consideration of its efficacy and potential toxicity. Secondary bile salts like sodium deoxycholate are generally more potent permeation enhancers but may also exhibit greater cytotoxicity.[1][8] In contrast, primary bile acids may have a milder effect. The specific experimental context, including the drug molecule of interest and the desired level of permeability enhancement, will ultimately guide the selection of the most appropriate bile salt. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in designing and interpreting their intestinal permeability studies.

References

Is sodium tauroglycocholate a better surfactant than sodium deoxycholate for in vitro studies?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting a surfactant for in vitro applications, the choice between different bile salts can be critical. This guide provides an objective comparison of sodium tauroglycocholate and sodium deoxycholate, focusing on their performance as surfactants in experimental settings, supported by experimental data.

Sodium deoxycholate, an unconjugated dihydroxy bile salt, and this compound, a conjugated trihydroxy bile salt, are both amphipathic molecules derived from cholesterol. Their unique steroidal structures allow them to form micelles and solubilize lipids and membrane components, making them valuable tools in biochemistry and cell biology. However, subtle structural differences lead to significant variations in their physicochemical properties and their effects on biological systems. This guide will delve into these differences to aid in the selection of the appropriate surfactant for your specific in vitro study.

Performance Comparison

Surfactant Properties: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which monomers begin to self-assemble into micelles. This is a crucial parameter for applications like protein solubilization, as detergents are most effective at or above their CMC. Conjugated bile salts like sodium taurocholate generally exhibit a higher CMC compared to their unconjugated counterparts like sodium deoxycholate, indicating that a higher concentration is required for micelle formation.

SurfactantCritical Micelle Concentration (CMC)Conditions
Sodium Deoxycholate 2-6 mMIn pure water, 25-30°C
Sodium Taurocholate *8-15 mMIn pure water, 25-35°C

Note: Data for Sodium Taurocholate is used as a close proxy for this compound, which is a glycine (B1666218) and taurine (B1682933) conjugate of cholic acid.

Protein Solubilization Efficiency

The primary role of a detergent in many in vitro studies is the solubilization of proteins, particularly hydrophobic membrane proteins. The choice of bile salt can significantly impact the yield and integrity of the extracted proteins.

Experimental evidence suggests that sodium deoxycholate is a more potent and disruptive solubilizing agent than conjugated bile salts like sodium taurocholate and glycocholate. In a comparative study using rat liver plasma membranes, sodium deoxycholate was found to remove a greater amount of protein, membrane-bound enzymes, and phospholipids (B1166683) compared to cholate (B1235396) and its taurine and glycine conjugates[1]. The remaining cellular material after deoxycholate treatment was largely granular and disorganized, indicating a greater perturbation of the membrane structure[1].

While its strength is an advantage for maximizing protein extraction, it can also lead to a higher degree of protein denaturation. Therefore, if preserving the native protein structure and function is paramount, a milder conjugated bile salt like this compound might be preferable, despite potentially lower extraction yields. Studies have shown sodium deoxycholate to be highly effective for proteomics applications, increasing the number of identified proteins from complex samples[2][3][4].

Effects on Cell Viability

When used in cell-based assays, the cytotoxicity of a surfactant is a major consideration. Both sodium deoxycholate and this compound (represented by sodium taurocholate) exhibit concentration-dependent effects on cell viability.

SurfactantCell LineConcentrationEffect on Cell Viability
Sodium Deoxycholate Breast Cancer CellsHigh ConcentrationsInduces apoptosis and decreases cell viability.
Sodium Taurocholate AR42J Cells0-12 mMDose-dependent decrease in cell viability.
Sodium Taurocholate Caco-2 Cells> 1 mMSignificant decrease in cell viability.

At high concentrations, both bile salts can be cytotoxic. Sodium deoxycholate is known to cause cell membrane lysis and induce apoptosis[1]. Studies on sodium taurocholate also show a clear dose-dependent decrease in the viability of various cell lines. The choice of surfactant and its working concentration must be carefully optimized to minimize cytotoxic effects that could confound experimental results.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes a general method for determining the CMC of a surfactant using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • Surfactant solution (e.g., Sodium Deoxycholate or this compound) of known high concentration.

  • Fluorescent probe (e.g., Pyrene) stock solution in a volatile organic solvent (e.g., acetone (B3395972) or ethanol).

  • Appropriate aqueous buffer (e.g., PBS).

  • Spectrofluorometer.

Procedure:

  • Prepare a series of surfactant solutions at various concentrations by serial dilution from the high-concentration stock.

  • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range.

  • Allow the solutions to equilibrate, typically for 30 minutes to an hour at a constant temperature, protected from light.

  • Measure the fluorescence emission spectrum of each sample. For pyrene, the excitation wavelength is typically around 334 nm, and the emission spectrum is recorded from 350 to 450 nm.

  • Extract the intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.

  • Plot the ratio of the intensities (I1/I3 or I3/I1) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of this plot, which can be found by the intersection of the two linear portions of the curve.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilution Series add_probe Add Fluorescent Probe (e.g., Pyrene) prep_surfactant->add_probe equilibrate Equilibrate Samples add_probe->equilibrate measure_spectra Measure Emission Spectra equilibrate->measure_spectra extract_intensity Extract Peak Intensities (I1 and I3) measure_spectra->extract_intensity plot_ratio Plot Intensity Ratio (I1/I3) vs. [Surfactant] extract_intensity->plot_ratio determine_cmc Determine CMC from Inflection Point plot_ratio->determine_cmc end End determine_cmc->end start Start start->prep_surfactant

Experimental workflow for CMC determination.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product.

Materials:

  • Cells cultured in a 96-well plate.

  • Test compounds (Sodium Deoxycholate or this compound) at various concentrations.

  • MTS reagent solution (containing an electron coupling reagent like PES).

  • Culture medium.

  • 96-well plate reader (spectrophotometer).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test surfactants. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Following incubation, add 20 µL of the MTS reagent solution to each well.

  • Incubate the plate for 1 to 4 hours at 37°C.

  • Measure the absorbance of each well at 490-500 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells after subtracting the background absorbance from wells with medium only.

Membrane Protein Extraction

This protocol provides a general method for solubilizing and extracting membrane proteins from cultured mammalian cells using an ionic detergent like sodium deoxycholate.

Materials:

  • Cultured cells.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) Sodium Deoxycholate (or this compound), 1 mM EDTA.

  • Protease inhibitor cocktail (add fresh to lysis buffer).

  • Cell scraper.

  • Microcentrifuge and tubes.

Procedure:

  • Wash the cultured cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (with freshly added protease inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rotator for 30-60 minutes at 4°C to allow for complete solubilization.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream analysis.

Impact on Signaling Pathways

Bile salts are not merely inert surfactants; they are also signaling molecules that can activate specific cellular pathways. Sodium deoxycholate, in particular, has been shown to influence cell signaling. In breast cancer cells, for example, low concentrations of sodium deoxycholate can promote cell proliferation by activating the PI3K/Akt pathway, leading to the phosphorylation of Akt and increased expression of Cyclin D1. Conversely, higher, cytotoxic concentrations can lead to sustained activation of both p38 MAPK and Akt, contributing to the induction of apoptosis. When using these surfactants in cell-based assays, it is crucial to be aware of their potential to modulate signaling pathways, which could influence the experimental outcome.

G SDC_low Sodium Deoxycholate (Low Concentration) PI3K PI3K SDC_low->PI3K activates SDC_high Sodium Deoxycholate (High Concentration) Akt Akt SDC_high->Akt sustained activation p38 p38 MAPK SDC_high->p38 sustained activation PI3K->Akt activates CyclinD1 Cyclin D1 Akt->CyclinD1 upregulates Apoptosis Apoptosis Akt->Apoptosis contributes to Proliferation Cell Proliferation CyclinD1->Proliferation promotes p38->Apoptosis contributes to

Signaling pathways modulated by Sodium Deoxycholate.

Conclusion

Both this compound and sodium deoxycholate are effective surfactants for in vitro studies, but their suitability depends on the specific application.

Choose Sodium Deoxycholate when:

  • Maximizing the yield of solubilized proteins, especially from membranes, is the primary goal.

  • Downstream applications, such as proteomics, benefit from a strong solubilizing agent.

  • Potential protein denaturation is acceptable or can be mitigated.

Choose this compound when:

  • Preserving the native structure and biological activity of the protein of interest is critical.

  • A milder surfactant is needed to minimize disruption of cellular membranes and protein-protein interactions.

  • The in vitro system is sensitive to the cytotoxic or signaling effects of unconjugated bile salts.

Ultimately, the optimal choice requires careful consideration of the experimental goals and may involve empirical testing to determine the best balance between solubilization efficiency and the preservation of biological integrity.

References

A Comparative Analysis of Sodium Tauroglycocholate and Synthetic Permeation Enhancers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate permeation enhancer is a critical step in optimizing drug delivery. This guide provides an objective comparison of the naturally derived bile salt, sodium tauroglycocholate, with prominent synthetic permeation enhancers. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and signaling pathways to aid in the evaluation of these compounds.

The overarching goal of utilizing permeation enhancers is to transiently and reversibly increase the permeability of epithelial barriers, thereby facilitating the absorption of therapeutic agents. While both natural and synthetic enhancers are employed for this purpose, their mechanisms of action, efficacy, and safety profiles can vary significantly. This compound, a bile salt, is known to enhance permeation primarily by fluidizing cell membranes and opening tight junctions. In contrast, synthetic enhancers exhibit a range of mechanisms, from chelating intercellular calcium to forming non-covalent complexes with drug molecules to increase their lipophilicity.

Quantitative Performance Data

Direct quantitative comparison of permeation enhancers is challenging due to variations in experimental models, drug molecules, and methodologies across studies. The following tables summarize key performance indicators for this compound and two widely studied synthetic enhancers, sodium caprate (C10) and salcaprozate sodium (SNAC), based on available literature. It is crucial to consider the specific experimental context provided in the footnotes of each table.

Table 1: Performance Metrics for this compound

Performance MetricModel SystemDrug/MarkerConcentrationObserved EffectReference
Enhancement Factor (EF) Shed snake skinAminophylline100 µg/mLEF = 6.45 ± 0.24[1]
Apparent Permeability (Papp) Caco-2 cell monolayersCefquinome2 mmol/LSignificant increase in Papp[2]
Transepithelial Electrical Resistance (TEER) Caco-2 cell monolayers-Not specifiedTEER recovery observed after removal[3][4]
Cytotoxicity Caco-2 cells-Not specifiedLess toxic than unconjugated bile salts[5]

Note: Enhancement Factor (EF) is the ratio of permeability with the enhancer to permeability without the enhancer. Apparent Permeability (Papp) is a measure of the rate of transport across a membrane. Transepithelial Electrical Resistance (TEER) is an indicator of the integrity of tight junctions between cells. A decrease in TEER suggests an opening of the paracellular pathway.

Table 2: Performance Metrics for Sodium Caprate (C10)

Performance MetricModel SystemDrug/MarkerConcentrationObserved EffectReference
Apparent Permeability (Papp) Isolated rat jejunal & colonic mucosae[14C]-mannitol, FD410 mMIncreased Papp[6]
Transepithelial Electrical Resistance (TEER) Isolated rat jejunal & colonic mucosae-10 mMReduced TEER[6]
Cytotoxicity Caco-2 cell monolayers-0.5% (w/v)Significant cytotoxicity to plasma membrane[7]
TEER Recovery Caco-2 cell monolayers-0.5% (w/v)TEER failed to recover after 24h[7]

Note: Sodium caprate (C10) is a medium-chain fatty acid that is thought to act by opening tight junctions and perturbing the cell membrane.[6][8]

Table 3: Performance Metrics for Salcaprozate Sodium (SNAC)

Performance MetricModel SystemDrug/MarkerConcentrationObserved EffectReference
Apparent Permeability (Papp) Isolated rat jejunal & colonic mucosae[14C]-mannitol, FD420 mMIncreased Papp (required higher concentration than C10)[6]
Transepithelial Electrical Resistance (TEER) Isolated rat jejunal & colonic mucosae-20 mM, 40 mMDid not significantly reduce TEER[6]
Mechanism Gastric epitheliumSemaglutide (B3030467)300 mgIncreases local pH, promotes monomerization, and facilitates transcellular passage[9][10]
Safety Human trialsVarious-Generally Regarded As Safe (GRAS) status[8]

Note: Salcaprozate sodium (SNAC) is thought to increase transcellular permeation by forming a non-covalent complex with the drug molecule, thereby increasing its lipophilicity.[8] More recent studies suggest it also has effects on the local gastric environment.[10]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of permeation enhancers. Below are methodologies for key in vitro experiments commonly cited in the assessment of these compounds.

In Vitro Permeation Study using Franz Diffusion Cells

This experiment evaluates the ability of an enhancer to increase the transport of a drug across a biological membrane.

  • Membrane Preparation: A biological membrane (e.g., excised animal skin, intestinal mucosa, or a synthetic membrane) is mounted between the donor and receptor chambers of a Franz diffusion cell.

  • Formulation Application: The drug formulation containing the permeation enhancer is placed in the donor chamber, in direct contact with the membrane.

  • Sampling: The receptor chamber is filled with a suitable buffer solution. At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.

  • Quantification: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement factor (EF) is then calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive method used to assess the integrity of the tight junctions in a cell monolayer, which form a barrier to the paracellular transport of substances.[11][12]

  • Cell Culture: Epithelial cells (e.g., Caco-2) are seeded on a permeable support (e.g., a Transwell® insert) and cultured until a confluent monolayer is formed.

  • TEER Measurement: A specialized voltmeter with a "chopstick" electrode pair is used. One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber of the permeable support.

  • Baseline Reading: The initial TEER value of the confluent monolayer is recorded before the addition of any test compounds.

  • Enhancer Application: The permeation enhancer is added to the apical chamber.

  • Monitoring TEER: TEER is measured at various time points after the addition of the enhancer to monitor changes in the integrity of the tight junctions. A significant drop in TEER indicates an opening of the paracellular pathway.

  • Recovery Study: After a defined exposure time, the enhancer-containing medium is replaced with fresh medium, and TEER is monitored to assess the recovery of the cell monolayer's barrier function.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere and grow for a specified period.

  • Compound Exposure: The cells are then exposed to various concentrations of the permeation enhancer for a defined duration.

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding of experimental procedures and biological pathways.

G Experimental Workflow for Evaluating Permeation Enhancers cluster_0 In Vitro Cell Culture cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison a Seed Epithelial Cells (e.g., Caco-2) on Permeable Supports b Culture to Confluence (Formation of Monolayer) a->b c Permeation Study (e.g., Franz Diffusion Cell) b->c Apply Drug & Enhancer d TEER Measurement b->d Apply Enhancer e Cytotoxicity Assay (e.g., MTT Assay) b->e Apply Enhancer f Calculate Enhancement Ratio, Papp, and TEER % Change c->f d->f g Determine IC50 (Cytotoxicity) e->g h Compare Performance of Different Enhancers f->h g->h

Caption: Workflow for in vitro evaluation of permeation enhancers.

The signaling pathways involved in the action of permeation enhancers can be complex. The following diagram illustrates a simplified pathway often associated with the paracellular route of enhancement.

G Simplified Signaling Pathway for Paracellular Permeation Enhancement A Permeation Enhancer (e.g., Bile Salt, Fatty Acid) B Interaction with Cell Membrane A->B C Signal Transduction Cascade B->C D Modulation of Tight Junction Proteins (e.g., Claudins, Occludin) C->D E Opening of Paracellular Pathway D->E F Increased Drug Permeation E->F

Caption: Paracellular permeation enhancement pathway.

References

A Comparative Analysis of Sodium Tauroglycocholate and Crude Bile Extracts in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Bile Acid Agonist

In the realm of drug discovery and metabolic research, the activation of key bile acid receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5), is of paramount importance. These receptors are central to regulating bile acid, lipid, and glucose homeostasis, making them attractive therapeutic targets. Researchers often face a choice between using specific, purified bile salts like sodium tauroglycocholate or complex, undefined crude bile extracts. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in making an informed decision for your research needs.

Understanding the Alternatives: A Compositional Overview

The fundamental difference between this compound and crude bile extracts lies in their composition. This compound, a term often used to refer to the sodium salts of taurocholic acid and glycocholic acid, represents a defined chemical entity. In contrast, crude bile extracts, typically derived from bovine or porcine sources, are a complex mixture of various bile acids, both conjugated and unconjugated, along with other components like cholesterol, phospholipids, and pigments.

The composition of commercially available crude bile extracts can vary. For instance, porcine bile extract is known to contain a significant proportion of hyodeoxycholic acid and its conjugates, which are less common in human bile. Bovine bile extract, on the other hand, is rich in cholic acid and its conjugates. This variability can introduce significant experimental differences.

Table 1: Illustrative Composition of Crude Bile Extracts vs. Pure Compounds

ComponentThis compoundPorcine Bile Extract (Approximate %)Bovine Bile Extract (Approximate %)
Taurocholic Acid Present30-40%High
Glycocholic Acid PresentNot a major componentHigh
Hyodeoxycholic Acid & Conjugates Absent10-15% (Glyco) + 3-9% (Tauro) + 1-5% (Unconjugated)Low to absent
Cholic Acid & Conjugates Absent (as unconjugated)0.5-2% (Unconjugated) + 32-36% (Conjugated)NLT 45% (Cholic acid)
Deoxycholic Acid & Conjugates Absent0.5-7% (Unconjugated) + 11-13% (Conjugated)Present
Other Bile Acids & Components AbsentPresentPresent

Note: The compositions of crude bile extracts are approximate and can vary between suppliers and batches.

Performance Comparison: Receptor Activation

The differential composition of these reagents directly translates to their efficacy and potency in activating FXR and TGR5. While direct comparative studies are scarce, a cross-validation of results can be achieved by examining the activity of the individual major components.

Bile acids exhibit varying affinities for FXR and TGR5. Generally, chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA). For TGR5, the secondary bile acids LCA and DCA are the most potent agonists.[1] Conjugation with taurine (B1682933) or glycine (B1666218) can also influence receptor activation.

Table 2: Comparative Potency (EC50) of Bile Acid Components on FXR and TGR5

Bile AcidReceptorReported EC50 (µM)
Chenodeoxycholic Acid (CDCA) FXR~15
Taurochenodeoxycholic Acid (TCDCA) FXR~5-10
Glycochenodeoxycholic Acid (GCDCA) FXR~5-10
Cholic Acid (CA) FXR~20-40
Taurocholic Acid (TCA) FXR~20-30
Glycocholic Acid (GCA) FXR~20-30
Deoxycholic Acid (DCA) FXR~10-20
Lithocholic Acid (LCA) TGR5~0.5
Taurolithocholic Acid (TLCA) TGR5~0.3
Deoxycholic Acid (DCA) TGR5~1-5
Chenodeoxycholic Acid (CDCA) TGR5~5-10
Cholic Acid (CA) TGR5>10

Note: EC50 values are approximate and can vary depending on the specific assay conditions and cell lines used.

From this data, it is evident that crude bile extracts will exert a combined effect from all their constituent bile acids, potentially leading to a broad activation of both FXR and TGR5. However, the exact level of activation will be dependent on the precise composition of the extract. The presence of potent TGR5 agonists like LCA and DCA in crude extracts, even at lower concentrations, could lead to significant TGR5-mediated signaling. Conversely, using a purified compound like sodium taurocholate will primarily activate FXR with a predictable dose-response.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the effects of bile acid preparations, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays used to measure FXR and TGR5 activation.

Protocol 1: FXR Activation - Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid

  • FXR response element (FXRE)-driven luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test compounds (this compound, Crude Bile Extract)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064 or CDCA).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Protocol 2: TGR5 Activation - cAMP Measurement Assay

This assay measures the activation of TGR5 by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human TGR5

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Test compounds (this compound, Crude Bile Extract)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding: Seed the TGR5-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control and a positive control (e.g., INT-777 or LCA).

  • Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the compound concentration to determine the EC50 value.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

Signaling_Pathways cluster_FXR FXR Signaling Pathway cluster_TGR5 TGR5 Signaling Pathway FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Bile_Acid_FXR Bile Acid (e.g., Taurocholate) Bile_Acid_FXR->FXR TGR5 TGR5 (GPCR) G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., GLP-1) CREB->Gene_Transcription Induces Bile_Acid_TGR5 Bile Acid (e.g., LCA, DCA) Bile_Acid_TGR5->TGR5

Caption: Bile Acid Signaling Pathways for FXR and TGR5.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, CHO-K1) start->cell_culture transfection Transfection (for reporter assays) cell_culture->transfection compound_prep Prepare Test Compounds (this compound, Crude Bile Extract) cell_culture->compound_prep for stable cell lines transfection->compound_prep treatment Cell Treatment (Dose-response) compound_prep->treatment incubation Incubation treatment->incubation assay Perform Assay (Luciferase or cAMP) incubation->assay data_analysis Data Analysis (EC50 determination) assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Receptor Activation Assays.

Conclusion and Recommendations

The choice between this compound and crude bile extracts should be guided by the specific aims of the research.

  • For studies requiring a precise understanding of the activation of a specific receptor pathway with a defined agonist , purified compounds such as sodium taurocholate or glycocholate are the superior choice. They allow for reproducible, dose-dependent characterization of receptor activation and downstream signaling events.

  • For exploratory studies aiming to mimic the complex physiological milieu of the gut or to screen for broad biological effects , crude bile extracts may be considered. However, researchers must be aware of the inherent variability in composition and the potential for off-target effects due to the mixture of active components. When using crude extracts, it is highly recommended to characterize the composition of the specific batch being used.

References

A comparative study of the cytotoxicity of various bile salts in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of various bile salts is crucial for modeling cholestatic liver diseases and for developing novel therapeutics. Bile acids, the precursors to bile salts, are amphipathic molecules synthesized from cholesterol in the liver that play a vital role in lipid digestion and absorption. However, their accumulation in hepatocytes during cholestatic conditions can lead to severe cellular injury and death. This guide provides an objective comparison of the cytotoxicity of different bile salts, supported by experimental data and detailed protocols.

The cytotoxicity of bile salts is largely dictated by their hydrophobicity. More hydrophobic bile salts are generally more cytotoxic as they can more readily intercalate into and disrupt cellular membranes.[1][2][3][4][5] This disruption can lead to two primary modes of cell death: apoptosis (programmed cell death) at lower concentrations and necrosis at higher concentrations.[3]

Comparative Cytotoxicity of Common Bile Salts

The following table summarizes the relative cytotoxicity of several common bile salts based on their hydrophobicity and experimental observations in various cell culture models, primarily hepatocytes. The ranking is generally accepted, with unconjugated dihydroxy bile acids being the most toxic.

Bile Salt/AcidTypeRelative HydrophobicityRelative Cytotoxicity
Lithocholic acid (LCA)Unconjugated, PrimaryHigh++++
Deoxycholic acid (DCA)Unconjugated, SecondaryHigh+++
Chenodeoxycholic acid (CDCA)Unconjugated, PrimaryHigh+++
Glycochenodeoxycholate (GCDC)Glycine-conjugatedModerate++
Taurochenodeoxycholate (TCDC)Taurine-conjugatedModerate++
Cholic acid (CA)Unconjugated, PrimaryModerate+
Glycocholic acid (GCA)Glycine-conjugatedLow+
Taurocholic acid (TCA)Taurine-conjugatedLow+
Ursodeoxycholic acid (UDCA)Unconjugated, TertiaryVery Low+/- (often protective)
Tauroursodeoxycholic acid (TUDCA)Taurine-conjugatedVery Low- (protective)

Note: Cytotoxicity can vary depending on the cell type, concentration, and duration of exposure.

Studies have consistently shown that unconjugated bile acids like lithocholic acid (LCA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) are significantly more cytotoxic than their conjugated counterparts.[6][7][8] Conjugation with glycine (B1666218) or taurine (B1682933) increases the hydrophilicity of bile acids, thereby reducing their toxicity.[7] Ursodeoxycholic acid (UDCA) and its taurine conjugate (TUDCA) are notably hydrophilic and have been shown to be cytoprotective, often used in the treatment of cholestatic liver diseases.[4][9]

Experimental Protocols for Assessing Bile Salt Cytotoxicity

A variety of in vitro assays can be employed to quantify the cytotoxic effects of bile salts. Below are detailed protocols for three commonly used methods.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of the bile salt to be tested. Include a vehicle-only control.

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

    • Calculation: Cell viability is expressed as a percentage of the absorbance of the treated cells relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[10]

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[10]

    • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[10]

    • Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[10]

    • Calculation: Cytotoxicity is calculated based on the amount of LDH released from treated cells compared to control cells (spontaneous release) and a positive control of totally lysed cells (maximum release).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates.

    • Cell Harvesting: After treatment, collect both adherent and floating cells.[10]

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[10]

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[10]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Signaling Pathways in Bile Salt-Induced Apoptosis

Hydrophobic bile salts primarily induce apoptosis through the activation of death receptor signaling pathways and the mitochondrial (intrinsic) pathway.[3][9]

Death Receptor Pathway

Toxic bile salts can activate death receptors like Fas and TRAIL-R2, leading to the recruitment of adaptor proteins such as FADD (Fas-Associated Death Domain).[3][11][12] This triggers the activation of an initiator caspase, caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis.[11][12]

Mitochondrial Pathway

Bile salts can also directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3][11] The release of cytochrome c into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which then activates effector caspases.[11]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Bile Salt Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plates incubate_24h Incubate for 24h for Attachment seed_cells->incubate_24h treat_cells Treat Cells with Bile Salts incubate_24h->treat_cells prepare_bs Prepare Bile Salt Solutions prepare_bs->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment mtt_assay MTT Assay (Viability) incubate_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_treatment->ldh_assay annexin_assay Annexin V/PI Staining (Apoptosis) incubate_treatment->annexin_assay measure_absorbance Measure Absorbance/ Fluorescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance annexin_assay->measure_absorbance Flow Cytometry calculate_results Calculate % Viability/ Cytotoxicity measure_absorbance->calculate_results compare_bile_salts Compare Cytotoxicity calculate_results->compare_bile_salts

Caption: Experimental workflow for assessing bile salt cytotoxicity.

bile_salt_apoptosis cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway hbs Hydrophobic Bile Salts fas Fas Receptor Activation hbs->fas mito Mitochondrial Stress hbs->mito fadd FADD Recruitment fas->fadd caspase8 Caspase-8 Activation fadd->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Bile salt-induced apoptosis signaling pathways.

comparative_logic cluster_properties Bile Salt Properties cluster_effects Cellular Effects cluster_outcome Outcome hydrophobicity Hydrophobicity membrane_disruption Membrane Disruption hydrophobicity->membrane_disruption conjugation Conjugation State conjugation->hydrophobicity apoptosis Apoptosis membrane_disruption->apoptosis necrosis Necrosis membrane_disruption->necrosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity necrosis->cytotoxicity

Caption: Logical relationship of comparative cytotoxicity.

References

A Comparative Guide to Alternatives for Sodium Tauroglycocholate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium tauroglycocholate, a conjugated bile salt, is a valuable tool in cell culture, primarily utilized for its surfactant properties to enhance the solubility of lipids and other molecules, and to mimic the physiological environment of the gastrointestinal tract, particularly in organoid and primary cell cultures. However, the push towards more defined, consistent, and animal-origin-free culture systems has driven the search for viable alternatives. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data, detailed protocols, and visual aids to inform your cell culture practices.

Performance Comparison of Bile Salt Alternatives

While direct replacements with identical properties to this compound are application-specific, other bile salts can be considered. Their effects on cell viability and proliferation are critical parameters. The following tables summarize quantitative data from studies comparing the cytotoxic effects of different bile salts on various cell types.

Table 1: Comparative Effect of Different Bile Salts on the Growth of Normal Human Esophageal Mucosal Epithelial Cells

Bile SaltConcentration (µmol/L)Growth Inhibition (%) after 24h
Taurocholic acid (TC) 50096%
Glycocholic acid (GC) 500No significant inhibition
Glycochenodeoxycholic acid (GCDC) 500~20%
Taurochenodeoxycholic acid (TCDC) 500~20%
Glycodeoxycholic acid (GDC) 500~25%
Taurodeoxycholic acid (TDC) 500~14%
Mixture of all six 150079%

Data adapted from a study on normal human esophageal mucosal epithelial cells. The mixture consisted of the six bile salts at a ratio of 2:2:1:2:2:1 (GC:GCDC:TCDC:TC:GDC:TDC).

Table 2: Comparative Cytotoxicity of Unconjugated and Conjugated Bile Acids on Rat Hepatocytes in Primary Culture

Bile AcidFormConcentration for Significant Decrease in Cell Viability (µM)
Cholic acid (CA) Unconjugated> 1000
Deoxycholic acid (DCA) Unconjugated~ 500
Chenodeoxycholic acid (CDCA) Unconjugated~ 250
Ursodeoxycholic acid (UDCA) Unconjugated> 1000
Taurocholic acid (TCA) Conjugated> 1000
Glycocholic acid (GCA) Conjugated> 1000
Taurodeoxycholic acid (TDCA) Conjugated> 1000
Glycodeoxycholic acid (GDCA) Conjugated> 1000

Data adapted from a study on rat hepatocytes. Cytotoxicity was measured after 6 hours of exposure. Conjugation with taurine (B1682933) or glycine (B1666218) markedly reduced the cytotoxic effects of deoxycholic and chenodeoxycholic acids.

Chemically Defined and Synthetic Alternatives

The trend in modern cell culture is to move away from undefined, animal-derived components to improve reproducibility and reduce variability.

Chemically Defined Media and Supplements:

Chemically defined media are formulated with components of known chemical structure and concentration. For applications requiring surfactant properties, non-ionic surfactants of non-animal origin can be considered.

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant used in some chemically defined media to protect cells from shear stress in suspension cultures and to aid in the solubilization of lipids and other hydrophobic molecules.

  • Poloxamer 188 (Pluronic® F-68): Another non-ionic surfactant used to protect cells from hydrodynamic forces in bioreactors and to prevent cell clumping.

The suitability of these surfactants as direct replacements for this compound is highly dependent on the specific cell type and application and requires empirical testing.

Synthetic Hydrogels for 3D Culture:

In organoid culture, where bile acids are often used to promote differentiation and mimic the gut environment, a significant source of variability comes from the use of animal-derived extracellular matrices like Matrigel. Synthetic hydrogels offer a chemically defined and tunable alternative.

  • Poly(ethylene glycol) (PEG)-based hydrogels: These can be functionalized with peptides (e.g., RGD) to promote cell adhesion and cross-linked with protease-degradable peptides to allow for cell-mediated remodeling.

  • Polyisocyanopeptide (PIC) hydrogels: These are another type of synthetic hydrogel that can support the growth and maturation of organoids in a chemically defined environment.

Small Molecule-Based Approaches:

In some applications, the biological effects of bile acids can be replicated using small molecules that target the same signaling pathways.

  • Sodium Butyrate and Valproic Acid: These histone deacetylase (HDAC) inhibitors have been used in combination with Notch signaling activators in a chemically defined medium to promote the maturation of cholangiocyte organoids, offering a functional alternative to supplementation with bile acids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate the effects of bile salts and their alternatives on cell health.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of the test compounds (e.g., different bile salts) diluted in serum-free medium for the desired time period (e.g., 24 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh serum-free medium to each well.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Cell culture medium

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of the test compounds for a specified duration.

  • After treatment, remove the medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.

Materials:

  • [³H]-thymidine

  • Cell culture medium

  • Trichloroacetic acid (TCA), cold

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Culture cells in a multi-well plate and treat them with the test compounds.

  • Add [³H]-thymidine to each well at a final concentration of approximately 1 µCi/mL.

  • Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into the DNA of proliferating cells.

  • Terminate the incubation by aspirating the medium and washing the cells with cold PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the cells with cold ethanol (B145695) to remove unincorporated thymidine.

  • Lyse the cells (e.g., with 0.1 M NaOH).

  • Transfer the lysate to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Mandatory Visualizations

Bile Acid Signaling Pathways

Bile acids exert many of their biological effects through the activation of specific nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Bile_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids TGR5 TGR5 (GPBAR1) Bile Acids->TGR5 Bile Acids_cyto Bile Acids Bile Acids->Bile Acids_cyto AC Adenylate Cyclase TGR5->AC Gαs FXR FXR Bile Acids_cyto->FXR cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response RXR RXR FXR->RXR heterodimerizes FXRE FXR Response Element RXR->FXRE binds Target Genes Target Gene Transcription FXRE->Target Genes Metabolic Regulation\n& Cell Fate Metabolic Regulation & Cell Fate Target Genes->Metabolic Regulation\n& Cell Fate

Caption: Bile Acid Signaling through FXR and TGR5.

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the impact of a test compound on cell viability using an MTT assay.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds (e.g., Bile Salt Alternatives) A->B C 3. Incubate for Specified Duration B->C D 4. Add MTT Reagent C->D E 5. Incubate to allow Formazan Formation D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data & Determine Cell Viability G->H

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Tauroglycocholate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as sodium tauroglycocholate, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a bile salt derivative, is widely utilized in biochemical applications and pharmaceutical research for its ability to enhance the solubility and bioavailability of lipophilic substances.[1] While it is generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure regulatory compliance.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource(s)
Molecular Formula C₂₈H₄₇N₂NaO₈S[2]
Molecular Weight 594.74 g/mol [2]
Storage Temperature 0-8 °C[1]
pH of 1% w/v solution 7.00 - 9.00 at 25°C[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of this compound in a laboratory setting. This process is designed to be straightforward and to minimize risks.

Experimental Protocol: Disposal of this compound

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or neoprene recommended), lab coat.[5][6][7]

  • Sealable, clearly labeled waste container.

  • Chemical spill kit.

  • Designated chemical waste accumulation area.

Procedure:

  • Personnel Protection: Before handling this compound, ensure all personnel are equipped with the appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a dedicated, sealed container.

    • Liquid Waste: For solutions containing this compound, collect them in a separate, sealed container. Do not discharge solutions into drains or rivers.[5]

  • Container Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's waste management program.

  • Spill Management:

    • In the event of a spill, avoid creating dust.[5]

    • Carefully sweep or shovel the solid material into a suitable container for disposal.

    • Clean the spill area thoroughly with copious amounts of water.[5]

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5]

  • Final Disposal: Arrange for the collection of the waste by a specialized and licensed disposal company.[5][7] Always adhere to local, regional, and national regulations regarding chemical waste disposal.[2][5][6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Form start->assess_waste solid_waste Solid Waste (Powder) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_waste->liquid_waste Liquid containerize_solid Place in a Labeled, Sealable Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Sealable Container liquid_waste->containerize_liquid spill Is there a spill? containerize_solid->spill containerize_liquid->spill cleanup Clean Spill per Protocol (Sweep, contain, wash area) spill->cleanup Yes store Store in Designated Chemical Waste Area spill->store No cleanup->store disposal Arrange for Collection by a Licensed Disposal Company store->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Sodium Tauroglycocholate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Sodium tauroglycocholate, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2][3][4] Potential hazards include mild skin and eye irritation, as well as respiratory tract irritation if inhaled as dust.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRequirement and SpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles (European standard - EN 166).Protects eyes from accidental splashes or dust particles.
Hand Protection Chemically resistant, powder-free gloves (e.g., Nitrile rubber).[4][6]Prevents direct skin contact. Nitrile gloves are a standard choice for handling non-hazardous chemicals.[4]
Body Protection Laboratory coat.[4][5]Protects skin and clothing from contamination.[4]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely.[4][5]Minimizes the risk of inhaling dust particles.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.

  • Preparation and Engineering Controls :

    • Ventilation : Handle this compound in a well-ventilated area.[7] The use of local exhaust ventilation is recommended if the process creates significant amounts of dust.[5]

    • Designated Area : Designate a specific area for handling the compound to prevent cross-contamination.[4]

    • Safety Equipment : Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation or spread of dust in the air.[5]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Accidental Spill Response :

    • Minor Spills (Solid) :

      • Alert personnel in the immediate area.

      • Wear appropriate PPE (lab coat, gloves, eye protection).[4]

      • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[7]

      • Clean the spill area with water.[5]

    • Major Spills :

      • Evacuate the area.

      • Alert the appropriate emergency response team.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_vent Ensure Adequate Ventilation prep_area Designate Handling Area prep_vent->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh/Transfer Carefully prep_ppe->handle_weigh handle_avoid Avoid Dust Generation handle_weigh->handle_avoid cleanup_spill Clean Spills Promptly handle_avoid->cleanup_spill cleanup_dispose Dispose of Waste Properly cleanup_spill->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Diagram 1: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect waste this compound and heavily contaminated materials in a suitable, labeled container.

    • Arrange for collection by a specialized disposal company.[5]

    • Users should be aware of and adhere to any regional or national regulations regarding disposal.[5]

    • Do not discharge into drains or rivers.[5]

  • Contaminated PPE :

    • Gloves : Remove gloves carefully to avoid skin contact with the outer surface. Dispose of used gloves in the designated chemical waste container.

    • Lab Coats : If a lab coat becomes contaminated, remove it immediately and have it professionally cleaned by a service familiar with laboratory garment cleaning. Do not take contaminated lab coats home.

    • Other PPE : Dispose of any other single-use contaminated PPE in the appropriate chemical waste stream.

DisposalFlowchart start Material for Disposal is_contaminated Is the material contaminated with This compound? start->is_contaminated dispose_chemical Dispose as Chemical Waste is_contaminated->dispose_chemical Yes dispose_regular Dispose as Regular Waste is_contaminated->dispose_regular No end_point End dispose_chemical->end_point dispose_regular->end_point

Diagram 2: Disposal Decision Flowchart.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.